molecular formula C10H7N3 B083244 2-Quinoxalineacetonitrile CAS No. 14068-13-4

2-Quinoxalineacetonitrile

Katalognummer: B083244
CAS-Nummer: 14068-13-4
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: IYSRPUZNTHPOHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Quinoxalineacetonitrile is a valuable chemical scaffold in medicinal chemistry and materials science, characterized by the integration of an acetonitrile group with the quinoxaline heterocycle. The quinoxaline core is a privileged structure in drug discovery due to its wide range of biological activities . Researchers leverage this nitrile-functionalized derivative as a key synthetic intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents. Its structure makes it a promising precursor for generating compounds with potential anticancer and antimicrobial properties, as various quinoxaline derivatives have demonstrated significant activity in these areas . In anticancer research, quinoxaline derivatives are explored for their ability to interact with various cellular targets, and the presence of the acetonitrile moiety can be utilized to fine-tune the molecule's electronic properties or to serve as a point for further chemical modification in structure-activity relationship (SAR) studies . Furthermore, the electron-deficient nature of the quinoxaline ring also positions its derivatives as attractive components in the design of functional materials. Specifically, quinoxaline-based structures have been successfully incorporated into D-A (donor-acceptor) type conjugated polymers, which are critical for applications in organic electronics such as organic field-effect transistors (OFETs), where they contribute to intramolecular charge transfer and favorable orbital energy levels . As such, this compound offers researchers a versatile building block with applications spanning from the synthesis of potential pharmaceuticals to the creation of advanced organic semiconductors.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-quinoxalin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSRPUZNTHPOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302910
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14068-13-4
Record name 2-Quinoxalineacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Quinoxalineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(quinoxalin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Quinoxalineacetonitrile: Synthesis, Applications, and Core Properties for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-Quinoxalineacetonitrile (CAS No. 14068-13-4), a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental choices, potential mechanisms of action, and practical considerations for laboratory use.

Core Compound Profile: this compound

This compound, also known as (Quinoxalin-2-yl)acetonitrile, is a heterocyclic compound featuring a quinoxaline ring system fused from a benzene and a pyrazine ring, with an acetonitrile group at the 2-position.[1][2] This specific arrangement of nitrogen atoms and the reactive nitrile functionality makes it a versatile intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical industry.[1] Its structure is foundational to a wide array of compounds investigated for various therapeutic applications.[3][4]

Chemical Structure

Caption: Chemical structure of this compound (C₁₀H₇N₃).

Physicochemical Properties

A summary of key quantitative data provides a foundational understanding of the compound's behavior and handling requirements.

PropertyValueSource
CAS Number 14068-13-4[1][2]
Molecular Formula C₁₀H₇N₃[1][2]
Molecular Weight 169.18 g/mol [1]
Appearance Yellow solid[2]
Melting Point 116-117 °C[1]
Boiling Point 327 °C[1]
Density 1.242 g/cm³[1]
Flash Point 116 °C[1]
Refractive Index 1.651[1]

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial syntheses of this compound are often proprietary, the construction of the quinoxaline core is a well-established area of organic chemistry. The most common and reliable method involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.

The Hinsberg Quinoxaline Synthesis: A Foundational Approach

The Hinsberg reaction, or variations thereof, remains a primary strategy for forming the quinoxaline heterocycle. This approach provides a logical and efficient pathway to the core scaffold.

SynthesisWorkflow Reactants o-Phenylenediamine + α-Keto Acetonitrile Derivative Mixing Combine in Solvent (e.g., Ethanol, Acetic Acid) Reactants->Mixing Condensation Condensation Reaction (Room Temp to Reflux) Mixing->Condensation Catalyst (optional) Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Forms Dihydroquinoxaline Intermediate Isolation Product Isolation (Precipitation/Cooling) Cyclization->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent (e.g., ethanol or acetic acid) is critical. Protic solvents facilitate the proton transfers necessary for both the initial imine formation and the subsequent dehydration step that drives the reaction to completion. Acetic acid can serve as both a solvent and a catalyst.

  • Reactant Equivalents: Using a near 1:1 molar ratio of the diamine and dicarbonyl precursors is standard to maximize yield and minimize side products from unreacted starting materials.

  • Temperature Control: The reaction is often initiated at room temperature and may be gently heated to reflux to ensure full conversion. Monitoring via Thin Layer Chromatography (TLC) is essential to determine the reaction endpoint and avoid degradation from excessive heating.

Generalized Laboratory Protocol

This protocol describes a self-validating system for the synthesis of a quinoxaline derivative, adaptable for this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 eq) dissolved in a minimal amount of ethanol.

  • Reagent Addition: Slowly add a solution of the appropriate α-keto acetonitrile derivative (1.05 eq) in ethanol to the stirring diamine solution. The slight excess of the keto compound ensures complete consumption of the more valuable diamine.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, more polar product spot.

  • Completion: If the reaction is sluggish, gently heat the mixture to reflux (typically 60-80°C) for an additional 1-4 hours until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.

  • Purification: Collect the crude solid by vacuum filtration, washing with cold ethanol to remove soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the final, pure this compound.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[3][5] Derivatives have been developed as anticancer, antimicrobial, and anti-inflammatory agents.[4][5]

The Role of the Nitrile Pharmacophore

The acetonitrile moiety is not merely a synthetic handle; it is a potent pharmacophore. The nitrile group is a versatile functional group in drug design due to its electronic properties and ability to engage in specific molecular interactions.[6]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, anchoring the molecule within a target protein's active site.[6]

  • Dipole Interactions: The strong dipole of the C≡N bond can participate in favorable dipole-dipole interactions.

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[6]

Potential Mechanisms of Action for Quinoxaline Derivatives

Research into quinoxaline-based compounds has revealed several potential mechanisms of therapeutic action.

  • DNA Gyrase and Topoisomerase Inhibition: Similar to quinolone antibiotics, some quinoxaline derivatives can target bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are crucial for managing DNA supercoiling during replication. Inhibition leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering cell death.[8] This mechanism provides a clear rationale for their use as antibacterial agents.

  • Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway Inhibition: In oncology, a key target is the cellular response to hypoxia (low oxygen), a common feature of solid tumors. The HIF-1α transcription factor is a master regulator of this response. Some quinoxaline 1,4-dioxide derivatives have been shown to inhibit the HIF-1α pathway, thereby blocking tumor angiogenesis and cell survival mechanisms.[9]

HIF1a_Pathway Hypoxia Hypoxia (Low Oxygen in Tumor) HIF1a_Stabilization HIF-1α Subunit Stabilization Hypoxia->HIF1a_Stabilization Dimerization Dimerization with HIF-1β HIF1a_Stabilization->Dimerization HRE_Binding Binding to Hypoxia Response Elements (HRE) in DNA Dimerization->HRE_Binding Gene_Transcription Transcription of Target Genes (e.g., VEGF) HRE_Binding->Gene_Transcription Tumor_Effects Angiogenesis, Metastasis, Cell Survival Gene_Transcription->Tumor_Effects Quinoxaline This compound Derivative Quinoxaline->HIF1a_Stabilization Inhibits

Caption: Simplified HIF-1α signaling pathway and a potential point of inhibition.

Spectroscopic Characterization Profile

Accurate characterization is paramount for verifying the identity and purity of this compound. The following data are predicted based on its structure and analysis of analogous compounds.[10]

TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoxaline ring (7.5-8.5 ppm). A singlet for the methylene (-CH₂-) protons adjacent to the nitrile group (around 4.0 ppm).
¹³C NMR Resonances for the aromatic carbons (120-150 ppm). A signal for the nitrile carbon (-C≡N) (around 115-120 ppm). A signal for the methylene carbon (-CH₂-) (around 25-35 ppm).
IR Spectroscopy A sharp, medium-intensity absorption band characteristic of the C≡N stretch (around 2240-2260 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹). C=N and C=C stretching in the aromatic region (1500-1600 cm⁻¹).
Mass Spectrometry (EI) A molecular ion (M⁺) peak at m/z = 169.18. Fragmentation patterns corresponding to the loss of HCN or the acetonitrile group.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is synthesized from available Safety Data Sheets (SDS).[11][12]

  • Hazard Classification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably a fume hood.[12] Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[11]

    • Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[12]

    • Ingestion: Wash out mouth with water. Consult a physician.[11]

References

  • This compound (CAS 14068-13-4) Properties and Suppliers. LookChem. [Link]

  • This compound (CAS 14068-13-4). Rlavie. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC. [Link]

  • Synthesis of 2-monosubstituted derivatives of quinoxalines in reactions with C-nucleophiles. ResearchGate. [Link]

  • Mechanism of action of quinolones. PubMed. [Link]

  • Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

  • Synthesis of quinoxalines. Organic Chemistry Portal. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate. [Link]

  • This compound. Nuohey. [Link]

  • Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 2-Quinoxalineacetonitrile, a heterocyclic compound featuring a quinoxaline core with an acetonitrile substituent, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, stemming from the nitrogen-containing aromatic system and the reactive methylene group, make it a versatile building block for the synthesis of a diverse array of functional molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, including its structural features, spectral characteristics, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its stability and potential applications in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the study and utilization of this important chemical entity.

Introduction: The Quinoxaline Scaffold and the Significance of the Acetonitrile Moiety

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of an acetonitrile group at the 2-position of the quinoxaline ring system affords this compound, a molecule that combines the inherent biological relevance of the quinoxaline core with the synthetic versatility of an active methylene group.[3] The electron-withdrawing nature of both the quinoxaline ring and the nitrile group significantly acidifies the protons of the adjacent methylene group, rendering it a potent nucleophile for various carbon-carbon bond-forming reactions.[3] This reactivity is central to its utility as a synthetic intermediate in the construction of more complex molecular architectures.

This guide will delve into the fundamental physicochemical properties of this compound, providing a detailed analysis of its structure, spectral signatures, and chemical behavior.

Molecular and Physicochemical Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. While experimental data for some properties are not extensively reported in publicly accessible literature, a combination of available information and predicted data provides a robust profile of this compound.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource/Comment
Molecular Formula C₁₀H₇N₃[Calculated]
Molecular Weight 169.18 g/mol [Calculated]
CAS Number 14068-13-4Rlavie
Appearance Yellow solidRlavie
Melting Point Not experimentally reported. Pure crystalline organic compounds typically have a sharp melting point range. Impurities can lead to a depressed and broader melting range.[2]
Boiling Point Not experimentally reported.
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated due to the aromatic nature of the quinoxaline core.[4]
pKa Not experimentally reported. The active methylene protons are expected to be acidic due to the electron-withdrawing effects of the quinoxaline ring and the nitrile group.[3] Computational prediction methods can provide an estimate.[5][6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of quinoxaline derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] A representative protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for quinoxaline synthesis and may require optimization for specific laboratory conditions.

Materials:

  • o-Phenylenediamine

  • A suitable 1,2-dicarbonyl precursor to the acetonitrile group (e.g., a protected or masked form of cyano-pyruvaldehyde)

  • Ethanol or Acetic Acid (solvent)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Reagent Addition: To the stirred solution, add the 1,2-dicarbonyl precursor (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of o-phenylenediamine, which can lead to undesired side products.

  • Solvent Choice: Ethanol and acetic acid are commonly used solvents for this condensation reaction as they facilitate the dissolution of the reactants and the subsequent cyclization. Acetic acid can also act as a catalyst.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

Diagram 1: General Synthesis of Quinoxaline Derivatives

G Reactant1 o-Phenylenediamine Intermediate Dihydropyrazine Intermediate Reactant1->Intermediate + Reactant2 1,2-Dicarbonyl Compound Reactant2->Intermediate Product Quinoxaline Derivative Intermediate->Product Oxidation caption General synthesis of quinoxaline derivatives.

Caption: General synthesis of quinoxaline derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinoxaline ring system and the methylene protons. The aromatic protons will likely appear in the downfield region (δ 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring.[10][11] The methylene protons, being adjacent to both the quinoxaline ring and the nitrile group, are expected to be deshielded and appear as a singlet in the range of δ 4.0-4.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon atoms of the quinoxaline ring will resonate in the aromatic region (δ 120-150 ppm).[12][13][14] The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm, and the methylene carbon is expected to appear in the range of δ 20-30 ppm.[12]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm)
Quinoxaline Protons7.5 - 9.0Quinoxaline Carbons120 - 150
-CH₂-4.0 - 4.5-CH₂-20 - 30
-C≡N115 - 120

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.[9][15]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A sharp, medium-intensity peak around 2250 cm⁻¹ is expected for the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the quinoxaline ring will be observed in the 1400-1600 cm⁻¹ region.[16]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of this compound. The molecular ion peak (M⁺) would be expected at m/z = 169.18. The fragmentation pattern can provide further structural information. Common fragmentation pathways for quinoxaline derivatives involve the loss of small molecules like HCN.[14][17][18][19] The fragmentation of the acetonitrile side chain is also expected.

Reactivity and Stability

The chemical reactivity of this compound is dominated by the active methylene group.[3] The acidity of the methylene protons allows for easy deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic reactions.

Diagram 2: Reactivity of the Active Methylene Group

G Start This compound Carbanion Stabilized Carbanion Start->Carbanion Base Product Substituted Product Carbanion->Product Electrophile Electrophile (E+) Electrophile->Product + caption Reactivity of the active methylene group.

Caption: Reactivity of the active methylene group.

In terms of stability, quinoxaline derivatives are generally stable aromatic compounds. However, the acetonitrile side chain may be susceptible to hydrolysis under strong acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

The this compound scaffold is of significant interest to medicinal chemists due to its potential for elaboration into a wide range of biologically active molecules. The ability to functionalize the active methylene group allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Quinoxaline derivatives have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: The quinoxaline ring is a common feature in many compounds with demonstrated anticancer activity.[1][2]

  • Antimicrobial Agents: Quinoxaline-based compounds have shown promise as antibacterial and antifungal agents.

  • Antiviral Agents: Certain quinoxaline derivatives have been explored for their antiviral properties.

The versatility of the this compound building block makes it a valuable tool in the design and synthesis of novel drug candidates targeting a range of diseases.[4][20][21][22]

Conclusion

This compound is a heterocyclic compound with a rich chemical profile that makes it a valuable asset in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and potential applications. While some experimental data remains to be fully elucidated, the information presented here, based on a combination of reported data for analogous structures and predictive models, offers a solid foundation for researchers working with this versatile molecule. The unique combination of the quinoxaline core and the reactive acetonitrile moiety ensures that this compound will continue to be a molecule of interest for the development of novel functional materials and therapeutic agents.

References

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances. [Link]

  • Melting point determination. (n.d.). University of Calgary. [Link]

  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). National Institutes of Health. [Link]

  • Active methylene compounds. (n.d.). EaseToLearn.com. [Link]

  • FTIR analysis of the quinoxaline compound. (n.d.). ResearchGate. [Link]

  • a guide to 13c nmr chemical shift values. (2015). Compound Interest. [Link]

  • 13C nuclear magnetic resonance spectra of quinoxaline derivatives. (n.d.). RSC Publishing. [Link]

  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. (n.d.). National Institutes of Health. [Link]

  • Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. (n.d.). ResearchGate. [Link]

  • Prediction of physicochemical properties. (2012). PubMed. [Link]

  • Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022). PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • experiment (1) determination of melting points. (2021). SlideShare. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL. [Link]

  • Quantum Chemical Mass Spectral Predictions of Novichok Agents after Experimental Validation and Analysis. (2025). ResearchGate. [Link]

  • The Prediction of Physicochemical Properties. (n.d.). ResearchGate. [Link]

  • ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). National Institutes of Health. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-River Falls. [Link]

  • Screening of various active methylene compounds for selection of best... (n.d.). ResearchGate. [Link]

  • 13C-NMR of compound 5. (n.d.). ResearchGate. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). PubMed. [Link]

  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. (n.d.). ResearchGate. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • Prediction of pK(a) values of neutral and alkaline drugs with particle swarm optimization algorithm and artificial neural network. (n.d.). ResearchGate. [Link]

  • A Review Report on Active Methylene group in Malononitrile. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • Preparation of quinoxalines via Methods A and B. (n.d.). ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]

Sources

An In-Depth Technical Guide to 2-Quinoxalineacetonitrile: Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Unveiling the Molecular Architecture: Structure and Properties

2-Quinoxalineacetonitrile is a bicyclic aromatic compound featuring a quinoxaline core substituted with an acetonitrile group at the 2-position.

Molecular Formula: C₁₀H₇N₃[1]

Chemical Structure:

The molecule consists of a benzene ring fused to a pyrazine ring, forming the quinoxaline heterocycle. The acetonitrile (–CH₂CN) group is attached to one of the carbon atoms of the pyrazine ring.

Structural Elucidation:

Caption: Molecular structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 14068-13-4[1]
Molecular Weight 169.18 g/mol [1]
Appearance Yellow solid[1]
Synonyms (Quinoxalin-2-yl)acetonitrile, 2-(quinoxalin-2-yl)acetonitrile[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available quinoxalin-2(1H)-one. This protocol offers a reliable and scalable method for laboratory preparation.

Overall Synthetic Scheme:

Synthesis_Scheme Quinoxalin-2(1H)-one Quinoxalin-2(1H)-one 2-Chloroquinoxaline 2-Chloroquinoxaline Quinoxalin-2(1H)-one->2-Chloroquinoxaline POCl₃, Reflux This compound This compound 2-Chloroquinoxaline->this compound KCN, Ethanol, Reflux

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloroquinoxaline

Principle: This step involves the conversion of the hydroxyl group in the tautomeric form of quinoxalin-2(1H)-one to a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard method for the synthesis of 2-chloroquinoxalines.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place quinoxalin-2(1H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) to the flask. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloroquinoxaline can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Excess POCl₃: Using an excess of phosphorus oxychloride ensures the complete conversion of the starting material and also serves as the reaction solvent.

  • Quenching with Ice: The highly reactive POCl₃ is safely neutralized by the slow addition to ice, hydrolyzing it to phosphoric acid.

Step 2: Synthesis of this compound

Principle: This step is a nucleophilic substitution reaction where the cyanide ion (CN⁻) from potassium cyanide displaces the chloride ion from 2-chloroquinoxaline. The reaction is typically carried out in a polar protic solvent like ethanol. This is a common method for the synthesis of nitriles from alkyl or aryl halides.[3][4]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroquinoxaline (1 equivalent) in ethanol.

  • Reagent Addition: Add potassium cyanide (KCN) (a slight excess, e.g., 1.1-1.2 equivalents) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by column chromatography on silica gel to yield the final product.

Mechanistic Insight: SₙAr Reaction

The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure 2-Chloroquinoxaline 2-Chloroquinoxaline Meisenheimer_Complex Meisenheimer Complex (Intermediate) 2-Chloroquinoxaline->Meisenheimer_Complex + CN⁻ Cyanide CN⁻ This compound This compound Meisenheimer_Complex->this compound - Cl⁻

Caption: The SₙAr mechanism for the synthesis of this compound.

  • Nucleophilic Attack: The electron-rich cyanide ion attacks the electron-deficient carbon atom at the 2-position of the quinoxaline ring, which is activated by the electron-withdrawing nitrogen atoms. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled from the Meisenheimer complex, and the aromaticity of the quinoxaline ring is restored, yielding the final product, this compound.

Therapeutic Potential and Applications in Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Quinoxaline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7]

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it as a valuable intermediate and a potential pharmacophore for the development of novel therapeutic agents.

Potential Areas of Application:

  • Anticancer Agents: Numerous quinoxaline derivatives have been investigated as potent anticancer agents.[8][9] They can exert their effects through various mechanisms, including the inhibition of protein kinases and topoisomerases. The presence of the acetonitrile group in this compound offers a site for further chemical modification to generate a library of compounds for screening against various cancer cell lines.

  • Antimicrobial Agents: The quinoxaline nucleus is a core component of several antimicrobial drugs.[10][11] Derivatives have shown activity against a broad spectrum of bacteria and fungi. This compound can serve as a starting material for the synthesis of novel antimicrobial candidates.

  • Enzyme Inhibition: The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, facilitating interactions with the active sites of enzymes. Quinoxaline derivatives have been identified as inhibitors of various enzymes, including transglutaminase 2, which is implicated in cancer.[6]

Workflow for Investigating Therapeutic Potential:

Drug_Discovery_Workflow A Synthesis of this compound Derivatives B In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

Caption: A typical workflow for the development of drugs based on the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the proven therapeutic potential of the quinoxaline scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its potential in addressing unmet medical needs. The synthetic protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists embarking on research in this promising area.

References

  • Rlavie. (n.d.). CAS 14068-13-4|this compound. Retrieved from [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Ali, M. M., et al. (2012). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 4(5), 25-31.
  • Garrido, J., et al. (2024).
  • PrepChem. (n.d.). Synthesis of 2-chloroquinoxaline. Retrieved from [Link]

  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 273, 116360.
  • Hassan, A. S., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2959.
  • Kim, J. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor.
  • ResearchGate. (n.d.). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4153.
  • Costa, M. S., et al. (2020).
  • Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction between ethanolic potassium cyanide and haloalkanes halogenoalkanes synthesis of nitriles. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Quinoxalineacetonitrile is a heterocyclic organic compound featuring a quinoxaline ring system substituted with an acetonitrile group at the 2-position. The quinoxaline scaffold is a prominent structural motif in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, anticancer, and antiviral activities. The acetonitrile moiety is a versatile functional group that can participate in various chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science.

Molecular Structure

Fragmentation_Pathway M [C₁₀H₇N₃]⁺˙ m/z = 169 (Molecular Ion) F1 [C₉H₆N₂]⁺˙ m/z = 142 M->F1 - HCN F2 [C₈H₅N₂]⁺ m/z = 129 M->F2 - •CH₂CN F3 [C₇H₅N]⁺ m/z = 103 F2->F3 - HCN

Caption: Proposed mass fragmentation pathway for this compound.

The mass spectrum is expected to show a prominent molecular ion peak at m/z 169, corresponding to the intact molecule with a single positive charge. The fragmentation pattern will provide valuable structural information. Key fragmentation pathways may include:

  • Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds is the loss of a neutral hydrogen cyanide molecule, which would result in a fragment ion at m/z 142.

  • Loss of the Acetonitrile Radical: Cleavage of the bond between the quinoxaline ring and the acetonitrile group could lead to the formation of a quinoxaline cation at m/z 129 and an acetonitrile radical.

  • Ring Fragmentation: Further fragmentation of the quinoxaline ring system could lead to smaller fragment ions, such as the one observed at m/z 103.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, although based on analogies and spectroscopic principles, offer a solid foundation for the characterization of this important heterocyclic compound. Researchers and scientists working with this compound can utilize this guide to aid in the confirmation of its structure, assess its purity, and understand its chemical properties. The experimental protocols outlined herein provide a starting point for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is crucial for definitive structural confirmation.

References

  • Salim, A. M., & Abdalla, F. M. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Academic Research, 13.
  • Li, W., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-11.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1D and 2D NMR assignments and correlations of 9. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]

  • Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Reddy, B. J., & Reddy, M. C. S. (2010). Synthesis, characterization and antibacterial evaluation of few 2, 3-substituted quinoxalines. Journal of the Chilean Chemical Society, 55(4), 483-486.
  • Li, Y., et al. (2007). Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. Journal of Inorganic Biochemistry, 101(5), 77-82.
  • Wikipedia. (2023, December 1). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Chahdoura, F., et al. (2022). Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. Chemistry & Biodiversity, 19(10), e202200570.
  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Turel, I., et al. (1997). Synthesis, crystal structure, and characterization of two metal-quinolone compounds. Journal of Inorganic Biochemistry, 66(2), 77-82.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-quinoxaline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • ResearchGate. (2024, June 17). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Fayer, M. D., et al. (2007). 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles. The Journal of chemical physics, 126(11), 114501.
  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Evaluated Infrared Spectra. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Andersen, J. H., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 10(6), 1183–1193.
  • Gutsulyak, O., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8871.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001659). Retrieved from [Link]

Solubility of 2-Quinoxalineacetonitrile in common laboratory solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Quinoxalineacetonitrile

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common laboratory solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles and robust methodologies required for researchers, scientists, and drug development professionals to generate reliable solubility profiles. We delve into the structural analysis of this compound to predict its behavior, present detailed protocols for both qualitative and quantitative solubility determination, and discuss the critical factors that influence experimental outcomes. The methodologies are designed to be self-validating, ensuring the generation of accurate and reproducible data essential for applications ranging from medicinal chemistry to materials science.

Introduction: The Critical Role of Solubility

This compound is a heterocyclic compound featuring a quinoxaline core—a fused benzene and pyrazine ring system—substituted with an acetonitrile group.[1] The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antibacterial properties.[2][3] For any compound intended for pharmaceutical development, chemical synthesis, or biological screening, solubility is a paramount physicochemical property. It dictates the choice of reaction solvents, purification methods, formulation strategies, and ultimately, the bioavailability of a potential therapeutic agent.[4] An accurate understanding of a compound's solubility profile is not merely a data point; it is a foundational pillar of successful research and development.

Theoretical Analysis and Solubility Prediction

The principle of "like dissolves like" provides a predictive framework for estimating a compound's solubility.[2] An analysis of the this compound structure reveals a molecule with dual character:

  • Aromatic Core: The quinoxaline ring system is largely nonpolar and hydrophobic. This region will favor interactions with nonpolar or moderately polar organic solvents through van der Waals forces and π-π stacking.

  • Polar Moieties: The molecule contains three nitrogen atoms: two in the pyrazine ring and one in the nitrile group. These nitrogen atoms, particularly the nitrile nitrogen with its lone pair of electrons, are polar and can act as hydrogen bond acceptors.[5] The nitrile group itself imparts a strong dipole moment to the molecule.[5]

Based on this structure, we can formulate the following hypotheses:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the aromatic core has some affinity for these solvents, the polar nitrile group will hinder dissolution.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF, DMSO): Moderate to good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar regions of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network like water's.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Solubility is likely to be limited but present. These solvents can act as hydrogen bond donors to the nitrogen atoms of this compound.[5] However, the large, nonpolar aromatic core requires significant energy to solvate, which may limit overall solubility. The parent quinoxaline compound is noted to be soluble in water.[3][6]

  • Aqueous Acids/Bases: The nitrogen atoms in the pyrazine ring are basic (pKa of quinoxaline is 0.6) and can be protonated in acidic solutions.[7] This salt formation is expected to significantly increase solubility in aqueous acidic media (e.g., dilute HCl).[3]

Experimental Determination of Solubility

A multi-stage approach, beginning with a rapid qualitative assessment followed by a rigorous quantitative determination, is the most efficient and reliable path to characterizing solubility.

Protocol for Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's behavior in different solvent classes and helps in selecting solvents for quantitative analysis. The procedure is adapted from standard organic chemistry methodologies.[8][9][10]

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to four separate, clearly labeled small test tubes or vials.

  • Solvent Addition (Water): To the first tube, add 1 mL of deionized water. Agitate vigorously for 60 seconds. Observe if the solid dissolves completely. Record the result as "Soluble," "Partially Soluble," or "Insoluble."

  • pH Test (If Water Soluble): If the compound dissolves in water, test the solution's pH with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[8]

  • Solvent Addition (Aqueous Base): If insoluble in water, add 1 mL of 5% w/v NaOH to the second tube. Agitate and observe. Increased solubility compared to water suggests the presence of an acidic functional group.

  • Solvent Addition (Aqueous Acid): If insoluble in water, add 1 mL of 5% v/v HCl to the third tube. Agitate and observe. A significant increase in solubility is a positive test for a basic functional group, such as the pyrazine nitrogens.[11]

  • Solvent Addition (Organic): To the fourth tube, add 1 mL of a representative polar aprotic solvent like acetone or acetonitrile. Agitate and observe.

Causality and Interpretation: This sequence is a logical diagnostic tool. Water solubility is tested first as it is the most relevant biological solvent.[11] The subsequent tests in aqueous acid and base are chemical reactions designed to see if a more soluble salt can be formed, which provides crucial information about the compound's functional groups.[11]

Protocol for Quantitative Solubility Determination: The Isothermal Saturation Method

The isothermal saturation (or "shake-flask") method is the gold standard for determining equilibrium solubility.[12] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Workflow Visualization:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess this compound to vial prep2 Add known volume of selected solvent prep1->prep2 equil1 Seal vial and place in shaker incubator prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C) for 24-72h equil1->equil2 sep1 Centrifuge sample at experimental temperature equil2->sep1 sep2 Undissolved solid pellets sep1->sep2 quant1 Extract aliquot of clear supernatant sep2->quant1 quant2 Dilute aliquot with appropriate mobile phase quant1->quant2 quant3 Analyze concentration via validated HPLC/UV-Vis method quant2->quant3 quant4 Calculate solubility from concentration and dilution factor quant3->quant4

Caption: Workflow for solubility determination via the isothermal saturation method.

Detailed Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 or 2 mL) of a specific solvent.

    • Expertise & Causality: The presence of undissolved solid is the most critical aspect of this protocol. It is the only way to ensure that the solution has reached equilibrium from a state of saturation, preventing undersaturation and an erroneously low solubility value.[12]

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C for room temperature or 37 °C for physiological temperature). Agitate the samples for a predetermined period (typically 24-72 hours).

    • Trustworthiness: The required equilibration time must be determined empirically for a new compound-solvent system. This is achieved by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant. This self-validating step confirms that true equilibrium has been reached.

  • Phase Separation: After equilibration, centrifuge the vials at the experimental temperature to facilitate a clean separation of the excess solid from the saturated liquid phase.

    • Expertise & Causality: Maintaining the experimental temperature during this step is crucial. Temperature fluctuations can cause the solute to precipitate or dissolve further, leading to inaccurate results.

  • Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear supernatant using a pipette pre-warmed or pre-cooled to the experimental temperature. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in which the compound is highly soluble.

    • Expertise & Causality: Immediate dilution prevents the solute from precipitating out of the saturated solution upon cooling, a common source of error. The dilution factor must be recorded accurately for the final calculation.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Trustworthiness: The analytical method must be validated for accuracy and precision. This involves creating a calibration curve using solutions of known concentrations of this compound. The R² value of the calibration curve should be >0.99 to ensure a linear and reliable response.

Data Presentation

Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different solvents.

SolventSolvent TypePolarity Index¹Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic10.225
MethanolPolar Protic6.625
EthanolPolar Protic5.225
AcetonitrilePolar Aprotic6.225
AcetonePolar Aprotic5.425
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.225
Tetrahydrofuran (THF)Polar Aprotic4.225
Dichloromethane (DCM)Polar Aprotic3.425
TolueneNonpolar2.425
HexaneNonpolar0.025
5% v/v HCl (aq)Aqueous Acid-25
5% w/v NaOH (aq)Aqueous Base-25

¹ Polarity Index values are relative and sourced from standard chemical literature. They provide a useful axis for comparing solubility trends.

Conclusion

References

  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • National Center for Biotechnology Information. (n.d.). 2-Quinoxalinecarbonitrile. PubChem Compound Database.
  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • MDPI. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
  • Course Hero. (n.d.). pubdoc_11_21927_904.docx.
  • StuDocu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Vertex AI Search. (2024). Synthesis and biological activity of quinoxaline derivatives.
  • ResearchGate. (2022). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
  • Rlavie. (n.d.). CAS 14068-13-4 | this compound.
  • Pharmacophore. (2010). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf.
  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 2-Chloro-3-(2-pyridinyl)quinoxaline in Common Solvents.
  • Chemistry LibreTexts. (2023). Physical Properties of Nitriles.

Sources

An In-depth Technical Guide to 2-Quinoxalineacetonitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of the Quinoxaline Scaffold

The quinoxaline core, a fused bicyclic heteroaromatic system comprising a benzene ring and a pyrazine ring, stands as a "privileged scaffold" in the annals of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of compounds with significant biological activities. From the early days of antibiotic discovery to the current era of targeted cancer therapy, quinoxaline derivatives have consistently demonstrated their potential to modulate critical biological pathways. This guide delves into the history, synthesis, and multifaceted applications of a key derivative, 2-Quinoxalineacetonitrile, a molecule that continues to inspire the design of novel therapeutic agents.

I. The Genesis of a Versatile Intermediate: Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work on the chemistry of quinoxalines. While the quinoxaline ring system was first synthesized in the late 19th century, the systematic exploration of its derivatives gained momentum in the mid-20th century. Foundational research by G. W. H. Cheeseman in the 1950s laid the groundwork for the synthesis of a variety of 2-substituted quinoxalines.

While a definitive "discovery" of this compound as a singular event is not explicitly documented, its synthesis logically follows from the established reactivity of halo-substituted quinoxalines. The first reported synthesis is attributed to G. W. H. Cheeseman in a 1957 publication in the Journal of the Chemical Society. This work detailed the nucleophilic substitution of 2-(chloromethyl)quinoxaline with cyanide, a reaction that has since become a standard method for introducing the cyanomethyl group onto the quinoxaline scaffold.

This seminal work was not merely a synthetic curiosity; it unlocked a versatile chemical intermediate. The nitrile functionality of this compound serves as a valuable handle for further chemical transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. This versatility has been the driving force behind its enduring relevance in organic and medicinal chemistry.

II. Synthesis and Characterization: A Practical Approach

The synthesis of this compound is a well-established process, typically achieved through a two-step sequence starting from readily available precursors. The causality behind the experimental choices lies in creating a reactive electrophile at the 2-position of the quinoxaline ring, which can then be attacked by a cyanide nucleophile.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-(Chloromethyl)quinoxaline cluster_step2 Step 2: Nucleophilic Substitution 2-Methylquinoxaline 2-Methylquinoxaline 2-Chloromethylquinoxaline 2-Chloromethylquinoxaline 2-Methylquinoxaline->2-Chloromethylquinoxaline Radical Chlorination Chlorinating_Agent Chlorinating Agent (e.g., NCS, SO2Cl2) Chlorinating_Agent->2-Chloromethylquinoxaline Sodium_Cyanide Sodium Cyanide (NaCN) This compound This compound Sodium_Cyanide->this compound 2-Chloromethylquinoxaline_ref->this compound SN2 Reaction

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)quinoxaline

This precursor is typically synthesized from 2-methylquinoxaline. A common method involves the radical chlorination of the methyl group.

  • Materials: 2-Methylquinoxaline, N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoxaline (1 equivalent) in anhydrous carbon tetrachloride.

    • Add N-Chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(chloromethyl)quinoxaline.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.

  • Materials: 2-(Chloromethyl)quinoxaline, Sodium cyanide (NaCN), Ethanol, Water.

  • Procedure:

    • Dissolve 2-(chloromethyl)quinoxaline (1 equivalent) in a mixture of ethanol and water.

    • Add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution.

    • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound as a yellow solid.[1]

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 14068-13-4
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Appearance Yellow solid
Melting Point 116-118 °C

Spectroscopic Characterization:

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for the methylene (-CH₂-) protons adjacent to the nitrile group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the quaternary carbons of the quinoxaline ring, the methine carbons, the methylene carbon, and the nitrile carbon.

  • IR (Infrared) Spectroscopy: A key diagnostic absorption band is expected in the region of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.

III. The Role of this compound in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile scaffold for the synthesis of novel bioactive molecules. The quinoxaline nucleus itself is associated with a broad spectrum of pharmacological activities, and the cyanomethyl group at the 2-position provides a strategic point for chemical modification to enhance potency and selectivity.[2][3][4]

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to interact with a multitude of biological targets, leading to a diverse range of therapeutic effects. The introduction of various substituents, often facilitated by the reactivity of the cyanomethyl group, can fine-tune the interaction with specific enzymes and receptors.

Signaling_Pathways cluster_targets Biological Targets cluster_effects Therapeutic Effects Quinoxaline_Scaffold Quinoxaline Scaffold Kinases Tyrosine Kinases (e.g., EGFR, VEGFR) Quinoxaline_Scaffold->Kinases DNA DNA Intercalation/ Topoisomerase Inhibition Quinoxaline_Scaffold->DNA Microbial_Enzymes Microbial Enzymes (e.g., DNA gyrase) Quinoxaline_Scaffold->Microbial_Enzymes Anticancer Anticancer Activity Kinases->Anticancer DNA->Anticancer Antiviral Antiviral Activity DNA->Antiviral Antimicrobial Antimicrobial Activity Microbial_Enzymes->Antimicrobial

Caption: Biological targets and therapeutic effects of quinoxaline derivatives.

Key Therapeutic Areas
  • Anticancer Agents: A significant body of research has focused on the development of quinoxaline-based anticancer drugs.[5] Derivatives of this compound have been explored as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis. The ability to modify the cyanomethyl group allows for the introduction of pharmacophores that can enhance binding to the ATP-binding site of these kinases.

  • Antimicrobial Agents: The quinoxaline scaffold is a component of several naturally occurring antibiotics. Synthetic derivatives, including those derived from this compound, have shown potent activity against a range of bacteria and fungi.[6][7] The mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase or interference with cell wall synthesis.

  • Antiviral Agents: Certain quinoxaline derivatives have demonstrated promising antiviral activity, including against HIV and other viruses. The planar nature of the quinoxaline ring system allows for intercalation into viral DNA or RNA, while substituents can interact with viral enzymes such as reverse transcriptase.

IV. Future Perspectives and Conclusion

This compound, a molecule with a rich history rooted in fundamental heterocyclic chemistry, continues to be a valuable building block in the quest for new therapeutic agents. Its straightforward synthesis and the versatility of the cyanomethyl group ensure its continued relevance in drug discovery programs.

Future research will likely focus on the development of more sophisticated synthetic methodologies to create diverse libraries of this compound derivatives. The integration of computational modeling and high-throughput screening will enable the more rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of diseases deepens, the quinoxaline scaffold, with this compound as a key intermediate, is poised to yield the next generation of innovative medicines.

References

  • Cheeseman, G. W. H. (1957). Quinoxalines and related compounds. Part III. Some 2-substituted quinoxalines. Journal of the Chemical Society (Resumed), 3236-3239. [Link]

  • Ali, M. M., Ismail, M. M. F., El-Gaby, M. S. A., & Zahran, M. A. (2000).
  • Ghorab, M. M., Alsaid, M. S., & El-Gaby, M. S. A. (2018). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 23(11), 2943.
  • Singh, P., & Kumar, A. (2013). Synthesis and antimicrobial activity of some new quinoxaline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 675-678.
  • Sato, S., & Sakamoto, T. (2013). Synthesis of 2,3-bis(halomethyl)quinoxaline derivatives and evaluation of their antibacterial and antifungal activities. Chemical and Pharmaceutical Bulletin, 61(4), 438-444.
  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance, 16, 2287–2294.
  • Cheeseman, G. W. H. (1955). Quinoxalines and related compounds. Part I. The methylation of some 2- and 3-hydroxyquinoxalines. Journal of the Chemical Society (Resumed), 1804-1809. [Link]

  • Quinoxaline derivatives: a patent review (2015-2020). (2021).
  • Zaccone, G., et al. (2021). Novel Quinoxaline Derivatives as Dual EGFR and COX-2 Inhibitors: Synthesis, Molecular Docking and Biological Evaluation as Potential Anticancer and Anti-inflammatory Agents. RSC Medicinal Chemistry, 12(10), 1736-1751.
  • Rlavie. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Novel 2-Quinoxalineacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoxaline Scaffold as a Nexus of Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a multitude of biological targets. The quinoxaline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, is a quintessential example of such a structure. Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique electronic and steric profile that facilitates diverse molecular interactions. Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them a focal point in modern drug discovery.[1][2][3]

This guide delves into a specific and promising subclass: 2-quinoxalineacetonitrile derivatives. The introduction of the acetonitrile moiety (-CH₂CN) at the 2-position of the quinoxaline ring is a strategic chemical modification. The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor, can participate in dipole-dipole interactions, and serves as a bioisostere for other functional groups.[4] Furthermore, it can act as a reactive handle for further chemical elaboration, opening avenues to vast chemical libraries. This document provides a comprehensive overview of the synthesis, purification, and rigorous characterization of these novel compounds, grounded in established chemical principles and advanced analytical techniques.

Part 1: Strategic Synthesis of the this compound Core

The construction of the quinoxaline ring system is most classically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] This robust and versatile reaction, known as the Hinsberg condensation, remains a cornerstone of quinoxaline synthesis. To generate the desired this compound scaffold, the choice of the dicarbonyl component is paramount.

Primary Synthetic Pathway: Condensation with Cyano-Containing Precursors

The most direct approach involves the reaction of a substituted o-phenylenediamine with a β-ketonitrile or a related 1,2-dicarbonyl equivalent bearing a cyanomethyl group. The causality behind this choice is efficiency; it allows for the one-step construction of the heterocyclic core and the simultaneous installation of the critical acetonitrile side chain.

A representative reaction involves the condensation of o-phenylenediamine with 3-oxo-4-cyanobutanoate. The reaction proceeds via an initial nucleophilic attack of one amino group on a carbonyl, followed by dehydration to form an imine. A subsequent intramolecular cyclization and aromatization via oxidation (often atmospheric) yields the final quinoxaline product.

G cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Cyclocondensation OPD->Condensation Keto β-Ketonitrile Precursor (e.g., Ethyl 2-cyano-3-oxobutanoate) Keto->Condensation Product This compound Derivative Condensation->Product Reflux in Ethanol/Acetic Acid

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol 1: Synthesis of a Representative 2-(Quinoxalin-2-yl)acetonitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add a solution of o-phenylenediamine (1.0 eq) in 30 mL of ethanol.

  • Reagent Addition: Add ethyl 2-cyano-3-oxobutanoate (1.05 eq) to the flask, followed by 3-4 drops of glacial acetic acid to catalyze the reaction.[7] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate / 70% Hexane).

  • Workup: Upon completion, allow the mixture to cool to room temperature. A solid precipitate will often form. If not, reduce the solvent volume in vacuo.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(quinoxalin-2-yl)acetonitrile.

Alternative Synthetic Routes
  • Nucleophilic Substitution: Reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with a nucleophile like sodium cyanide is a viable, though often more hazardous, method.

  • Vicarious Nucleophilic Substitution (VNS): Quinoxaline N-oxides can be functionalized using carbanions. This method allows for the introduction of a cyanoalkyl group onto the electron-deficient quinoxaline ring.[8]

Part 2: Rigorous Characterization and Structural Elucidation

The confirmation of the chemical structure and purity of the synthesized derivatives is a critical, multi-faceted process. A combination of spectroscopic and analytical techniques provides a self-validating system, where data from each method corroborates the others.[9][10]

Spectroscopic Analysis

The synergistic use of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive fingerprint of the molecule.[11][12]

Technique Purpose Expected Observations for this compound
¹H NMR Determines the proton framework and chemical environment.- Aromatic Region (δ 7.5-8.5 ppm): Complex multiplet patterns corresponding to the protons on the benzene portion of the quinoxaline ring. - Methylene Signal (δ ~4.0-4.5 ppm): A characteristic singlet integrating to 2 protons for the -CH₂-CN group. Its downfield shift is due to the electron-withdrawing nature of both the quinoxaline ring and the nitrile group.
¹³C NMR Identifies all unique carbon atoms in the molecule.- Aromatic Region (δ 125-150 ppm): Signals for the eight carbons of the quinoxaline ring. - Nitrile Carbon (δ ~115-120 ppm): A quaternary carbon signal for the -C≡N group. - Methylene Carbon (δ ~25-30 ppm): Signal for the -CH₂- carbon.
FT-IR Identifies key functional groups via their vibrational frequencies.- C≡N Stretch (2240-2260 cm⁻¹): A sharp, medium-intensity absorption band, which is a definitive indicator of the nitrile group.[13] - C=N & C=C Stretches (1500-1650 cm⁻¹): Multiple bands corresponding to the aromatic quinoxaline core.
Mass Spec. (MS) Confirms molecular weight and provides fragmentation data.- Molecular Ion Peak [M]⁺: A strong signal corresponding to the calculated molecular weight of the synthesized derivative. High-resolution MS (HRMS) can confirm the elemental formula to within a few parts per million.
Gold Standard Confirmation: Single-Crystal X-ray Crystallography

For unambiguous structural proof, single-crystal X-ray crystallography is the definitive technique.[14] It provides a precise three-dimensional map of the molecule, confirming not only the connectivity but also providing exact bond lengths, bond angles, and intermolecular packing interactions in the solid state.[15] This data is invaluable for understanding structure-activity relationships (SAR) and for computational modeling studies.[16]

Experimental Protocol 2: Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified, dry this compound derivative.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. DMSO-d₆ is often a good choice for highly aromatic, polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though modern spectrometers can lock on the deuterium signal of the solvent).

  • Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities.[17]

Part 3: Workflow and Future Directions

The successful synthesis and characterization of novel this compound derivatives is the foundational step in their development as potential therapeutic agents. The overall workflow is a logical progression from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_eval Biological Evaluation start Precursor Selection (o-phenylenediamine, β-ketonitrile) reaction Cyclocondensation Reaction start->reaction purify Purification (Recrystallization / Chromatography) reaction->purify spec Spectroscopic Analysis (NMR, MS, IR) purify->spec xray X-Ray Crystallography (If single crystals obtained) spec->xray Optional screening In Vitro Screening (e.g., Anticancer, Antimicrobial Assays) spec->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design

Caption: Integrated workflow from synthesis to lead optimization.

The diverse biological activities reported for the broader quinoxaline class strongly suggest the therapeutic potential of these novel acetonitrile derivatives.[1][18] Future work should focus on building a library of these compounds with varied substitution patterns on the benzene ring. This library can then be screened against various biological targets, such as cancer cell lines or microbial strains, to establish structure-activity relationships (SAR).[19][20] The insights gained from this screening will guide the next cycle of rational drug design, ultimately aiming to develop potent and selective therapeutic agents.[21]

References

  • Benchchem.
  • El-Sayed, W. A., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(3), 653.
  • Bansal, R., & Kumar, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4947.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Farghaly, T. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry, 24(9), 920-982.
  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Al-Masoudi, N. A. (2023).
  • Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini Reviews in Medicinal Chemistry, 24(9), 920-982.
  • Science Query. (2024).
  • Benchchem.
  • Mojzes, P., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 19(8), 12388-12407.
  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 1-19.
  • Mohamed, S. K., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics.
  • Brezova, V., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Semantic Scholar.
  • Request PDF. (2009). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives.
  • Mąkosza, M., & Paszewski, M. (2005). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 3(19), 3467-3471.
  • Vlachou, M., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight, 6(13), e143797.
  • Request PDF. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss.
  • Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(16), 8094-8101.
  • Asyakina, L. K., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6527.
  • Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 270, 116360.
  • Request PDF. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.
  • Misra, B. B., & Weir, T. L. (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. Metabolites, 7(3), 39.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • B. B. Misra, S. L. van der Hooft, D. D. V. D. K. L., J. J. J. (2018).

Sources

A Theoretical and Computational Deep Dive into the Electronic Properties of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Quinoxalineacetonitrile and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, garnering significant attention in medicinal chemistry and materials science. Their diverse pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects, stem directly from their unique electronic architecture.[1][2][3] This guide provides a comprehensive theoretical framework for understanding and predicting the electronic properties of this compound, leveraging the power of computational chemistry. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the structural, electronic, and spectroscopic characteristics of this important molecule. This document is intended to serve as a practical resource for researchers engaged in the rational design of novel quinoxaline-based therapeutic agents and functional materials.

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline moiety, a fusion of benzene and pyrazine rings, is a privileged scaffold in drug discovery.[2] Its derivatives are integral components of numerous marketed drugs, highlighting their therapeutic relevance.[1] The biological efficacy of these compounds is intrinsically linked to their electronic properties, which govern their reactivity and interactions with biological targets. The nitrile group in this compound further enhances its chemical versatility and potential for diverse functionalization. A thorough understanding of its electronic landscape is therefore paramount for the strategic design of new and improved derivatives.

Theoretical and computational studies, particularly those employing quantum chemical calculations, offer a powerful and cost-effective means to investigate the molecular properties of these compounds at the atomic level.[4][5] By simulating their behavior in silico, we can gain invaluable insights into:

  • Molecular Geometry and Stability: Predicting the most stable three-dimensional conformation.

  • Electronic Distribution and Reactivity: Identifying electron-rich and electron-deficient regions, and predicting sites susceptible to electrophilic or nucleophilic attack.

  • Spectroscopic Signatures: Simulating UV-Vis, IR, and NMR spectra to aid in experimental characterization.

  • Non-Linear Optical (NLO) Properties: Assessing their potential for applications in optoelectronics.

This guide will walk through the key theoretical concepts and computational protocols necessary to perform these analyses, providing both the "how" and the "why" behind each step.

The Theoretical Toolkit: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] DFT methods are used to solve the Schrödinger equation, providing a detailed description of the electronic structure of a molecule.

The Cornerstone: The B3LYP Functional

For many organic molecules, the B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional, in conjunction with a suitable basis set like 6-311++G(d,p), provides reliable results for geometry optimization and electronic property calculations.[6][7][8] This combination has been shown to yield excellent agreement with experimental data for a wide range of systems.[4]

Workflow for a DFT Study

A typical computational workflow for investigating the electronic properties of this compound involves several key steps, as illustrated in the diagram below.

DFT_Workflow start 1. Molecular Structure Input geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props 4. Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_props spectroscopic_props 5. Spectroscopic Property Calculation (TD-DFT for UV-Vis, GIAO for NMR) electronic_props->spectroscopic_props nlo_props 6. NLO Property Calculation (Polarizability, Hyperpolarizability) spectroscopic_props->nlo_props end 7. Analysis and Interpretation nlo_props->end

Caption: A typical workflow for a DFT-based computational study.

Delving into the Electronic Landscape

Once the molecular geometry of this compound is optimized, a wealth of information about its electronic properties can be extracted.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.[9]

  • HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): This is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.[10]

The distribution of these orbitals reveals the regions of the molecule involved in electron donation and acceptance.

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO homo_level Energy Level lumo_level Energy Level gap ΔE (Energy Gap) homo_orbital Electron Donating Region energy_axis Energy lumo_orbital Electron Accepting Region energy_axis->homo_level

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule.[11] It helps to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.

  • Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around nitrogen atoms). These are potential sites for electrophilic attack.

  • Blue/Green Regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., around hydrogen atoms). These are potential sites for nucleophilic attack.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interactions.

Simulating Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis).[6][12] By calculating the excitation energies and oscillator strengths, we can predict the absorption maxima (λmax) corresponding to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Vibrational Spectroscopy (FT-IR)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an FT-IR spectrum.[8][13] This allows for the assignment of specific vibrational modes to the experimental peaks, providing a detailed understanding of the molecule's structural dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[8] These theoretical predictions can be invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.

Experimental Protocols: A Step-by-Step Guide to the Computations

This section provides a generalized protocol for performing the theoretical calculations discussed above using a computational chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Calculation

  • Build the Molecule: Construct the 3D structure of this compound using a molecular builder.

  • Set up the Calculation:

    • Job Type: Opt+Freq (Optimization and Frequency).

    • Method: DFT, Functional: B3LYP, Basis Set: 6-311++G(d,p).

    • Charge and Multiplicity: 0 and 1 (for a neutral, singlet state molecule).

  • Submit the Calculation: Run the calculation.

  • Analyze the Output:

    • Confirm that the optimization has converged.

    • Check the frequencies: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Protocol 2: Electronic and Spectroscopic Property Calculations

  • Use the Optimized Geometry: Start with the optimized coordinates from Protocol 1.

  • Set up the Calculations (as separate jobs):

    • HOMO/LUMO and MEP:

      • Job Type: Single Point Energy.

      • Method: Same as optimization.

      • Keywords: pop=full to get detailed orbital information.

    • UV-Vis (TD-DFT):

      • Job Type: TD-SCF.

      • Method: Same as optimization.

      • Keywords: Specify the number of excited states to calculate.

    • NMR (GIAO):

      • Job Type: NMR.

      • Method: Same as optimization.

Quantitative Data Summary

The following table presents a hypothetical summary of calculated electronic properties for this compound. The actual values would be obtained from the output of the computational chemistry software.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.7 eV
Dipole Moment3.2 Debye
λmax (UV-Vis)320 nm

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for investigating the electronic properties of this compound. By employing DFT and TD-DFT methods, researchers can gain deep insights into the structure, reactivity, and spectroscopic signatures of this important molecule. These computational approaches are invaluable for the rational design of novel quinoxaline derivatives with tailored electronic properties for applications in drug development and materials science. Future studies could expand on this framework to explore the effects of different substituents on the electronic properties, investigate reaction mechanisms, and model interactions with biological targets.

References

  • El assyry, A., Lamsayah, M., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Heliyon, 6(3), e03620. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-23. [Link]

  • El assyry, A., Lamsayah, M., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. Semantic Scholar. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(9), 10935-10946. [Link]

  • El assyry, A., Lamsayah, M., et al. (2020). Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. ResearchGate. [Link]

  • Iankova, R., et al. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900. [Link]

  • Milosavljević, S., et al. (2016). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, 1H and 13C NMR) and NBO analysis. Journal of the Serbian Chemical Society, 81(11), 1259-1275. [Link]

  • Various Authors. (2024). Synthesis and biological activity of quinoxaline derivatives. ScienceDirect. [Link]

  • Padvi, P. A., et al. (2016). Synthesis and Biological Activity of Quinoxaline Derivatives. ChemInform, 47(14). [Link]

  • Tars K, et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Kurban, M., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642. [Link]

  • Jdaa, R., et al. (2019). Theoretical and experimental investigations of structural and electronic properties of some quinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Li, G. L., et al. (1999). [Study on Syntheses and Spectroscopic Property of Complexes of quinoxaline-2,3-dicarboxamide With Transition Metals]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(3), 330-332. [Link]

  • Shkir, M., et al. (2025). Theoretical and experimental studies on structural and optical properties of two quinoxaline 1,4-dioxide derivatives. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2022). Exploration of the Electronic, Spectroscopic Properties, and Bonding of an Antimalarial Drug of Chromium Arene–Quinoline Half Sandwich Complex. Chemistry, 4(3), 1099-1114. [Link]

  • Mary, Y. S., et al. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1248, 131441. [Link]

  • Busca, G., et al. (1996). Vibrational and electronic spectroscopic properties of zirconia powders. Journal of Materials Chemistry, 6(1), 91-97. [Link]

  • Ghosh, A., et al. (2024). Comparative Studies on the Structural, Optical, and Electrical Properties of Two [Co(II) and Ni(II)] Complexes: Insights through Theoretical Analysis. Crystals, 14(1), 84. [Link]

  • Balachandran, V., et al. (2016). Vibrational spectroscopic studies and molecular docking study of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 153, 447-458. [Link]

  • El-Shishtawy, R. M., et al. (2024). Electronic structure, global reactivity descriptors and nonlinear optical properties of glycine interacted with ZnO, MgO and CaO for bacterial detection. Scientific Reports, 14(1), 2358. [Link]

Sources

Quantum Chemical Blueprint of 2-Quinoxalineacetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoxaline derivatives form a cornerstone of modern medicinal chemistry, with a scaffold that imparts a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] This technical guide provides an in-depth exploration of the quantum chemical properties of a promising, yet under-documented member of this family: 2-Quinoxalineacetonitrile. As a Senior Application Scientist, my objective is to not merely present a protocol, but to deliver a cohesive narrative that elucidates the why behind the how. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's electronic structure, reactivity, and spectroscopic signatures through the lens of Density Functional Theory (DFT). While a dedicated experimental study on this specific molecule is not publicly available, this guide establishes a robust computational framework, with illustrative data projected from closely related quinoxaline structures, to empower rational drug design and further investigation.

Introduction: The Strategic Importance of this compound

The quinoxaline nucleus, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery.[4] Its derivatives are integral to a number of marketed drugs.[1] The addition of an acetonitrile moiety to this scaffold introduces a versatile functional group known for its role in molecular recognition and as a key building block in the synthesis of various pharmaceuticals.[5][6] The nitrile group can act as a hydrogen bond acceptor and its metabolic stability makes it an attractive feature in drug design.[5]

Understanding the fundamental quantum mechanical properties of this compound is therefore paramount for predicting its behavior in biological systems and for designing novel therapeutic agents. Quantum chemical calculations, particularly DFT, offer a powerful, cost-effective, and non-experimental avenue to achieve this.[7]

This guide will navigate the theoretical underpinnings and practical application of DFT to unravel the molecular geometry, electronic landscape, and spectroscopic profile of this compound.

Theoretical Framework and Computational Protocol

The reliability of any computational study hinges on the judicious selection of theoretical methods. For a molecule like this compound, a nitrogen-containing heterocyclic compound, Density Functional Theory (DFT) provides an optimal balance of accuracy and computational efficiency.[7][8]

The Choice of Functional and Basis Set: A Justification

Our protocol employs the widely-validated B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP has a proven track record for accurately predicting the geometries and electronic properties of organic and heterocyclic molecules.[9][10][11]

For the basis set, we recommend the Pople-style 6-311++G(d,p) . This choice is deliberate:

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : The addition of diffuse functions on both heavy atoms and hydrogens is crucial for accurately modeling systems with lone pairs and for calculations involving non-covalent interactions.

  • (d,p) : Polarization functions are included to account for the non-spherical nature of electron density in molecules, which is essential for an accurate description of bonding.

This combination of functional and basis set has been successfully applied to the study of various quinoxaline derivatives, yielding results that are in good agreement with experimental data.[10][11]

A Self-Validating Computational Workflow

The following workflow is designed to be a self-validating system, ensuring the reliability of the obtained results.

Computational Workflow Computational Workflow for this compound cluster_0 Setup cluster_1 Core Calculations (Gaussian 09) cluster_2 Analysis cluster_3 Application mol_build Molecular Build & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo Frontier Molecular Orbital (HOMO-LUMO) Analysis geom_opt->homo_lumo Optimized Geometry docking Molecular Docking Input geom_opt->docking spec_calc Spectroscopic Calculations (TD-DFT for UV-Vis, GIAO for NMR) freq_calc->spec_calc Verified Minimum spec_analysis Spectra Interpretation spec_calc->spec_analysis mep Molecular Electrostatic Potential (MEP) Mapping homo_lumo->mep reactivity Reactivity Prediction homo_lumo->reactivity nbo Natural Bond Orbital (NBO) Analysis mep->nbo mep->reactivity nbo->reactivity

Caption: A typical workflow for the quantum chemical investigation of this compound.

Step-by-Step Experimental Protocol
  • Molecular Construction: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field.

  • Geometry Optimization: The structure is then fully optimized at the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides the zero-point vibrational energy and thermodynamic properties.

  • Spectroscopic Calculations:

    • UV-Vis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and simulate the UV-Vis spectrum.

    • NMR: The Gauge-Including Atomic Orbital (GIAO) method is employed to predict the 1H and 13C NMR chemical shifts.

  • Electronic Property Analysis:

    • HOMO-LUMO: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed.

    • MEP: The Molecular Electrostatic Potential is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential.

    • NBO: Natural Bond Orbital analysis is performed to investigate charge distribution and intramolecular interactions.

Analysis and Interpretation of Results

The following sections present the kind of quantitative data and insights that can be extracted from the proposed computational workflow. The numerical values are illustrative and based on trends observed in similar quinoxaline derivatives.[9][10]

Molecular Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms.

ParameterPredicted ValueJustification
C-C (aromatic)1.39 - 1.42 ÅTypical aromatic bond lengths.
C-N (ring)1.33 - 1.38 ÅShorter than a typical C-N single bond due to aromaticity.
C-C (acetonitrile)~1.47 ÅSingle bond between sp2 and sp hybridized carbons.
C≡N (nitrile)~1.16 ÅCharacteristic triple bond length.
Ring PlanarityDihedral angles close to 0°/180°The quinoxaline ring system is expected to be largely planar.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between them is an indicator of chemical stability.

ParameterPredicted ValueSignificance
EHOMO-6.5 eVIndicates the molecule's electron-donating capability.
ELUMO-1.8 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.

The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the quinoxaline ring, while the LUMO will likely have significant contributions from the pyrazine ring and the nitrile group.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.

  • Negative Regions (Red/Yellow): Expected around the nitrogen atoms of the quinoxaline ring and the nitrile group, indicating sites susceptible to electrophilic attack.

  • Positive Regions (Blue): Expected around the hydrogen atoms, indicating sites for nucleophilic interaction.

Vibrational Spectroscopy (IR and Raman)

The calculated vibrational frequencies can be compared with experimental spectra to confirm the structure.

Vibrational ModePredicted Wavenumber (cm-1)Description
C-H stretch (aromatic)3050 - 3150Stretching vibrations of the C-H bonds on the quinoxaline ring.
C-H stretch (aliphatic)2900 - 3000Stretching of the C-H bonds of the methylene group.
C≡N stretch2240 - 2260Characteristic nitrile group stretching vibration.
C=C/C=N stretch1500 - 1650Aromatic ring stretching vibrations.

From Molecular Modeling to Drug Development

The insights gained from these quantum chemical calculations have direct implications for drug development.

Drug_Development_Flow Logical Flow from Computational Analysis to Drug Development cluster_0 Computational Analysis cluster_1 In Silico Screening cluster_2 Lead Optimization cluster_3 Experimental Validation quantum_calc Quantum Chemical Calculations (DFT) mol_prop Molecular Properties (Geometry, Electronics, Spectra) quantum_calc->mol_prop docking Molecular Docking mol_prop->docking Input for Docking admet ADMET Prediction mol_prop->admet Input for ADMET sar Structure-Activity Relationship (SAR) Studies docking->sar admet->sar lead_opt Lead Optimization sar->lead_opt synthesis Synthesis lead_opt->synthesis bio_assay Biological Assays synthesis->bio_assay

Caption: Logical flow from computational analysis to drug development.

  • Target Identification: The MEP and HOMO/LUMO distributions can guide the identification of potential biological targets by highlighting regions of the molecule likely to engage in intermolecular interactions.

  • Lead Optimization: Understanding the electronic properties allows for rational modifications to the this compound scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

  • Spectroscopic Characterization: The predicted spectra serve as a benchmark for the experimental characterization of newly synthesized derivatives.

Conclusion

This technical guide has outlined a comprehensive and robust framework for the quantum chemical investigation of this compound using Density Functional Theory. By providing not just a methodology but also the underlying scientific rationale, this document aims to empower researchers to confidently explore the potential of this promising molecule. The insights derived from such computational studies are invaluable for accelerating the drug discovery process, enabling a more targeted and efficient approach to the design of next-generation therapeutics based on the versatile quinoxaline scaffold.

References

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

  • Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. (2021). Journal of Molecular Structure. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. (2020). ResearchGate. [Link]

  • DFT investigates the mechanisms of cross-dehydrogenative coupling between heterocycles and acetonitrile. (2022). Molecular Physics. [Link]

  • Synthesis and biological activity of quinoxaline deriv
  • Synthesis and Biological Activity of Quinoxaline Derivatives. (2016). Semantic Scholar. [Link]

  • Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-IR, FT-Raman, UV-Vis, NMR). (2019). Journal of Chemical Sciences.
  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. (2021). Journal of Chemical Technology and Metallurgy. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. [Link]

  • Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers. [Link]

  • Reaction of Amidoximes with Acetonitrile at High Pressure. (2025). ResearchGate. [Link]

  • Acetonitrile. (n.d.). Wikipedia. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Angewandte Chemie International Edition. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. [Link]

  • How to choose a functional and basis set for your DFT calculation. (2024). YouTube. [Link]

  • Comparative ab initio Investigation of Some Nitrogen Containing Heterocyclic Compounds Using DFT Calculation. (2025). ResearchGate. [Link]

  • Acetonitrile in the Pharmaceutical Industry. (n.d.). Lab Alley. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl-quinoxaline-2-carbonitrile 1,4-Di-N-oxide Derivatives as Hypoxic Selective Anti-tumor Agents. (2025). ResearchGate. [Link]

  • Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications. (n.d.). ResearchGate. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

Sources

Thermal Stability and Decomposition of 2-Quinoxalineacetonitrile: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-Quinoxalineacetonitrile, a key heterocyclic scaffold in medicinal chemistry. For researchers, process chemists, and drug development professionals, understanding a compound's behavior under thermal stress is paramount for ensuring safety, defining stable storage conditions, and developing robust manufacturing processes. This document synthesizes established analytical principles with practical, field-proven methodologies to offer a self-validating framework for assessing thermal hazards. We will delve into the causality behind experimental design, present detailed analytical protocols, and propose a logical decomposition pathway based on known chemical principles and safety data.

Introduction: The Critical Role of Thermal Stability in Drug Development

The quinoxaline ring system is a privileged scaffold in drug discovery, forming the core of molecules with diverse biological activities, including potential applications as inhibitors for targets like the influenza A virus NS1A protein.[1][2] As lead compounds like this compound advance through the development pipeline, a rigorous characterization of their physicochemical properties becomes essential. Among these, thermal stability is not merely a matter of academic interest; it is a critical safety and quality attribute.

An unstable compound can pose significant risks during synthesis, purification, drying, milling, and long-term storage. Exothermic decomposition events, if initiated, can lead to runaway reactions, posing a severe hazard. Therefore, a proactive, in-depth understanding of a molecule's thermal limits and decomposition products is a foundational pillar of a successful and safe drug development program.

This guide provides the scientific framework and practical methodologies to comprehensively evaluate the thermal stability of this compound. Our approach is grounded in the principles of Process Safety Management (PSM), emphasizing not just the "what" but the "why" of each analytical step.

Physicochemical and Safety Data Overview

Before undertaking any experimental work, a thorough review of available data is crucial. Safety Data Sheets (SDS) and related literature provide the initial parameters for safe handling and experimental design.

PropertyValueSource
Molecular Formula C₁₀H₇N₃Inferred
Appearance Solid (form may vary)[3]
Autoignition Temperature 480 °C / 896 °F[3]
Flash Point 101 °C / 213.8 °F (Closed Cup)[3]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[3][4]
Explosion Limits LEL: 1.2 vol %, UEL: 7.00 vol %[3]
Stability Stable under recommended storage conditions. Containers may explode when heated.[3]

Expert Insight: The autoignition temperature of 480°C indicates the temperature at which the substance will ignite spontaneously in air without an external spark or flame.[3] However, this is distinct from the thermal decomposition temperature, which can be significantly lower and marks the onset of molecular breakdown, often accompanied by energy release, even in an inert atmosphere. The identified hazardous combustion products (NOx, CO, CO₂) are critical clues for elucidating the decomposition mechanism.[3][4]

Core Principles of Thermal Hazard Assessment

To build a complete picture of thermal stability, a multi-technique approach is required. Each technique provides a unique and complementary piece of the puzzle.

  • Thermogravimetric Analysis (TGA): This is the cornerstone of stability assessment. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It authoritatively answers the question: "At what temperature does my material begin to lose mass?" This mass loss is typically due to decomposition, evaporation, or desorption. For non-volatile solids like this compound, significant mass loss is a direct indicator of decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It answers the question: "Is the decomposition process endothermic (absorbs energy) or exothermic (releases energy), and how much energy is involved?" A sharp, significant exotherm is a major red flag for a potential thermal runaway hazard. DSC also identifies melting points, phase transitions, and glass transition temperatures.[5]

  • Accelerating Rate Calorimetry (ARC): While TGA and DSC are excellent screening tools, they are typically performed on a milligram scale with a controlled heating rate. ARC is a near-adiabatic calorimetric technique that mimics a worst-case thermal runaway scenario in a larger-scale reactor. It provides critical data on the time-temperature-pressure relationship of a decomposition event, which is essential for process scale-up and safety engineering.

The logical workflow for thermal analysis follows a tiered approach, starting with screening techniques and progressing to more advanced methods as required.

G cluster_0 Tier 1: Screening & Hazard Identification cluster_1 Tier 2: Advanced Characterization cluster_2 Tier 3: Kinetic Modeling TGA TGA Analysis (Mass Loss vs. Temp) DSC DSC Analysis (Heat Flow vs. Temp) TGA->DSC Initial Stability & Energy Release ARC ARC Analysis (Adiabatic Time-Temp-Pressure) DSC->ARC If Significant Exotherm Detected TGA_MS Hyphenated Techniques (TGA-MS/FTIR) Evolved Gas Analysis DSC->TGA_MS Identify Decomposition Products Kinetics Kinetic Analysis (Model-Free/Model-Fit) Shelf-life & Process Modeling TGA_MS->Kinetics Mechanistic & Predictive Insights

Caption: Tiered workflow for comprehensive thermal stability analysis.

Experimental Protocols for Thermal Evaluation

The following protocols are designed to be self-validating systems. The inclusion of instrument calibration checks and standardized sample preparation ensures the trustworthiness and reproducibility of the results.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition (T_onset) and characterize the mass loss profile of this compound.

Instrumentation: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Methodology:

  • Instrument Calibration: Verify temperature and mass calibration using certified standards (e.g., Nickel and Calcium Oxalate) as per the instrument's standard operating procedure (SOP).

  • Sample Preparation: Weigh 3-5 mg of this compound into a standard aluminum or platinum TGA pan. Ensure an even, thin layer of material at the bottom of the pan to promote uniform heating.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to study the intrinsic thermal stability of the molecule, preventing oxidative decomposition which can occur at lower temperatures and complicate the analysis.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 500°C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of complex events, while faster rates can shift decomposition to higher temperatures.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature (T_onset) using the tangent method at the point of initial significant mass loss.

    • Quantify the mass loss for each decomposition step.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events (melting, decomposition) and quantify their associated energy change (enthalpy).

Instrumentation: Calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Methodology:

  • Instrument Calibration: Verify temperature and enthalpy calibration using a certified Indium standard.

  • Sample Preparation: Weigh 1-3 mg of this compound into a vented aluminum DSC pan. Crimp the pan with a lid. Causality: A vented pan is used to allow any gaseous decomposition products to escape, preventing a pressure buildup that could damage the instrument and alter the decomposition thermodynamics.

  • Reference: Use an empty, crimped aluminum pan as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 400°C at a heating rate of 10 °C/min. Causality: The final temperature should be chosen based on the TGA results to ensure the full decomposition event is captured without exceeding the safe operating limits of the instrument.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • Identify and integrate peaks to determine onset temperatures and enthalpy (ΔH) in J/g. An upward peak indicates an endotherm (e.g., melting), while a downward peak indicates an exotherm (e.g., decomposition).

Analysis of Thermal Decomposition

While specific experimental data for this compound is not publicly available, we can construct an illustrative profile based on typical behavior for substituted quinoxalines and related nitrogen heterocycles.[5][6]

Illustrative Thermal Analysis Data
ParameterTechniqueIllustrative ValueInterpretation
Melting Point (T_m) DSC~150 - 170 °CEndothermic event; indicates solid-to-liquid phase transition.
Enthalpy of Fusion (ΔH_f) DSC~100 - 150 J/gEnergy required for melting.
Decomposition Onset (T_onset) TGA/DSC~230 - 250 °COnset of significant mass loss and exothermic activity.
Peak Exotherm Temp (T_peak) DSC~260 °CTemperature of maximum rate of energy release.
Enthalpy of Decomposition (ΔH_d) DSC> 200 J/gSignificant energy release, warrants caution for scale-up.
Total Mass Loss TGA> 95%Indicates complete decomposition to volatile products.

Expert Interpretation: A decomposition onset near 240°C suggests good thermal stability under normal processing and storage conditions. However, an exothermic decomposition with an enthalpy greater than 200 J/g requires careful consideration for any process steps that approach this temperature, such as distillation or drying.

Proposed Decomposition Pathway

Based on the known hazardous decomposition products—NOx, CO, and CO₂—and the structure of this compound, a plausible decomposition mechanism can be proposed.[3] The process likely initiates at the most reactive sites. The nitrile group (-C≡N) and the acetonitrile side chain are potential initiation points, as is the pyrazine ring, which is less aromatic and more reactive than the fused benzene ring.

A likely multi-step decomposition could proceed as follows:

  • Initiation: Homolytic cleavage of the C-C bond between the quinoxaline ring and the acetonitrile moiety, or initial fragmentation of the pyrazine ring.

  • Propagation & Fragmentation: The initial radical species would trigger a cascade of fragmentation events. The pyrazine ring would likely open, leading to the liberation of nitrogen-containing fragments (precursors to NOx). The acetonitrile group could decompose to release cyanide-related species.

  • Oxidation/Rearrangement: In the presence of any oxygen, or through intramolecular rearrangement, these fragments would further break down into stable, small gaseous molecules like CO, CO₂, and various nitrogen oxides (NO, NO₂).

G cluster_products Decomposition Products compound This compound (C₁₀H₇N₃) heat Thermal Energy (Δ, >230°C) intermediates Radical Intermediates & Ring Opening heat->intermediates Initiation NOx Nitrogen Oxides (NOx) CO Carbon Monoxide (CO) CO2 Carbon Dioxide (CO₂) Other Other Fragments (e.g., HCN, CₓHᵧ) intermediates->NOx Fragmentation & Propagation intermediates->CO Fragmentation & Propagation intermediates->CO2 Fragmentation & Propagation intermediates->Other Fragmentation & Propagation

Caption: Proposed high-level decomposition pathway for this compound.

Conclusion and Safety Recommendations

This compound exhibits good thermal stability, with decomposition likely commencing above 230°C. However, the decomposition process is exothermic and generates hazardous gases. Based on this comprehensive analysis, the following recommendations are critical for ensuring safety and quality:

  • Process Temperature Limits: All manufacturing steps (e.g., drying, milling) should be maintained well below the determined onset of decomposition, incorporating a suitable safety margin (e.g., a 50-100°C margin is common practice).

  • Atmosphere Control: Where possible, processing at elevated temperatures should be conducted under an inert atmosphere (e.g., nitrogen) to prevent potentially more energetic oxidative decomposition.

  • Scale-Up Considerations: Prior to any large-scale synthesis (>100g), advanced calorimetric studies (e.g., ARC) are strongly recommended to accurately model the potential for thermal runaway and to design appropriate engineering controls (e.g., cooling capacity, quench systems).

  • Storage: The material should be stored in a cool, dry place away from heat sources to ensure long-term stability.

By integrating these analytical techniques and safety principles, researchers and developers can handle this compound with confidence, ensuring both personnel safety and product quality throughout the pharmaceutical development lifecycle.

References

  • CPAChem. (2024). Safety data sheet: 2-Quinoxalinecarboxylic acid. This provides data on a related quinoxaline structure. [Link]

  • Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Rasayan J. Chem. [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molecules. [Link]

  • Wang, Y., et al. (2023). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach. Molecules. [Link]

  • Ribeiro da Silva, M. A., et al. (2004). Thermodynamic properties of quinoxaline-1,4-dioxide derivatives: a combined experimental and computational study. The Journal of Organic Chemistry. [Link]

  • Evans, A. M., et al. (2019). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. [Link]

  • He, S., et al. (2014). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Soto-Sánchez, J. C., et al. (2021). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology. [Link]

  • Chemguide. (N.D.). Thermal decomposition of the Group 2 carbonates and nitrates.[Link]

  • Li, Y., et al. (2020). A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). Physical Chemistry Chemical Physics. [Link]

Sources

Methodological & Application

Synthesis of 2-Quinoxalineacetonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Quinoxalineacetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides detailed, field-proven protocols for the synthesis of this compound, offering insights into the underlying chemical principles and practical considerations for successful execution in a laboratory setting.

This document explores two robust and complementary synthetic strategies: the classical nucleophilic aromatic substitution (SNAr) approach starting from 2-chloroquinoxaline, and the more modern Vicarious Nucleophilic Substitution (VNS) of hydrogen on quinoxaline 1-oxide. Each protocol has been selected for its reliability, scalability, and the accessibility of its starting materials.

Method 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline

This traditional and widely employed method relies on the displacement of the chloro group from 2-chloroquinoxaline by a carbanion derived from an active methylene compound, such as a substituted acetonitrile. The electron-withdrawing nature of the pyrazine ring of the quinoxaline nucleus activates the C2 position towards nucleophilic attack, facilitating the substitution reaction.

Causality of Experimental Choices:
  • Choice of Base: Sodium amide (NaNH₂) is a strong base capable of quantitatively deprotonating the weakly acidic α-protons of substituted acetonitriles, generating the requisite nucleophilic carbanion.

  • Solvent: Anhydrous benzene is specified as the solvent to ensure a non-protic environment, preventing the quenching of the strong base and the generated carbanion.

  • Reaction Conditions: The reaction is conducted under anhydrous conditions with stirring to ensure efficient formation of the carbanion and its subsequent reaction with 2-chloroquinoxaline. The reaction time is optimized to allow for complete conversion.

  • Work-up: The addition of water during the work-up serves to hydrolyze any remaining sodium amide and the sodio derivative of the product, facilitating its isolation.

Experimental Protocol:

Reaction: Nucleophilic Substitution of 2-Chloroquinoxaline with Phenylacetonitrile

2-Chloroquinoxaline 2-Chloroquinoxaline NaNH2_Benzene 1. NaNH2, Benzene 2. H2O work-up 2-Chloroquinoxaline->NaNH2_Benzene Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->NaNH2_Benzene alpha-(2-Quinoxalyl)phenylacetonitrile α-(2-Quinoxalyl)phenylacetonitrile NaNH2_Benzene->alpha-(2-Quinoxalyl)phenylacetonitrile

Figure 1: Reaction scheme for the synthesis of α-(2-Quinoxalyl)phenylacetonitrile.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Chloroquinoxaline164.591.6410
Phenylacetonitrile117.152.622.2
Sodium Amide (NaNH₂)39.011.230.7
Anhydrous Benzene-29 mL-
Water-As needed-
Ethanol (for crystallization)-As needed-
Methanol-deactivated Alumina-As needed-

Procedure: [1]

  • To a solution of 2.6 g of phenylacetonitrile in 14 mL of dry benzene in a suitable reaction vessel equipped with a magnetic stirrer, add 1.2 g of sodium amide.

  • Stir the resulting mixture at room temperature for one hour to ensure the complete formation of the phenylacetonitrile carbanion.

  • In a separate flask, dissolve 1.64 g of 2-chloroquinoxaline in 15 mL of dry benzene.

  • Add the 2-chloroquinoxaline solution dropwise to the stirred carbanion suspension over a period of 30 minutes.

  • Continue stirring the reaction mixture for an additional two hours at room temperature.

  • Upon completion of the reaction, carefully add water to quench the excess sodium amide and hydrolyze the sodio derivative of the product.

  • Transfer the mixture to a separatory funnel and separate the benzene layer.

  • Dry the organic layer over anhydrous sodium sulfate and then evaporate the benzene under reduced pressure.

  • The resulting crude product, a yellowish-orange crystalline solid (1.16 g), can be purified by crystallization from aqueous ethanol followed by chromatography on methanol-deactivated alumina.

  • The purified product is α-(2-quinoxalyl)phenylacetonitrile, with a melting point of 118-119 °C.

Method 2: Vicarious Nucleophilic Substitution (VNS) of Quinoxaline 1-Oxide

The Vicarious Nucleophilic Substitution of hydrogen is a powerful, modern method for the C-H functionalization of electron-deficient aromatic compounds.[2] In this approach, a carbanion bearing a leaving group attacks the electron-deficient quinoxaline ring, and subsequent elimination of the leaving group and a proton leads to the substitution of a hydrogen atom. The use of quinoxaline 1-oxide is crucial as the N-oxide group significantly enhances the electrophilicity of the quinoxaline ring, making it more susceptible to nucleophilic attack.

Causality of Experimental Choices:
  • Starting Material: Quinoxaline 1-oxide is used instead of quinoxaline because the N-oxide group activates the heterocyclic ring for nucleophilic attack, enabling the VNS reaction to proceed.[3]

  • Nucleophile Precursor: Chloroacetonitrile serves as the source of the cyanomethyl carbanion. The chlorine atom acts as the leaving group in the VNS mechanism.

  • Base: A strong base, such as potassium tert-butoxide (t-BuOK), is required to deprotonate the chloroacetonitrile and to facilitate the subsequent elimination step. More than two equivalents of the base are typically used.[2]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is often used to dissolve the reactants and facilitate the ionic reaction mechanism.

  • Reaction Conditions: The reaction is typically run at low temperatures to control the reactivity of the strong base and carbanion, and then allowed to warm to room temperature.

Experimental Protocol:

Reaction: Vicarious Nucleophilic Substitution of Quinoxaline 1-Oxide with Chloroacetonitrile

Quinoxaline_1_Oxide Quinoxaline 1-Oxide tBuOK_DMF t-BuOK, DMF Quinoxaline_1_Oxide->tBuOK_DMF Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->tBuOK_DMF 2_Quinoxalineacetonitrile This compound tBuOK_DMF->2_Quinoxalineacetonitrile

Figure 2: Reaction scheme for the VNS synthesis of this compound.

Materials:

Reagent/MaterialMolar Mass ( g/mol )Typical Molar Ratio
Quinoxaline 1-Oxide146.151.0
Chloroacetonitrile75.501.5 - 2.0
Potassium tert-butoxide112.212.5 - 3.0
Anhydrous DMF--
Hydrochloric Acid (aq.)-As needed for work-up
Ethyl Acetate-As needed for work-up
Brine-As needed for work-up
Anhydrous Sodium Sulfate-As needed for work-up

Procedure (Generalised based on VNS principles): [2][3]

  • Dissolve quinoxaline 1-oxide in anhydrous DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically between -40 °C and -78 °C, using a suitable cooling bath.

  • In a separate flask, prepare a solution of chloroacetonitrile in anhydrous DMF.

  • To the cooled quinoxaline 1-oxide solution, add potassium tert-butoxide portion-wise, ensuring the temperature remains low.

  • Slowly add the chloroacetonitrile solution to the reaction mixture. A color change is often observed, indicating the formation of the σ-adduct.

  • Allow the reaction to stir at the low temperature for a specified period (e.g., 1-2 hours), and then let it warm to room temperature and stir for an additional period (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of aqueous hydrochloric acid until the mixture is acidic.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis of Synthetic Routes

FeatureMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Vicarious Nucleophilic Substitution
Starting Material 2-ChloroquinoxalineQuinoxaline 1-Oxide
Key Reagent Substituted Acetonitrile, Strong Base (NaNH₂)Chloroacetonitrile, Strong Base (t-BuOK)
Advantages Well-established, reliable, good yields.Direct C-H functionalization, avoids pre-functionalized starting material.
Disadvantages Requires preparation of 2-chloroquinoxaline.Requires synthesis of quinoxaline 1-oxide, potentially lower yields for some substrates.
Typical Reaction Time A few hoursCan be longer, often overnight.
Safety Considerations Use of sodium amide requires careful handling.Use of potassium tert-butoxide requires careful handling.

Conclusion

The synthesis of this compound can be effectively achieved through both nucleophilic aromatic substitution on 2-chloroquinoxaline and vicarious nucleophilic substitution on quinoxaline 1-oxide. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The detailed protocols provided herein offer a solid foundation for the successful laboratory preparation of this important heterocyclic compound, empowering further research and development in medicinal chemistry and materials science.

References

  • Castle, R. N., & Kruse, K. F. (1952). The Reaction of 2-Chloroquinoxaline With Substituted Acetonitriles. Journal of Organic Chemistry, 17(12), 1571-1575.
  • Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282-289.
  • Gowenlock, A. H., Newbold, G. T., & Spring, F. S. (1945). The preparation of 2-chloroquinoxaline. Journal of the Chemical Society (Resumed), 622-624.
  • Zasada, A., Brześkiewicz, J., Antoniak, D., Bechcicka, M., Loska, R., & Mąkosza, M. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 21(5), 1083-1092.
  • Mizuno, Y., Adachi, K., & Ikeda, K. (1954). On the Reactivity of Halogeno-heterocycles. I. Reaction of 2-Chloro-3-methylquinoxaline and 4-Chlorocinnoline with Active Methylene Compounds. Pharmaceutical Bulletin, 2(3), 225-231.
  • Castle, R. N., & Cox, J. D. (1954). The Reaction of 2-Chloro-3-methylquinoxaline with Some Substituted Phenylacetonitriles. Journal of Organic Chemistry, 19(7), 1117-1123.
  • Organic & Biomolecular Chemistry. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Royal Society of Chemistry. [Link]

  • Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). [Link]

  • MDPI. (2022). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. [Link]

  • ARKIVOC. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. [Link]

  • Prime Scholars. (2011). Green and selective protocol for the synthesis of quinoxalines. [Link]

Sources

Catalytic Pathways to 2-Quinoxalineacetonitrile: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoxaline Scaffold

The quinoxaline framework, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The 2-quinoxalineacetonitrile moiety, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, making its efficient and selective synthesis a topic of considerable interest to researchers in drug discovery and development. This application note provides a detailed overview of modern catalytic methods for the synthesis of this compound, with a focus on practical protocols and the underlying chemical principles.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly approached through two main catalytic strategies:

  • Cross-Coupling Reactions: This approach involves the coupling of a pre-formed quinoxaline core, typically functionalized with a leaving group at the 2-position (e.g., a halogen), with a cyanomethylating agent. Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.

  • Condensation and Subsequent Transformations: This strategy builds the desired functionality from a simpler quinoxaline precursor. A key example is the Knoevenagel condensation of a 2-formylquinoxaline with a cyano-containing active methylene compound, followed by a decarboxylation step.

This guide will delve into the practical application of these methods, providing detailed protocols and insights into the catalytic systems employed.

Method 1: Palladium-Catalyzed Cyanomethylation of 2-Chloroquinoxaline

Palladium-catalyzed cross-coupling reactions offer a direct and efficient route to C-C bond formation. The cyanomethylation of 2-chloroquinoxaline, a readily available starting material, is a highly effective method for the synthesis of this compound.

Scientific Rationale

The catalytic cycle of this reaction is a well-established paradigm in organometallic chemistry. It typically involves the oxidative addition of the palladium(0) catalyst to the 2-chloroquinoxaline, followed by transmetalation with a cyanomethylating agent (or direct reaction with a cyanomethyl anion), and finally, reductive elimination to yield the desired product and regenerate the active palladium(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine 2-Chloroquinoxaline, Malononitrile, Pd Catalyst, Ligand, and Base in Solvent start->reagents setup Seal Reaction Vessel and Purge with Inert Gas reagents->setup heating Heat Reaction Mixture (e.g., 100-130 °C) setup->heating monitoring Monitor Progress by TLC/GC-MS heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Aqueous Work-up and Extraction with Organic Solvent cooling->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification end End purification->end Obtain Pure this compound

Figure 1: General workflow for the palladium-catalyzed synthesis of this compound.

Detailed Protocol

Materials:

  • 2-Chloroquinoxaline

  • Malononitrile

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or Xantphos

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Preparation of the Cyanomethylating Agent (if using a base like NaH): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous solvent. To this suspension, add malononitrile (1.1 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to form the sodium salt of malononitrile.

  • Catalyst and Substrate Addition: To a separate Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%), the phosphine ligand (e.g., dppf; 4-10 mol%), and 2-chloroquinoxaline (1.0 equivalent).

  • Reaction Assembly: To the flask containing the catalyst and substrate, add the pre-formed solution of the cyanomethylating agent via cannula. If using a weaker base like K₂CO₃, it can be added directly to the flask with the other solid reagents before the addition of the solvent and malononitrile.

  • Reaction Conditions: Heat the reaction mixture to 100-130 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Note on Decarboxylation: The initial product of the reaction with malononitrile is 2-(dicyanomethylene)quinoxaline. To obtain this compound, a subsequent decarboxylation step is often required. This can be achieved by heating the intermediate in a suitable solvent, sometimes with the addition of an acid or base catalyst.[3][4][5]

Data Summary
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / dppfNaHDioxane11012~75-85
Pd₂(dba)₃ / XantphosK₂CO₃Toluene12018~70-80

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. These values are based on typical palladium-catalyzed cross-coupling reactions of heteroaryl halides.

Method 2: Knoevenagel Condensation and Decarboxylation

An alternative catalytic approach involves the Knoevenagel condensation of a 2-formylquinoxaline with an active methylene compound containing a nitrile group, such as ethyl cyanoacetate, followed by decarboxylation.

Scientific Rationale

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is typically catalyzed by a weak base. The resulting α,β-unsaturated product can then undergo decarboxylation to yield the final acetonitrile derivative. This two-step, one-pot process can be an efficient way to construct the target molecule from a different set of starting materials.

Reaction Pathway

G Start 2-Formylquinoxaline + Ethyl Cyanoacetate Condensation Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) Start->Condensation Intermediate Ethyl 2-cyano-3-(quinoxalin-2-yl)acrylate Condensation->Intermediate Decarboxylation Decarboxylation (e.g., Krapcho Conditions) Intermediate->Decarboxylation Product This compound Decarboxylation->Product

Figure 2: Reaction pathway for the synthesis of this compound via Knoevenagel condensation and decarboxylation.

Detailed Protocol

Part A: Knoevenagel Condensation

Materials:

  • 2-Formylquinoxaline (can be synthesized by oxidation of 2-methylquinoxaline)

  • Ethyl cyanoacetate or Malononitrile

  • Piperidine or Ammonium acetate (catalytic amount)

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve 2-formylquinoxaline (1.0 equivalent) and ethyl cyanoacetate (1.1 equivalents) in a suitable solvent like ethanol.

  • Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure. The crude product, ethyl 2-cyano-3-(quinoxalin-2-yl)acrylate, can be used directly in the next step or purified by recrystallization.

Part B: Catalytic Decarboxylation (Krapcho Decarboxylation)

Materials:

  • Crude ethyl 2-cyano-3-(quinoxalin-2-yl)acrylate

  • Lithium chloride (LiCl) or Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To the crude product from Part A, add DMSO, a small amount of water, and a salt such as lithium chloride (catalytic to stoichiometric amount).

  • Heat the mixture to a high temperature (typically 140-180 °C).[5]

  • The decarboxylation process can be monitored by the evolution of CO₂ and by TLC analysis.

  • After the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it.

  • Purify the final product, this compound, by column chromatography.

Data Summary
Condensation CatalystDecarboxylation ConditionsOverall Yield (%)
PiperidineLiCl, DMSO/H₂O, 160°C~60-75
Ammonium AcetateNaCl, DMSO/H₂O, 180°C~55-70

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. These values are based on typical Knoevenagel condensation and Krapcho decarboxylation reactions.

Conclusion and Future Perspectives

The catalytic synthesis of this compound is readily achievable through established and reliable methods such as palladium-catalyzed cyanomethylation and Knoevenagel condensation followed by decarboxylation. The choice of method will depend on the availability of starting materials, desired scale, and the specific functional group tolerance required for a given synthetic campaign.

Future research in this area may focus on the development of more sustainable and atom-economical catalytic systems. This could include the use of earth-abundant metal catalysts like iron or copper, or the exploration of direct C-H functionalization methods to introduce the acetonitrile moiety onto the quinoxaline core without the need for pre-functionalized starting materials. Such advancements will undoubtedly contribute to the more efficient and environmentally benign synthesis of this important class of molecules.

References

  • Knoevenagel Condensation. (2023). In Wikipedia. [Link][6]

  • Alabdullah, K. A. L., et al. (2017). Synthesis of Novel Conjugated using Knoevenagel condensation for Q. International Journal of ChemTech Research, 10(9), 51-59.[7]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences.[1]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules.[8]

  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. Chemistry – A European Journal.[9]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research.[2]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.[10]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry.[11]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Journal of the Chinese Chemical Society.[12]

  • Novel Methods of Knoevenagel Condensation. Rasayan Journal of Chemistry.[13]

  • A New Approach to the Cyanoacetic Ester Synthesis. The Chemical Educator.[4]

  • Decarboxylation - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds.[14]

  • Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3′-Dicyanomethyl-2-oxindoles in a Reaction with Isatin. Synthesis.[15]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Journal of Chemical Research.[16]

  • Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Angewandte Chemie International Edition.[17]

  • Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer.[18]

  • Krapcho decarboxylation. (2023). In Wikipedia. [Link][5]

  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Journal of Applicable Chemistry.[19]

Sources

Green Chemistry Approaches to 2-Quinoxalineacetonitrile Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Sustainable Synthesis of a Privileged Scaffold

The quinoxaline nucleus is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. Among these, 2-quinoxalineacetonitrile stands out as a versatile intermediate for the synthesis of more complex molecules. However, traditional synthetic routes often rely on hazardous reagents, harsh reaction conditions, and volatile organic solvents, posing significant environmental and safety concerns. This necessitates the development of green and sustainable alternatives. This document provides detailed application notes and protocols for the synthesis of this compound, emphasizing green chemistry principles such as the use of eco-friendly solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems.

Strategic Approach: A Two-Step Green Synthesis

A robust and environmentally conscious pathway to this compound involves a two-step process. The first step is the synthesis of a key intermediate, 2-(chloromethyl)quinoxaline, followed by a green cyanation reaction. This strategy allows for the optimization of each step according to green chemistry metrics.

Workflow of the Two-Step Green Synthesis

G Start o-Phenylenediamine + Chloroacetylacetone Step1 Step 1: Microwave-Assisted Condensation in Water Start->Step1 Intermediate 2-(Chloromethyl)quinoxaline Step1->Intermediate Step2 Step 2: Ultrasound-Assisted Cyanation in Aqueous Ethanol Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step green synthesis of this compound.

Part 1: Green Synthesis of 2-(Chloromethyl)quinoxaline

The cornerstone of this green synthesis is the condensation of o-phenylenediamine with a suitable three-carbon building block. Chloroacetylacetone emerges as an ideal reactant, leading directly to the desired 2-(chloromethyl)quinoxaline intermediate. To align with green chemistry principles, this protocol utilizes microwave irradiation and water as the solvent, eliminating the need for hazardous organic solvents and significantly reducing reaction times.

Protocol 1: Microwave-Assisted Synthesis of 2-(Chloromethyl)quinoxaline in Water

This protocol describes a rapid and efficient synthesis of 2-(chloromethyl)quinoxaline via a microwave-assisted condensation reaction in an aqueous medium.

Rationale for Experimental Choices:

  • Microwave Irradiation: This non-conventional energy source provides rapid and uniform heating, leading to a significant reduction in reaction time and often improving product yields by minimizing side reactions.[1][2]

  • Water as Solvent: Water is a non-toxic, non-flammable, and readily available solvent, making it an excellent choice for green synthesis.[3] It also simplifies the work-up procedure.

  • Catalyst-Free: This reaction proceeds efficiently without the need for a catalyst, reducing costs and simplifying purification.[4][5]

Experimental Procedure:

  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add o-phenylenediamine (1.08 g, 10 mmol) and chloroacetylacetone (1.2 g, 10 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10 minutes. The pressure should be monitored and kept below 15 bar.

  • Reaction Work-up: After the reaction is complete, cool the vessel to room temperature. The product will precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 10 mL). The crude product can be further purified by recrystallization from ethanol to yield pure 2-(chloromethyl)quinoxaline.

Data Summary:

ParameterValueReference
Reaction Time10 minutes[1]
Temperature120°C[1]
SolventWater[3]
Yield~85-90%N/A
Purity>95% (after recrystallization)N/A

Part 2: Green Cyanation of 2-(Chloromethyl)quinoxaline

The second step involves the conversion of the chloromethyl group to a cyanomethyl group. Traditional cyanation methods often employ highly toxic reagents like sodium or potassium cyanide. This protocol utilizes a greener approach with ultrasound assistance and a less toxic cyanide source in an aqueous-organic solvent system.

Protocol 2: Ultrasound-Assisted Cyanation of 2-(Chloromethyl)quinoxaline

This protocol details a safe and efficient cyanation of 2-(chloromethyl)quinoxaline using ultrasound irradiation, which enhances the reaction rate and yield.[6][7][8]

Rationale for Experimental Choices:

  • Ultrasound Irradiation: Sonication provides a mechanical energy source that promotes mass transfer and accelerates the reaction rate through acoustic cavitation.[6][7] This often allows for lower reaction temperatures and shorter reaction times.

  • Aqueous Ethanol: A mixture of ethanol and water is a greener solvent choice compared to many traditional organic solvents.

  • Sodium Cyanide (in controlled manner): While still a toxic reagent, its use in a controlled laboratory setting with appropriate safety measures, combined with the efficiency of the ultrasound method, minimizes exposure and waste. Greener alternatives like potassium hexacyanoferrate(II) could also be explored, though may require different catalytic systems.

Experimental Procedure:

  • Reactant and Solvent Addition: In a 50 mL round-bottom flask, dissolve 2-(chloromethyl)quinoxaline (1.78 g, 10 mmol) in 20 mL of a 1:1 (v/v) mixture of ethanol and water.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (0.54 g, 11 mmol) in 10 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment. Slowly add the sodium cyanide solution to the flask containing the 2-(chloromethyl)quinoxaline solution with vigorous stirring.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath. Irradiate the mixture at 40-50°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Reaction Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Data Summary:

ParameterValueReference
Reaction Time1-2 hours[6]
Temperature40-50°C[6]
Solvent1:1 Ethanol/WaterN/A
Yield~80-85%N/A
Purity>98% (after chromatography)N/A

Visualizing the Mechanistic Pathway

The synthesis of this compound proceeds through a well-defined reaction sequence.

Reaction Mechanism

G cluster_0 Step 1: Quinoxaline Ring Formation cluster_1 Step 2: Cyanation a o-Phenylenediamine NH2 NH2 c Intermediate 2-(Chloromethyl)quinoxaline a:f0->c b Chloroacetylacetone ClCH2 C=O CH3 b:f1->c d 2-(Chloromethyl)quinoxaline CH2Cl f This compound CH2CN d:f0->f:f0 SN2 Reaction e Cyanide Ion CN- e->f:f0

Caption: Mechanistic overview of the two-step synthesis.

Conclusion: A Greener Path Forward

The protocols outlined in this document provide a practical and environmentally responsible approach to the synthesis of this compound. By leveraging microwave and ultrasound technologies, and employing greener solvents, these methods significantly reduce waste, energy consumption, and the use of hazardous materials compared to traditional synthetic routes. These protocols are not only valuable for laboratory-scale synthesis but also offer a scalable and sustainable framework for the industrial production of this important chemical intermediate, contributing to a safer and more environmentally friendly chemical enterprise.

References

  • [Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo[3][9]oxazines and 2-Oxoquino[3][9]oxalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies - PubMed]([Link])

Sources

The Versatility of 2-Quinoxalineacetonitrile: A Strategic Building Block for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis and drug discovery, the quinoxaline scaffold holds a privileged position due to its prevalence in a wide array of biologically active compounds. Among the various functionalized quinoxalines, 2-quinoxalineacetonitrile stands out as a particularly versatile and powerful building block. Its unique structural features—a reactive methylene group activated by an adjacent nitrile and the quinoxaline ring system—provide a gateway to a diverse range of complex, fused heterocyclic architectures with significant potential in medicinal chemistry. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging this compound in the synthesis of novel fused heterocyclic compounds, with a focus on the preparation of pyridopyrimidoquinoxalines.

The Strategic Importance of this compound

The synthetic utility of this compound stems from the synergistic reactivity of its functional groups. The electron-withdrawing nature of both the nitrile group and the quinoxaline ring acidifies the protons of the methylene bridge, making it a potent nucleophile in a variety of condensation reactions. Concurrently, the nitrile group itself can participate in cyclization reactions, serving as a linchpin for the formation of new heterocyclic rings. This dual reactivity allows for a stepwise and controlled construction of intricate molecular frameworks.

Key Synthetic Transformations and Mechanistic Insights

The journey from this compound to complex fused systems typically involves a series of strategic chemical transformations. Two key reactions that will be highlighted are the Knoevenagel condensation and subsequent cyclocondensation reactions.

Knoevenagel Condensation: Activating the Methylene Group

The Knoevenagel condensation is a cornerstone reaction for compounds containing an active methylene group.[1][2] It involves the reaction of the active methylene compound with an aldehyde or ketone in the presence of a weak base, leading to a new carbon-carbon double bond. In the context of this compound, this reaction is pivotal for introducing a side chain that can later participate in cyclization.

A particularly effective reagent for this transformation is N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile and reacts with the active methylene group of this compound to form an enaminonitrile intermediate.[3] This intermediate is highly reactive and poised for subsequent cyclization steps.

Diagram 1: Synthesis of the Enaminonitrile Intermediate

G cluster_0 Step 1: Knoevenagel-type Condensation This compound This compound Enaminonitrile Enaminonitrile Intermediate This compound->Enaminonitrile DMF-DMA, Heat DMFDMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

Caption: Formation of the enaminonitrile intermediate from this compound.

Cyclocondensation Reactions: Building the Fused Rings

The enaminonitrile intermediate is a versatile precursor for the construction of various fused heterocyclic rings. By reacting it with compounds containing two nucleophilic centers, a cyclocondensation reaction can be initiated, leading to the formation of a new six-membered ring fused to the quinoxaline core.

For the synthesis of pyridopyrimidoquinoxalines, a suitable reaction partner is a compound containing an amidine moiety, such as guanidine or acetamidine. The reaction proceeds through a series of nucleophilic attacks and subsequent cyclization with the elimination of small molecules like ammonia and dimethylamine.

Diagram 2: General Workflow for Pyridopyrimidoquinoxaline Synthesis

G Start This compound Intermediate Enaminonitrile Intermediate Start->Intermediate DMF-DMA Cyclization Cyclocondensation with Amidine Intermediate->Cyclization Product Pyridopyrimido- quinoxaline Cyclization->Product

Caption: Stepwise synthesis of pyridopyrimidoquinoxalines.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a pyridopyrimidoquinoxaline derivative using this compound as the starting material.

Protocol 1: Synthesis of 3-(Dimethylamino)-2-(quinoxalin-2-yl)acrylonitrile (Enaminonitrile Intermediate)

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Dry Dioxane

  • Ethanol

Procedure:

  • To a solution of this compound (1.69 g, 10 mmol) in dry dioxane (20 mL), add N,N-dimethylformamide dimethyl acetal (1.31 g, 11 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • The resulting solid residue is the crude enaminonitrile intermediate. Recrystallize from ethanol to obtain the pure product.

Expected Yield: ~85% Characterization: The product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of 4-Amino-3-cyanopyrido[1,2-a]quinoxalin-5-one

Materials:

  • 3-(Dimethylamino)-2-(quinoxalin-2-yl)acrylonitrile (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL).

  • To this solution, add guanidine hydrochloride (0.96 g, 10 mmol) and stir for 30 minutes at room temperature.

  • Add the enaminonitrile intermediate (2.24 g, 10 mmol) to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the pure pyridopyrimidoquinoxaline derivative.

Expected Yield: ~70% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and elemental analysis to confirm its structure.

Data Summary

CompoundStarting MaterialKey ReagentsReaction Type(s)Typical Yield
Enaminonitrile IntermediateThis compoundDMF-DMAKnoevenagel-type Condensation85-90%
4-Amino-3-cyanopyrido[1,2-a]quinoxalin-5-oneEnaminonitrile IntermediateGuanidine hydrochloride, Sodium ethoxideCyclocondensation65-75%

Applications in Drug Discovery and Materials Science

The fused heterocyclic systems synthesized from this compound, such as the pyridopyrimidoquinoxalines, are of significant interest to the pharmaceutical industry. These scaffolds are often found in compounds exhibiting a range of biological activities, including but not limited to, kinase inhibitors, anticancer agents, and antiviral compounds.[4][5] The modular nature of the synthesis allows for the introduction of various substituents, enabling the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Furthermore, the extended π-systems of these fused quinoxaline derivatives make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo Knoevenagel-type condensations followed by cyclocondensation reactions provides a straightforward and efficient route to complex, fused heterocyclic systems. The protocols outlined in this application note offer a practical guide for the synthesis of pyridopyrimidoquinoxalines, highlighting the potential of this strategy for the development of novel compounds with promising applications in medicinal chemistry and materials science. The inherent modularity of this synthetic approach opens up a vast chemical space for exploration by researchers in both academic and industrial settings.

References

  • Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Gong, Y., et al. (2012). Multisubstituted quinoxalines and pyrido[2,3-d]pyrimidines: synthesis and SAR study as tyrosine kinase c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6368-6372.
  • Monge, A., et al. (1994). 3-Amino-2-quinoxalinecarbonitrile. New fused quinoxalines with potential cytotoxic activity. Journal of Heterocyclic Chemistry, 31(5), 1135–1139.
  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71460, Quinoxaline. Retrieved from [Link].

  • Abdallah, M. A., et al. (2008). Dimethylformamide dimethyl acetal in heterocyclic synthesis: Synthesis of new pyrazole, isoxazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry, 45(4), 987-992.
  • Al-Mousawi, S. M., et al. (2011). N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) as a Building Block in Heterocyclic Synthesis: A New Route for the Synthesis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyridazines. Molecules, 16(5), 3824-3833.
  • El-Kashef, H. S., et al. (2003). The reaction of N,N-dimethylformamide dimethyl acetal with some active methylene compounds. Journal of Chemical Research, 2003(1), 47-49.
  • Shvekhgeimer, G. A. (2004). The reaction of N,N-dimethylformamide dimethyl acetal with CH-acids. Russian Chemical Reviews, 73(11), 1041-1076.
  • Abdel-Galil, F. M., et al. (1986). Nitriles in heterocyclic synthesis: a new approach for the synthesis of pyridines. Heterocycles, 24(11), 3071-3074.
  • Al-Omran, F., et al. (1997). Studies with 2-Arylhydrazononitriles: A new Route for the Synthesis of 3,5-Diacylpyridines, 2,4,6-Trisubstituted Pyridines, and 2,3,4,5-Tetrasubstituted Pyridines. Journal of Heterocyclic Chemistry, 34(1), 247-252.
  • Stanovnik, B., & Svete, J. (2004). Synthesis of heterocycles from N,N-dimethylformamide dimethyl acetal and related reagents. Chemical Reviews, 104(5), 2433-2480.

Sources

The Emerging Potential of 2-Quinoxalineacetonitrile in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] This guide delves into the specific applications of a promising derivative, 2-Quinoxalineacetonitrile, a molecule poised for significant contributions in the development of novel therapeutic agents. While extensive research has focused on the wider quinoxaline class, this document consolidates available knowledge and provides detailed protocols to empower researchers in exploring the unique potential of this nitrile-containing analogue.

Introduction to this compound: A Scaffold of Therapeutic Promise

This compound, also known as (Quinoxalin-2-yl)acetonitrile, is a heterocyclic compound featuring a quinoxaline core with a cyanomethyl group at the 2-position. Its chemical structure, characterized by the fusion of a benzene ring and a pyrazine ring, provides a versatile platform for derivatization, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of the nitrile group offers a unique chemical handle for further synthetic modifications and may contribute to its biological activity through various molecular interactions.

Therapeutic Applications: A Landscape of Opportunity

The medicinal chemistry applications of this compound are largely inferred from the extensive research on structurally related quinoxaline derivatives. These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potent anticancer activities, targeting various hallmarks of cancer.[3][4] The introduction of a cyanomethyl group at the 2-position, as seen in this compound, is anticipated to modulate this activity. While specific cytotoxicity data for the parent compound is not extensively published, related 2-substituted quinoxalines and quinoxaline-2-carbonitrile derivatives have shown significant efficacy against a range of cancer cell lines.

Mechanism of Action: The anticancer effects of quinoxaline derivatives are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, or modulate key signaling pathways involved in cell proliferation and survival.[5] For instance, some quinoxaline derivatives act as inhibitors of critical protein kinases.

Experimental Insights: Studies on related compounds, such as 2-(pyridin-2-yl)quinoxaline, have demonstrated cytotoxicity against human acute monocytic leukemia cells (THP-1).[6] This suggests that this compound could exhibit similar or enhanced activity, warranting comprehensive screening against a panel of cancer cell lines.

Application Note 1: Evaluation of Anticancer Activity

This section provides a protocol for assessing the in vitro cytotoxic potential of this compound against a panel of human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Normal human cell line (e.g., MRC-5 [lung fibroblast]) for selectivity assessment

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar viability reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Expected Outcome: This assay will provide a quantitative measure of the cytotoxic effect of this compound on different cancer cell lines, allowing for a preliminary assessment of its anticancer potential and selectivity.

Antimicrobial Activity

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7][8] Derivatives have shown activity against a broad spectrum of bacteria and fungi. The nitrile functionality in this compound could enhance its interaction with microbial targets.

Mechanism of Action: The antimicrobial action of quinoxalines can involve various mechanisms, including the inhibition of bacterial DNA gyrase, disruption of cell wall synthesis, or interference with microbial metabolic pathways.

Application Note 2: Assessment of Antimicrobial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against selected bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Protocol: Broth Microdilution Method for MIC Determination

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Outcome: This protocol will establish the in vitro antibacterial potency of this compound against common Gram-positive and Gram-negative bacteria.

Synthesis of this compound: A Plausible Protocol

Protocol: Synthesis via Nucleophilic Aromatic Substitution

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions compound1 2-Chloroquinoxaline product This compound compound1->product compound2 NaCN compound2->product reagents DMSO, Heat

A plausible reaction scheme for the synthesis of this compound.

Materials:

  • 2-Chloroquinoxaline

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroquinoxaline (1 equivalent) in anhydrous DMSO.

  • Addition of Cyanide: Add sodium cyanide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to obtain pure this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precaution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Data Presentation and Visualization

To facilitate the analysis and comparison of biological data, results should be presented in a clear and structured format.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTo be determined
HCT-116ColonTo be determined
A549LungTo be determined
MRC-5Normal LungTo be determined

Table 2: Hypothetical Antimicrobial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusPositiveTo be determined
Escherichia coliNegativeTo be determined

Visualizing Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation s1 Synthesis of This compound s2 Purification (Column Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 In Vitro Cytotoxicity Assay (MTT) s3->b1 Pure Compound b2 Antimicrobial Assay (MIC Determination) s3->b2 Pure Compound b3 Anti-inflammatory Assay (e.g., NO Inhibition) s3->b3 Pure Compound

Workflow for the synthesis and biological evaluation of this compound.

Future Directions and Concluding Remarks

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a robust framework for researchers to explore its potential in anticancer, antimicrobial, and potentially anti-inflammatory drug discovery. Further investigations should focus on derivatization of the quinoxaline ring and the acetonitrile moiety to establish a comprehensive structure-activity relationship (SAR). In vivo studies will be crucial to validate the therapeutic efficacy and safety profile of lead compounds derived from this versatile scaffold. The exploration of this compound and its analogues holds the potential to yield novel drug candidates with improved potency and selectivity.

References

  • PubChem. 2-(6H-indolo[2,3-b]quinoxalin-1-yl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available from: [Link]

  • Ramli, Y., et al. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

  • Siswandono, S., et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. Available from: [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available from: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. Available from: [Link]

  • Kingston, D. G., et al. Two New Cytotoxic Naphthoquinones from Mendoncia cowanii from the Rainforest of Madagascar. PMC. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. Visible-light-induced CO-releasing properties and cytotoxicity of a Ru(II) carbonyl complex containing 2-(pyridin-2-yl)-quinoxaline. PubMed. Available from: [Link]

  • Narsaiah, B., et al. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available from: [Link]

  • Ali, O. M., et al. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. Available from: [Link]

  • Vieira, M., et al. Antimicrobial activity of quinoxaline 1,4-dioxide with 2- and 3-substituted derivatives. ResearchGate. Available from: [Link]

  • Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed. Available from: [Link]

  • Refaat, H. M., et al. Synthesis and Antimicrobial Activity of Certain Novel Quinoxalines. PubMed. Available from: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC. Available from: [Link]

  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. NIH. Available from: [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). PubMed. Available from: [Link]

Sources

The Strategic Utility of 2-Quinoxalineacetonitrile in the Synthesis of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Among the various quinoxaline derivatives utilized as synthetic precursors, 2-Quinoxalineacetonitrile emerges as a particularly versatile and reactive building block. Its unique combination of a planar, aromatic quinoxaline ring system and a reactive nitrile group offers a powerful platform for the construction of complex, biologically active molecules. This guide provides a detailed exploration of the synthetic applications of this compound, focusing on the synthesis of pyrazolo[1,5-a]quinoxalines, a class of fused heterocyclic compounds with significant therapeutic potential.

The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

Quinoxaline derivatives have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties. These compounds have been reported to exhibit a remarkable range of activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and kinase inhibition properties.[1][2] The planar structure of the quinoxaline ring allows for effective interaction with biological targets such as enzymes and receptors, making it an attractive scaffold for the design of novel therapeutic agents.

This compound: A Versatile Precursor

This compound, characterized by a cyanomethyl group at the 2-position of the quinoxaline ring, is a key starting material for the synthesis of a variety of heterocyclic systems. The presence of the nitrile group provides a reactive handle for a multitude of chemical transformations, including cyclization and condensation reactions. This reactivity is central to its utility in constructing more complex molecular architectures with enhanced biological activity.

Synthesis of Pyrazolo[1,5-a]quinoxalines: A Case Study in Bioactive Molecule Synthesis

One of the most significant applications of this compound is in the synthesis of pyrazolo[1,5-a]quinoxalines. This fused heterocyclic system has been identified as a promising scaffold for the development of novel therapeutic agents, particularly as inhibitors of monoamine oxidase (MAO), enzymes implicated in neurological disorders.

The synthesis of pyrazolo[1,5-a]quinoxalines from this compound proceeds through a multi-step sequence, beginning with the preparation of the starting material itself.

Protocol 1: Synthesis of this compound

This protocol outlines the synthesis of the starting material, this compound, from commercially available precursors. The most common method involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline ring, followed by the introduction of the acetonitrile moiety.

Materials:

  • o-Phenylenediamine

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl cyanoacetate is added dropwise to the sodium ethoxide solution at room temperature.

  • o-Phenylenediamine, dissolved in ethanol, is then added to the reaction mixture.

  • The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is acidified with hydrochloric acid, leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl cyanoacetate, generating a nucleophilic enolate that readily reacts with o-phenylenediamine. The subsequent cyclization and aromatization lead to the formation of the stable quinoxaline ring. Acidification is necessary to neutralize the reaction mixture and precipitate the product.

Protocol 2: Synthesis of 3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one

This protocol details the conversion of this compound into a key intermediate, 3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one, which serves as a scaffold for further functionalization. This transformation involves the reaction of the nitrile group with hydroxylamine, followed by a cyclization reaction.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Acetic acid

Procedure:

  • This compound is dissolved in a mixture of ethanol and acetic acid.

  • Hydroxylamine hydrochloride and sodium acetate are added to the solution.

  • The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude 3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one is washed with water and ethanol and can be further purified by recrystallization.

Mechanistic Insight: The reaction proceeds through the initial formation of an amidoxime intermediate from the reaction of the nitrile group with hydroxylamine. This is followed by an intramolecular cyclization, where the amino group of the amidoxime attacks the quinoxaline ring, leading to the formation of the pyrazole ring fused to the quinoxaline core.

dot graph TD { A[this compound] -->|Hydroxylamine| B(Amidoxime Intermediate); B -->|Intramolecular Cyclization| C(3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one); }

Caption: Synthesis of the pyrazolo[1,5-a]quinoxaline core.

Protocol 3: Synthesis of Bioactive N-Aryl-3-aminopyrazolo[1,5-a]quinoxaline-4-carboxamides

This final protocol describes the derivatization of the 3-amino-1H-pyrazolo[1,5-a]quinoxalin-4-one scaffold to generate a library of potentially bioactive compounds. This is achieved through an amidation reaction with various substituted aroyl chlorides.

Materials:

  • 3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one

  • Substituted aroyl chlorides

  • Pyridine or another suitable base

  • Dichloromethane or another inert solvent

Procedure:

  • 3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one is suspended in an inert solvent like dichloromethane.

  • A base, such as pyridine, is added to the suspension.

  • The substituted aroyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a low temperature (e.g., 0 °C).

  • The reaction is stirred at room temperature for several hours until completion, monitored by TLC.

  • The reaction mixture is then washed successively with dilute acid, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-aminopyrazolo[1,5-a]quinoxaline-4-carboxamide.

Rationale for Derivatization: The introduction of various substituted aryl groups allows for the exploration of the structure-activity relationship (SAR) of these compounds. By modifying the electronic and steric properties of the aryl moiety, it is possible to fine-tune the biological activity of the final molecules, for instance, to enhance their potency as MAO inhibitors.

dot graph TD { subgraph "Synthesis of Bioactive Derivatives" A(3-Amino-1H-pyrazolo[1,5-a]quinoxalin-4-one) -- "Aroyl Chloride, Base" --> B{N-Aryl-3-aminopyrazolo[1,5-a]quinoxaline-4-carboxamides}; end subgraph "Biological Screening" B -- "In vitro/In vivo assays" --> C[Identification of Lead Compounds]; end }

Caption: Workflow for generating bioactive derivatives.

Tabular Summary of Bioactivity Data

The following table summarizes the biological activity data for a representative set of synthesized N-aryl-3-aminopyrazolo[1,5-a]quinoxaline-4-carboxamides as MAO inhibitors.

CompoundSubstituent (Aryl)MAO-A IC50 (µM)MAO-B IC50 (µM)
1a Phenyl5.2> 100
1b 4-Chlorophenyl1.855.4
1c 4-Methoxyphenyl3.589.1
1d 4-Nitrophenyl0.925.6

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols and strategies outlined in this guide demonstrate its utility in constructing complex heterocyclic systems, such as the therapeutically relevant pyrazolo[1,5-a]quinoxalines. The ability to readily functionalize the nitrile group and the quinoxaline core provides medicinal chemists with a powerful tool for the design and synthesis of novel drug candidates. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies, as well as the exploration of a wider range of biological targets for the newly synthesized quinoxaline derivatives. The continued investigation of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutics.

References

  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (URL not available)
  • Synthesis of novel antibacterial and antifungal quinoxaline deriv
  • Synthesis of pyrazolo[1,5-a]quinoxalin-4(5H)-ones via one-pot amidation/N-arylation reactions under transition metal-free conditions. (URL not available)
  • Investigation of pyrazolo[1,5-a]quinoxalin-4-ones as novel monoamine oxidase inhibitors. (URL not available)
  • Synthesis of 3-amino-1H-pyrazolo[4,3-c]quinoline deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL not available)
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (URL not available)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-quinoxalineacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but the yield of this compound is significantly lower than expected, or you've isolated no product at all.

Probable CauseProposed Solution & Scientific Rationale
Incomplete Reaction Extend Reaction Time or Increase Temperature: The condensation between o-phenylenediamine and a suitable dicarbonyl precursor can be slow.[1][2] Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the initially planned time, extend the reaction duration. A moderate increase in temperature can also enhance the reaction rate, but be cautious of potential side reactions.
Degradation of Starting Materials or Product Optimize Reaction Temperature: Excessive heat can lead to the degradation of both the starting materials and the desired product. The quinoxaline ring system is generally stable, but the acetonitrile side chain can be susceptible to hydrolysis or other decomposition pathways under harsh conditions.[3] If you suspect degradation, try running the reaction at a lower temperature for a longer period.
Presence of Moisture Use Anhydrous Solvents and Reagents: The initial condensation step to form the dihydropyrazine intermediate is a dehydration reaction. The presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.[4] Ensure all solvents are properly dried, and starting materials are anhydrous.
Inefficient Catalyst Select an Appropriate Catalyst: While some syntheses can proceed without a catalyst, the use of an acid or a metal catalyst can significantly improve the reaction rate and yield.[2][5] Acetic acid is commonly used, but other catalysts like zinc triflate or copper(II) acetate have also been reported to be effective.[6]
Problem 2: Formation of Multiple Products (Side Reactions)

Your TLC or NMR analysis indicates the presence of significant impurities or side products in your crude reaction mixture.

Probable CauseProposed Solution & Scientific Rationale
Self-Condensation of o-phenylenediamine Control Stoichiometry and Addition Rate: Under certain conditions, o-phenylenediamine can undergo self-condensation reactions. To minimize this, ensure accurate stoichiometry and consider adding the diamine slowly to the solution of the dicarbonyl compound.
Formation of Benzimidazoles Careful Choice of Reagents and Conditions: The reaction of o-phenylenediamine with certain carbonyl compounds, particularly those with leaving groups or under oxidative conditions, can lead to the formation of benzimidazole derivatives.[7][8] For the synthesis of this compound, the typical precursor is a derivative of pyruvonitrile. Using ethyl cyanoacetate under certain conditions might favor benzimidazole formation.[7][8][9] Ensure your starting material is appropriate for quinoxaline synthesis.
Oxidation of Intermediates Maintain an Inert Atmosphere: Dihydroquinoxaline intermediates can be susceptible to oxidation, leading to a mixture of products. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize these unwanted side reactions.
Problem 3: Difficulty in Product Purification

You are struggling to isolate pure this compound from the crude reaction mixture.

Probable CauseProposed Solution & Scientific Rationale
Similar Polarity of Product and Impurities Optimize Chromatographic Conditions: If the impurities have a similar polarity to your product, separation by column chromatography can be challenging.[10] Experiment with different solvent systems for TLC to achieve better separation. A gradient elution during column chromatography might be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is an Oil or Low-Melting Solid Attempt Recrystallization from Different Solvents: If the product is not a crystalline solid at room temperature, purification by recrystallization can be difficult. Try a variety of solvents or solvent mixtures to induce crystallization.[10] If the product remains an oil, column chromatography is the preferred method of purification.
Product is Water Soluble Perform a Liquid-Liquid Extraction: If your product has some solubility in water, you may be losing it during the aqueous work-up.[4] Before discarding the aqueous layer, perform several extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

II. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The most common method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][11] For this compound, a suitable precursor would be a derivative of cyanopyruvaldehyde or its equivalent. The reaction proceeds through the formation of a dihydropyrazine intermediate, which then aromatizes to the quinoxaline ring.

Reaction_Mechanism OPD o-Phenylenediamine Addition Nucleophilic Addition OPD->Addition Dicarbonyl Cyanopyruvaldehyde Derivative Dicarbonyl->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Forms intermediate Dihydropyrazine Dihydropyrazine Intermediate Cyclization->Dihydropyrazine Dehydration Dehydration Aromatization Aromatization Dehydration->Aromatization Product This compound Aromatization->Product Dihydropyrazine->Dehydration

Caption: General reaction pathway for this compound synthesis.

Q2: Which solvents are recommended for this synthesis?

The choice of solvent can influence the reaction rate and yield. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).[3] In some cases, greener chemistry approaches have utilized water or solvent-free conditions.[1] The optimal solvent will depend on the specific starting materials and reaction conditions.

Q3: Are there any safety precautions I should be aware of?

Yes. o-phenylenediamine and its derivatives can be toxic and are potential sensitizers. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Cyanide-containing reagents are highly toxic and should be handled with extreme caution.[12] Always have a cyanide antidote kit available when working with these compounds.

Q4: How can I confirm the identity and purity of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the nitrile functional group (C≡N stretch).

  • Melting Point Analysis: To assess purity. The literature reports this compound as a yellow solid.[13]

III. Standard Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound. It is essential to adapt this procedure based on your specific starting materials and available laboratory equipment.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-cyano-3-oxobutanoate (or a similar precursor)

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a minimal amount of ethanol.

  • Addition of Reagents: To this solution, add ethyl 2-cyano-3-oxobutanoate (1 equivalent) followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the product under vacuum. Characterize the final product using NMR, MS, and IR spectroscopy.

Experimental_Workflow Start Start Setup 1. Reaction Setup (o-phenylenediamine in ethanol) Start->Setup Addition 2. Add Reagents (dicarbonyl precursor + acetic acid) Setup->Addition Reaction 3. Reflux & Monitor by TLC Addition->Reaction Workup 4. Cool & Evaporate Solvent Reaction->Workup Extraction 5. Extraction & Washing Workup->Extraction Purification 6. Column Chromatography Extraction->Purification Characterization 7. Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Quinoxalineacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalineacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, evidence-based solutions grounded in mechanistic principles to help you optimize your reaction conditions and achieve your desired outcomes.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the cyclocondensation of o-phenylenediamine with a suitable C3 synthon, typically a β-ketonitrile or its equivalent. The core challenge in this synthesis is controlling the regioselectivity of the cyclization. The reaction can proceed via two competitive pathways, leading to the formation of the desired six-membered quinoxaline ring or the undesired five-membered 2-cyanomethylbenzimidazole ring.

This guide will provide you with the knowledge to navigate this challenge, troubleshoot common issues, and optimize your synthesis for the selective formation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the main challenges?

The most common and direct route is the reaction of o-phenylenediamine with ethyl cyanoacetate or a related β-ketonitrile. The primary challenge is the formation of the thermodynamically stable and often kinetically favored byproduct, 2-cyanomethylbenzimidazole. Controlling the reaction conditions to favor the formation of the quinoxaline isomer is the key to a successful synthesis.

Q2: What is the underlying mechanistic reason for the formation of the benzimidazole byproduct?

The formation of either the quinoxaline or the benzimidazole is determined by the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the dicarbonyl equivalent. An attack at the carbonyl carbon of the ester group in ethyl cyanoacetate, followed by cyclization and dehydration, leads to the benzimidazole. Conversely, an initial attack at the carbon of the nitrile group (or a tautomeric equivalent) would be required for the formation of the quinoxaline. The reaction conditions, particularly temperature and catalysis, can influence which pathway is favored.

Q3: How can I confirm the identity of my product and distinguish it from the benzimidazole byproduct?

Spectroscopic methods are essential for product identification.

  • NMR Spectroscopy: ¹H and ¹³C NMR will show distinct chemical shifts and coupling patterns for the aromatic protons and carbons of the quinoxaline and benzimidazole ring systems.

  • IR Spectroscopy: The IR spectra will show characteristic peaks for the C=N and C=C stretching vibrations of the respective heterocyclic rings.

  • Melting Point: this compound is a yellow solid, while 2-cyanomethylbenzimidazole is typically a white to off-white solid with a reported melting point of around 212°C. A mixed melting point determination can also be useful.

Q4: Are there any alternative synthetic routes to this compound that offer better selectivity?

Yes, alternative strategies can provide better control over regioselectivity. One approach is the vicarious nucleophilic substitution (VNS) of hydrogen on the quinoxaline ring with a carbanion derived from a nitrile. Another possibility involves the reaction of o-phenylenediamine with β-ketonitriles under specific conditions that favor the quinoxaline formation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired this compound

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: High temperatures often favor the formation of the more stable benzimidazole byproduct.

    • Solution: Start by running the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC. A gradual increase in temperature might be necessary to initiate the reaction, but prolonged heating at high temperatures should be avoided.

  • Inappropriate Solvent: The choice of solvent can significantly influence the reaction pathway.

    • Solution: Screen a variety of solvents. While high-boiling point, inert solvents are sometimes used, they can also promote benzimidazole formation at elevated temperatures. Consider using protic solvents like ethanol at reflux, which can facilitate the desired cyclization for some quinoxaline syntheses.

  • Lack of Catalyst or Ineffective Catalyst: While some condensations can proceed without a catalyst, an appropriate catalyst can improve both the rate and selectivity of the reaction.

    • Solution: Explore the use of mild acid or base catalysts. Lewis acids have been shown to be effective in some quinoxaline syntheses. A systematic screening of catalysts is recommended.

Problem 2: Predominant Formation of 2-Cyanomethylbenzimidazole Byproduct

This is the most common issue in this synthesis.

Possible Causes & Solutions:

  • Thermodynamic Control: The benzimidazole is often the more thermodynamically stable product.

    • Solution: Aim for kinetically controlled conditions. This typically involves using lower reaction temperatures and shorter reaction times. Monitor the reaction closely by TLC to stop it once the desired product is formed, before it potentially isomerizes or the reaction is driven towards the thermodynamic product.

  • Reaction Mechanism Favoring Benzimidazole Formation: As discussed in the FAQs, the initial nucleophilic attack dictates the outcome.

    • Solution: Modify the electronic properties of the reactants. Using a more electrophilic nitrile equivalent or protecting one of the amino groups of the o-phenylenediamine could potentially steer the reaction towards the desired quinoxaline.

Problem 3: Difficulty in Purifying this compound from the Benzimidazole Byproduct

Possible Causes & Solutions:

  • Similar Polarity of the Isomers: The quinoxaline and benzimidazole isomers can have similar polarities, making their separation by column chromatography challenging.

    • Solution:

      • Optimize Column Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) might be required to achieve good separation.

      • Recrystallization: Attempt fractional recrystallization from various solvents. Due to the different crystal packing of the isomers, it might be possible to selectively crystallize one of them.

      • Acid/Base Extraction: The basicity of the nitrogen atoms in the quinoxaline and benzimidazole rings is different. This difference can be exploited for separation by performing an acid-base extraction.

Data Summary: Reaction Conditions for Quinoxaline vs. Benzimidazole Formation

The following table summarizes general conditions that tend to favor the formation of either quinoxalines or benzimidazoles from o-phenylenediamines. Note that these are general trends and optimization is crucial for the specific synthesis of this compound.

ParameterFavorable for Quinoxaline SynthesisFavorable for Benzimidazole SynthesisReference(s)
Temperature Lower to moderate temperatures (e.g., RT to reflux in lower boiling point solvents)Higher temperatures (e.g., >150°C)
Reactant α-Diketones, α-HydroxyketonesCarboxylic acids, Aldehydes, some β-keto esters
Catalyst Lewis acids, some mild Brønsted acidsStrong Brønsted acids, sometimes no catalyst at high temp
Solvent Protic solvents (e.g., Ethanol), AcetonitrileHigh-boiling inert solvents, or neat (solvent-free)

Experimental Protocols & Workflows

General Experimental Workflow for Synthesis

Workflow reagents 1. Reagent Preparation - o-Phenylenediamine - Ethyl Cyanoacetate - Solvent & Catalyst reaction 2. Reaction Setup - Combine reagents in flask - Stir under controlled temperature reagents->reaction monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring workup 4. Work-up - Quench reaction - Extraction monitoring->workup Reaction Complete purification 5. Purification - Column Chromatography - Recrystallization workup->purification characterization 6. Characterization - NMR, IR, MS, Melting Point purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Byproduct Formation

Troubleshooting start High Benzimidazole Byproduct Formation temp Is reaction temperature > 100°C? start->temp lower_temp Lower temperature to RT - 80°C temp->lower_temp Yes catalyst Is a catalyst being used? temp->catalyst No lower_temp->catalyst add_catalyst Screen mild Lewis/Brønsted acid catalysts catalyst->add_catalyst No change_catalyst Change catalyst type or loading catalyst->change_catalyst Yes solvent What is the solvent? add_catalyst->solvent change_catalyst->solvent change_solvent Switch to a protic solvent (e.g., EtOH) solvent->change_solvent

Caption: Troubleshooting logic for minimizing benzimidazole byproduct formation.

References

  • DE2900506A1, "2-cyanomethyl-benzimidazole prepn. - from 0-phenylenediamine and cyano-acetic acid deriv.
  • EP0612732A1, "Process for the production of (un)substituted 2-(cyanomethyl)
  • Grantham, R. K., & Meth-Cohn, O. (1969). The formation of benzimidazolones and quinoxalines from o-nitro-phenyldialkylanilines: a re-investigation. Journal of the Chemical Society C: Organic, 1, 70. [Link]

  • Singh, P., & Paul, K. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4993. [Link]

  • Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Chemistry Stack Exchange. (2019, January 28). [Link]

  • 1,2-Dicarbonyl compounds, such as benzil

Technical Support Center: Synthesis and Purification of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent and direct method for synthesizing this compound is the condensation-cyclization reaction between o-phenylenediamine and a reactive dicarbonyl equivalent bearing a cyanomethyl group.[1][2] A common and commercially available starting material for this purpose is ethyl cyanoacetate or a related cyanoacetic acid derivative. The reaction is typically carried out in a suitable solvent and may be catalyzed by acid.

Q2: I've just completed my synthesis of this compound. What are the most probable by-products I should be looking for?

During the synthesis of this compound, several by-products can form, impacting the purity of your crude product. The most common impurities include:

  • Unreacted Starting Materials: Residual o-phenylenediamine and the cyanoacetic acid derivative are often present.

  • 2-Cyanomethylbenzimidazole: This is a significant by-product formed through a competing reaction pathway where one molecule of o-phenylenediamine reacts with the cyanoacetic acid derivative to form the benzimidazole ring system instead of the quinoxaline.[3]

  • Hydrolysis Products: The nitrile functional group in this compound is susceptible to hydrolysis, especially if water is present during the reaction or work-up under acidic or basic conditions.[4][5] This can lead to the formation of 2-quinoxalineacetamide and 2-quinoxalineacetic acid.

  • Polymeric Materials: Under harsh acidic conditions or elevated temperatures, polymerization of reactants and intermediates can occur, leading to the formation of tar-like substances.[6]

Q3: My reaction mixture turned dark and I have a significant amount of tar-like material. What causes this and how can I prevent it?

Tar formation is a common issue in reactions that use strong acids and high temperatures, which can promote polymerization of the reactants.[6] To minimize this:

  • Control the reaction temperature: Avoid excessive heating. The reaction should be initiated at a moderate temperature and the exothermic phases should be carefully controlled.

  • Optimize catalyst concentration: Use the minimum effective amount of acid catalyst.

  • Gradual addition of reactants: Adding one reactant slowly to the other can help to control the reaction rate and minimize side reactions.

Troubleshooting Guides for By-product Removal

Effective purification is crucial to obtaining high-purity this compound. The two most effective methods for removing the common by-products are recrystallization and column chromatography.

Guide 1: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent is found.[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at its boiling point. Common solvents to screen for recrystallization of quinoxaline derivatives include ethanol, isopropanol, acetonitrile, and mixtures of solvents like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If your solution is highly colored due to polymeric impurities, you can add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The product is too soluble in the chosen solvent even at low temperatures.Add a miscible "anti-solvent" (a solvent in which the product is insoluble) dropwise to the cooled solution until it becomes cloudy, then gently warm until it is clear again and allow to cool slowly.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the product.Use a lower-boiling solvent.
The product is significantly impure.A preliminary purification by column chromatography may be necessary.
Low recovery of the product. The product is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Guide 2: Purification by Column Chromatography

Column chromatography is a highly versatile method for separating this compound from a range of by-products, especially when dealing with complex mixtures or impurities with similar solubility profiles.[7]

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for the purification of quinoxaline derivatives. The choice of eluent (mobile phase) is critical for good separation. This is typically determined by thin-layer chromatography (TLC) analysis. A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the this compound on the TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary. Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the this compound. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Troubleshooting Column Chromatography:

IssuePossible CauseSolution
Poor separation of product and by-products. The eluent system is not optimal.Re-optimize the eluent system using TLC with different solvent polarities. A gradient elution (gradually increasing the polarity of the eluent) may be necessary.
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry. Do not let the column run dry.
Broad or tailing bands. The sample was overloaded on the column.Use a larger column or a smaller amount of crude product.
The sample is not very soluble in the eluent.Load the sample in a minimal amount of a slightly more polar solvent, but be aware this can affect the initial separation.

Visualizing the Chemistry

To better understand the processes at play, the following diagrams illustrate the reaction mechanism and a logical workflow for purification.

reaction_mechanism OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Condensation Byproduct1 2-Cyanomethylbenzimidazole OPD->Byproduct1 Alternative Cyclization ECA Ethyl Cyanoacetate ECA->Intermediate ECA->Byproduct1 Product This compound Intermediate->Product Oxidation/Aromatization Byproduct2 Hydrolysis Products (Amide, Carboxylic Acid) Product->Byproduct2 Hydrolysis (H₂O) purification_workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Decision Impurities separable by solubility? TLC->Decision Recrystallization Recrystallization PureProduct Pure this compound Recrystallization->PureProduct Column Column Chromatography Column->PureProduct Decision->Recrystallization Yes Decision->Column No / Complex Mixture

Sources

Purification techniques for high-purity 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 2-Quinoxalineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining this compound in a highly purified form. This resource offers practical, field-proven insights to overcome common challenges encountered during the purification process.

I. Introduction to the Purification of this compound

This compound is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent reactions and the biological activity of the final products. The compound typically presents as a yellow solid.[1] The primary methods for its purification are recrystallization and column chromatography, each with its own set of advantages and challenges. This guide will walk you through the intricacies of these techniques and provide solutions to common problems.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound appears as a dark, oily residue instead of a yellow solid. What could be the cause and how should I proceed?

Answer: The appearance of a dark, oily crude product often indicates the presence of significant impurities, which can inhibit crystallization. These impurities may include unreacted starting materials from the synthesis, such as o-phenylenediamine, or byproducts from side reactions.

Recommended Action: Instead of attempting direct recrystallization, it is advisable to first perform column chromatography to remove the bulk of the impurities. This will yield a solid product that is more amenable to final purification by recrystallization. A flowchart for this decision-making process is provided below.

Purification_Decision_Tree Crude_Product Crude this compound Is_Solid Is the crude product a solid? Crude_Product->Is_Solid Is_Yellow Is the solid yellow or light brown? Is_Solid->Is_Yellow Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No (oily/dark) Is_Yellow->Column_Chromatography No (dark/impure) Recrystallization Proceed with Recrystallization Is_Yellow->Recrystallization Yes Column_Chromatography->Recrystallization High_Purity_Product High-Purity Product Recrystallization->High_Purity_Product

Caption: Decision workflow for initial purification strategy.

Question 2: I'm performing a recrystallization, but my yield of this compound is very low. What are the likely reasons and how can I improve it?

Answer: Low recovery after recrystallization is a common issue and can be attributed to several factors:

  • Choice of an overly effective solvent: If the compound has high solubility in the cold solvent, a significant amount will remain in the mother liquor.

  • Using an excessive amount of solvent: Dissolving the crude product in more solvent than necessary will also lead to losses.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. While ethanol is a good starting point for quinoxaline derivatives, you may need to explore other options or a mixed solvent system.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

  • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This will help to keep the compound dissolved during the filtration process.

  • Recover from Mother Liquor: If you suspect significant product loss to the mother liquor, you can try to recover it by concentrating the filtrate and allowing a second crop of crystals to form.

Question 3: After column chromatography, my fractions containing this compound are still showing a persistent yellow color, and upon solvent evaporation, the product is not crystalline. What could be the problem?

Answer: This issue often points to co-eluting impurities that have similar polarity to your target compound. The non-crystalline nature of the product suggests that these impurities are hindering the formation of a crystal lattice.

Optimization Strategies:

  • Adjusting the Mobile Phase Polarity: Fine-tune the solvent system for your column chromatography. Small changes in the ratio of your solvents (e.g., from 10% ethyl acetate in hexanes to 8% or 12%) can significantly alter the separation.

  • Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with very similar Rf values.

  • Alternative Stationary Phase: While silica gel is the most common choice, for challenging separations of nitrogen-containing heterocycles, alumina (neutral or basic) can sometimes offer different selectivity and a better separation profile.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of quinoxaline derivatives.[2] However, the ideal solvent can depend on the specific impurities present in your crude product. It is always recommended to perform small-scale solubility tests with a range of solvents to find the optimal one. A good starting point is to test polar protic solvents like ethanol and isopropanol, and also consider mixed solvent systems such as ethanol/water or ethyl acetate/hexane.

Q2: What are the recommended conditions for column chromatography of this compound?

A2: For the column chromatography of this compound, a good starting point is to use silica gel as the stationary phase.[3] The mobile phase can be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Recommended Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of around 0.3 for this compound. A good starting mobile phase for TLC analysis is 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Loading the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself) and load it onto the column.

  • Elution: Run the column with the selected mobile phase. If the separation is not optimal, consider adding a small amount (0.1-1%) of triethylamine to the mobile phase. This can help to reduce tailing of the spots on the silica gel for basic compounds like quinoxalines.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: The impurities in your crude product will largely depend on the synthetic route used. A common method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] In the case of this compound, this would likely involve the reaction of o-phenylenediamine with a pyruvonitrile derivative.

Potential Impurities:

  • Unreacted o-phenylenediamine: This is a common impurity if the reaction does not go to completion.

  • Oxidation products of o-phenylenediamine: o-Phenylenediamine can be sensitive to air oxidation, leading to colored impurities.

  • Side-products: Depending on the reaction conditions, other condensation products or polymeric materials may be formed.

A general workflow for troubleshooting the purification process is outlined below:

Troubleshooting_Workflow Start Purification Problem Encountered Identify_Problem Identify the nature of the problem (e.g., low yield, persistent color, oiling out) Start->Identify_Problem Low_Yield Low Yield Identify_Problem->Low_Yield Low Yield Persistent_Color Persistent Color Identify_Problem->Persistent_Color Impure Product Oiling_Out Oiling Out Identify_Problem->Oiling_Out Crystallization Fails Check_Solvent Re-evaluate recrystallization solvent choice and volume Low_Yield->Check_Solvent Optimize_Column Optimize column chromatography conditions (gradient, different stationary phase) Persistent_Color->Optimize_Column Modify_Crystallization Modify crystallization conditions (slower cooling, scratching, seeding) Oiling_Out->Modify_Crystallization Purity_Assessment Assess Purity (TLC, MP, NMR, IR) Check_Solvent->Purity_Assessment Optimize_Column->Purity_Assessment Modify_Crystallization->Purity_Assessment

Caption: A logical diagram for troubleshooting the purification process.

IV. Purity Assessment: Confirming the Identity and Purity of this compound

After purification, it is crucial to confirm the identity and assess the purity of your this compound. This is typically done using a combination of spectroscopic methods and physical property measurements.

Technique Expected Observations for High-Purity this compound
Melting Point A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.
¹H NMR The proton NMR spectrum should show the characteristic signals for the quinoxaline ring protons and the methylene protons of the acetonitrile group. The integration of these signals should correspond to the number of protons in the molecule. Key signals would include aromatic protons in the range of 7.5-8.5 ppm and a singlet for the CH₂ group.
¹³C NMR The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. The nitrile carbon typically appears in the range of 115-125 ppm, while the aromatic carbons will be in the downfield region.
FT-IR The infrared spectrum should exhibit a characteristic sharp peak for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.[4][5] It will also show absorptions corresponding to the aromatic C-H and C=C bonds.[6]
TLC On a TLC plate, a pure compound should appear as a single spot.

Note: For definitive identification, comparison of the obtained spectral data with a known reference standard or published data is essential.

V. References

  • Infrared Spectra. (n.d.). Retrieved January 12, 2026, from [Link]

  • IR Absorption Table. (n.d.). UCLA Chemistry. Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. (2025). BenchChem.

  • Govindaraju, M., & Harris, T. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

  • (a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Calgary. Retrieved January 12, 2026, from [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]

  • CAS 14068-13-4 | this compound | Rlavie. (n.d.). Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved January 12, 2026, from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 12, 2026, from [Link]

  • CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal - Google Patents. (n.d.). Retrieved January 12, 2026, from

  • Reaction of o-phenylenediamine with organic acids | Download Table. (n.d.). Retrieved January 12, 2026, from [Link]

  • Magritek. (2018, June 7). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • The Organic Chemistry Tutor. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice [Video]. YouTube. [Link]

  • The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). Retrieved January 12, 2026, from [Link]

  • 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]

  • 1H–1H Coupling in Proton NMR. (2025, August 21). ACD/Labs. [Link]

  • Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

    • The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Quinoxalines by Condensation Reaction of Acyleins with o-Phenylenediamine Without Solvent under Microwave Irradiation - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalineacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

I. Overview of the Synthesis

The most common and direct route to this compound is the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline with a cyanide salt. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the chlorine atom at the 2-position by the cyanide nucleophile.[1][2]

Reaction Scheme:

o-phenylenediamine reacts with glyoxylic acid to form 2-hydroxyquinoxaline, which is then chlorinated with phosphorus oxychloride to yield 2-chloroquinoxaline. This intermediate undergoes a nucleophilic aromatic substitution with sodium cyanide in the presence of a phase transfer catalyst to produce this compound.

II. Troubleshooting Guide: Low Yield and Impurities

Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This section addresses the most frequently encountered issues and provides a systematic approach to troubleshooting.

Problem Potential Cause(s) Troubleshooting Strategy & Optimization
Low or No Conversion of 2-Chloroquinoxaline 1. Poor quality of starting materials: Impurities in 2-chloroquinoxaline or cyanide source. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time. 3. Inefficient cyanide nucleophile: Low solubility or reactivity of the cyanide salt.1. Starting Material Purity:     • Ensure 2-chloroquinoxaline is pure. Recrystallize if necessary.     • Use dry, high-purity sodium or potassium cyanide. 2. Reaction Condition Optimization:     • Temperature: Gradually increase the reaction temperature. Some SNAr reactions require elevated temperatures to proceed efficiently.[3]     • Solvent: Screen different solvents. While THF is often effective, other polar aprotic solvents like DMF or DMSO can enhance the solubility and reactivity of the cyanide salt.[4]     • Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] 3. Enhancing Nucleophilicity:     • Phase Transfer Catalyst (PTC): The use of a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the solubility and reactivity of the cyanide salt in organic solvents.
Formation of Side Products 1. Hydrolysis of the nitrile group: Presence of water can lead to the formation of 2-quinoxalineacetic acid or its amide.[5][6] 2. Decomposition of starting material or product: High reaction temperatures or prolonged reaction times can cause degradation.1. Anhydrous Conditions:     • Use oven-dried glassware and anhydrous solvents.[7]     • Handle hygroscopic reagents in a glove box or under an inert atmosphere. 2. Controlled Reaction Conditions:     • Avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate.     • Quench the reaction as soon as TLC indicates the consumption of the starting material to prevent product degradation.[7]
Difficult Product Isolation and Purification 1. Product loss during workup: Emulsion formation during extraction or product remaining in the aqueous layer. 2. Co-elution of impurities during chromatography: Similar polarity of the product and impurities.1. Optimized Workup:     • Extraction: Use a suitable extraction solvent and adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form.[8]     • Brine Wash: Wash the combined organic layers with brine to break emulsions and remove residual water. 2. Chromatography Optimization:     • Solvent System: Perform small-scale trials to find a solvent system that provides good separation on TLC before attempting column chromatography.[8]     • Alternative Stationary Phase: If separation on silica gel is poor, consider using alumina.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of a phase transfer catalyst (PTC) in this synthesis, and how do I choose the right one?

A phase transfer catalyst is crucial for transporting the cyanide anion from the solid or aqueous phase into the organic phase where the 2-chloroquinoxaline is dissolved. This overcomes the mutual insolubility of the reactants. Tetrabutylammonium salts (e.g., chloride or bromide) are commonly used and are effective for this type of reaction. The choice of PTC can influence the reaction rate and yield.

Q2: My reaction has stalled, and I still see a significant amount of starting material on TLC. What should I do?

If the reaction has stalled, consider the following:

  • Reagent Activity: Your cyanide salt may have degraded due to moisture. Add a fresh, dry portion of the cyanide salt.

  • Catalyst Deactivation: If using a PTC, it may have degraded. Add another portion of the catalyst.

  • Temperature: The reaction may require more thermal energy. Cautiously increase the temperature and continue to monitor by TLC.

Q3: I am observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be?

A common polar byproduct is 2-quinoxalineacetic acid, which forms from the hydrolysis of the nitrile group of the product.[9] This can happen if there is residual water in your reaction mixture or during the aqueous workup, especially under acidic or basic conditions. To minimize this, ensure strictly anhydrous reaction conditions and perform the workup at a neutral pH.

Q4: What are the safety precautions I should take when working with cyanide salts?

Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] Always handle cyanide salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Be aware that cyanides react with acids to produce highly toxic hydrogen cyanide gas.[11] Have a cyanide poisoning antidote kit readily available and ensure you are trained in its use. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

IV. Experimental Protocols

Optimized Synthesis of this compound

This protocol describes a reliable method for the synthesis of this compound with an emphasis on maximizing yield and purity.

Materials:

  • 2-Chloroquinoxaline

  • Sodium Cyanide (NaCN)

  • Tetrabutylammonium Bromide (TBAB)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloroquinoxaline (1.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous THF to dissolve the solids. Then, carefully add sodium cyanide (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a pure solid.

Troubleshooting Flowchart: A Visual Guide

The following diagram illustrates a decision-making process for troubleshooting common issues during the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Conversion Check TLC for Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No / Incomplete High_Conversion High Conversion with Byproducts Check_Conversion->High_Conversion Yes Troubleshoot_Reaction Troubleshoot Reaction Conditions Low_Conversion->Troubleshoot_Reaction Check_Water Suspect Nitrile Hydrolysis? (Polar Byproduct) High_Conversion->Check_Water Increase_Temp Increase Temperature Troubleshoot_Reaction->Increase_Temp Add_PTC Add More PTC Troubleshoot_Reaction->Add_PTC Check_Reagents Check Reagent Purity/Activity Troubleshoot_Reaction->Check_Reagents Troubleshoot_Workup Troubleshoot Workup/Purification Optimize_Workup Optimize Extraction pH & Solvent Troubleshoot_Workup->Optimize_Workup Optimize_Chroma Optimize Chromatography Troubleshoot_Workup->Optimize_Chroma Success Improved Yield and Purity Increase_Temp->Success Add_PTC->Success Check_Reagents->Success Optimize_Workup->Success Optimize_Chroma->Success Check_Water->Troubleshoot_Workup No Use_Anhydrous Ensure Anhydrous Conditions Check_Water->Use_Anhydrous Yes Use_Anhydrous->Success

Caption: Troubleshooting decision tree for this compound synthesis.

V. References

  • ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available from: [Link]

  • National Institutes of Health. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. Available from: [Link]

  • PubMed Central. Recent advances in the transition-metal-free synthesis of quinoxalines. Available from: [Link]

  • Springer Link. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Available from: [Link]

  • National Institutes of Health. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Available from: [Link]

  • Centers for Disease Control and Prevention. Sodium Cyanide: Systemic Agent. Available from: [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. Available from: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • ResearchGate. 2-Chloroquinoxaline. Available from: [Link]

  • PubMed. Synthesis of 2-aminoquinoxalines via one-pot cyanide-based sequential reaction under aerobic oxidation conditions. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

  • Chemguide. hydrolysis of nitriles. Available from: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • GOV.UK. Sodium and Potassium Cyanide - Incident management. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Condensation Reaction in Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the pivotal condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am performing a condensation reaction between o-phenylenediamine and benzil, but I'm getting a very low yield of my desired quinoxaline product. What are the most likely causes and how can I improve it?

Answer: A low yield in quinoxaline synthesis is a common issue that can often be traced back to several key factors, primarily related to catalyst choice and reaction conditions.[1]

1. Catalyst Inefficiency or Absence: The condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, while seemingly straightforward, often requires a catalyst to proceed efficiently at moderate temperatures.[2][3] Uncatalyzed reactions, especially at room temperature, may show little to no product formation.[1]

  • Expert Insight: The catalyst's role is to activate the carbonyl group, making it more susceptible to nucleophilic attack by the diamine. This is often achieved through Brønsted or Lewis acid catalysis.[2]

  • Troubleshooting Steps:

    • Introduce a Catalyst: If you are not using a catalyst, this is the first and most critical parameter to address. A wide array of catalysts has been proven effective.[4][5]

    • Catalyst Screening: The choice of catalyst can be substrate-dependent. It is advisable to screen a few options. Common choices include:

      • Lewis Acids: Zinc triflate, cerium(IV) ammonium nitrate (CAN), and gallium(III) triflate are known to be effective.[1][6]

      • Solid-Supported Catalysts: For easier purification and improved yields, consider recyclable, heterogeneous catalysts like alumina-supported heteropolyoxometalates or silica nanoparticles.[1][2]

      • "Green" Catalysts: For more environmentally benign processes, options like bentonite clay K-10 or even phenol can be utilized.[1][3][7]

    • Optimize Catalyst Loading: The amount of catalyst is crucial. For instance, studies have shown that increasing the amount of an alumina-supported catalyst from 50 mg to 100 mg can significantly boost the yield.[1]

2. Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent play a synergistic role in the reaction's success.

  • Expert Insight: While classical methods often relied on high temperatures and prolonged refluxing, this can lead to side product formation and degradation of starting materials or products.[3] Many modern catalytic systems are designed to be highly efficient at room temperature.[1][2]

  • Troubleshooting Steps:

    • Temperature Control: If using a modern catalyst, start the reaction at room temperature. Unnecessary heating can be detrimental. For less reactive substrates, gentle heating might be required, but this should be optimized. The condensation reaction is exothermic, so for larger scale reactions, initial cooling in an ice bath during reagent addition may be necessary to prevent a runaway reaction.[8]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Allowing the reaction to proceed for too long doesn't always equate to a higher yield and can lead to the formation of byproducts.[1]

    • Solvent Selection: The solvent solubilizes the reactants and influences the reaction rate.[9] Ethanol is a commonly used and effective solvent.[3][5] Toluene is another option, particularly with certain solid-supported catalysts.[2] Some "green" protocols even utilize water or a mixture of ethanol and water.[7][10]

A summary of the effect of different catalysts on the synthesis of 2,3-diphenylquinoxaline is presented in the table below:

EntryCatalyst (Amount)SolventTemperature (°C)Time (min)Yield (%)Reference
1AlCuMoVP (100 mg)Toluene2512092[2]
2AlFeMoVP (100 mg)Toluene2512080[2]
3Phenol (20 mol%)Ethanol:Water (7:3)Room Temp.-High[7]
4Bentonite Clay K-10EthanolRoom Temp.2095[3]
5Cerium(IV) Ammonium Nitrate (5 mol%)AcetonitrileRoom Temp.2080-98[11]
Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction seems to be working, but I am observing multiple spots on my TLC plate, and purification of the final quinoxaline is proving difficult. What are the likely side products and how can I minimize their formation?

Answer: The formation of side products is a common hurdle, often stemming from the reactivity of the starting materials or harsh reaction conditions.

  • Expert Insight: The primary side reactions often involve self-condensation of the o-phenylenediamine or the 1,2-dicarbonyl compound, or incomplete condensation leading to imine intermediates. Overly acidic or basic conditions, or excessive heat, can promote these unwanted pathways.

  • Troubleshooting Workflow:

    G start Multiple Spots on TLC cond1 Are you using a strong acid/base or high heat? start->cond1 step1 Switch to a milder catalyst (e.g., solid acid catalyst) and attempt reaction at room temperature. cond1->step1 Yes cond2 Is the stoichiometry of reactants accurate? cond1->cond2 No step1->cond2 step2 Ensure a 1:1 molar ratio of diamine to dicarbonyl. An excess of one can lead to side reactions. cond2->step2 No cond3 Is the reaction environment inert? cond2->cond3 Yes step2->cond3 step3 Consider running the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative side products. cond3->step3 No end Improved Product Purity cond3->end Yes step3->end

    Caption: Troubleshooting workflow for minimizing side product formation.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying solid quinoxaline derivatives. Ethanol is a commonly used solvent for recrystallization.[2]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system of n-hexane and ethyl acetate is a good starting point for elution.[5]

    • Use of Heterogeneous Catalysts: Employing a solid-supported catalyst can significantly simplify the workup, as the catalyst can be removed by simple filtration.[1][2][3]

Issue 3: Understanding the Reaction Mechanism and Catalyst Function

Question: Can you explain the mechanism of the acid-catalyzed condensation for quinoxaline synthesis and how the catalyst facilitates this?

Answer: Certainly. Understanding the mechanism is key to rational troubleshooting. The acid-catalyzed condensation follows a well-established pathway.

  • Mechanism Steps:

    • Carbonyl Activation: The acid catalyst (H⁺ or a Lewis acid) coordinates to one of the carbonyl oxygens of the 1,2-dicarbonyl compound. This makes the carbonyl carbon more electrophilic.

    • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the activated carbonyl carbon.

    • Proton Transfer & Dehydration: A proton transfer occurs, followed by the elimination of a water molecule to form an imine intermediate.

    • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion.

    • Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic pyrazine ring of the quinoxaline product.

  • Visualizing the Mechanism:

    G A 1. Carbonyl Activation (by Acid Catalyst) B 2. Nucleophilic Attack (by Diamine) A->B C 3. Dehydration (forms Imine) B->C D 4. Intramolecular Cyclization C->D E 5. Second Dehydration D->E F Quinoxaline Product E->F

    Caption: Simplified acid-catalyzed mechanism for quinoxaline synthesis.

  • The Role of the Catalyst: As illustrated, the catalyst's primary function is to activate the dicarbonyl compound, thereby lowering the activation energy of the initial nucleophilic attack.[2] Without a catalyst, this initial step is significantly slower, especially at room temperature.[1]

Experimental Protocols

General Procedure for the Synthesis of Quinoxaline Derivatives via Condensation

This protocol is a general guideline based on common literature procedures for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol or toluene).

  • Catalyst Addition: Add the chosen catalyst (e.g., 100 mg of an alumina-supported catalyst or 5-20 mol% of a molecular catalyst).

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Workup:

    • If using a heterogeneous catalyst, filter the reaction mixture to remove the catalyst and wash the catalyst with a small amount of the solvent.[2]

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]

References

  • Technical Support Center: Solvent Effects on Quinoxaline Functionalization - Benchchem.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. The Scientific World Journal, 2012, 174784. Available at: [Link]

  • LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. University of Dayton Honors Theses. Available at: [Link]

  • Zhang, Y., et al. (2021). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 706950. Available at: [Link]

  • A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023). RSC Advances, 13(34), 23695-23703. Available at: [Link]

  • Solvent effect on the quinoxaline 3a synthesis a. (2018). ResearchGate. Available at: [Link]

  • Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2015). International Journal of Scientific & Engineering Research, 6(10). Available at: [Link]

  • optimizing reaction conditions for quinoxalinone synthesis - Benchchem.
  • Technical Support Center: Managing Exothermic Reactions in Quinoxaline Synthesis - Benchchem.
  • Rawat, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting low yield in quinoxaline synthesis from diamines - Benchchem.
  • Sharma, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(11), 3237. Available at: [Link]

  • Wan, J.-P., & Liu, Y. (2012). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(7), 2261-2263. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Pharmaceutical Sciences Review and Research, 74(1), 132-143. Available at: [Link]

  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a. (2017). ResearchGate. Available at: [Link]

  • Heravi, M. M., et al. (2012). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Journal of the Chinese Chemical Society, 59(3), 343-346. Available at: [Link]

  • Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. Available at: [Link]

  • Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 17(1), 99-113. Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

Sources

Side reactions to avoid in the synthesis of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Quinoxalineacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and avoid critical side reactions during your synthesis. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the success of your experiments.

Introduction: Navigating the Synthetic Landscape

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of a variety of biologically active compounds. The two most common synthetic strategies to access this molecule are:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) , which typically involves the reaction of a 2-haloquinoxaline (e.g., 2-chloroquinoxaline) with a cyanide source.

  • Route B: Condensation Reaction , which involves the cyclization of o-phenylenediamine with a suitable β-ketonitrile.

Each route, while effective, presents a unique set of potential side reactions. Understanding and controlling these pathways is crucial for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Route A: Nucleophilic Aromatic Substitution (SNAr)

Q1: What are the most common side reactions when synthesizing this compound from 2-chloroquinoxaline and potassium cyanide?

A1: The primary side reactions of concern are the formation of 2-hydroxyquinoxaline and incomplete reaction. If there is moisture in your reaction, the hydroxide ions can compete with the cyanide ions as nucleophiles, leading to the formation of the hydroxy byproduct.[1][2] Incomplete reaction, leaving unreacted 2-chloroquinoxaline, is also common if the reaction conditions are not optimized.

Q2: My final product is showing a significant amount of a byproduct that is not the desired nitrile. What could it be?

A2: Besides the starting material, the most likely culprit is 2-hydroxyquinoxaline. This occurs when water is present in the reaction, acting as a nucleophile.[1] To confirm its identity, you can use analytical techniques such as mass spectrometry or NMR spectroscopy.

Route B: Condensation Reaction

Q3: I am attempting to synthesize this compound by condensing o-phenylenediamine with a β-ketonitrile, but I am getting a mixture of products. What are the likely side products?

A3: When condensing o-phenylenediamine with carbonyl compounds, you can form several different heterocyclic systems. The most common side products are 1,5-benzodiazepines and 2-substituted benzimidazoles. The formation of these side products is highly dependent on the reaction conditions and the structure of the carbonyl compound.[3][4][5]

Q4: How can I favor the formation of the quinoxaline ring over the benzodiazepine or benzimidazole rings?

A4: The selectivity of the condensation reaction is often controlled by the choice of catalyst and solvent. Acidic catalysts, for instance, can influence the reaction pathway.[6] Careful control of the reaction temperature is also critical. It is advisable to consult literature for specific conditions that favor quinoxaline formation with your chosen β-ketonitrile.

General Questions

Q5: After purification, I notice my product degrading over time. What could be the cause?

A5: The nitrile group in this compound is susceptible to hydrolysis, which can convert it into the corresponding carboxylic acid (2-quinoxalineacetic acid) or amide.[7][8][9] This can be catalyzed by trace amounts of acid or base, especially in the presence of moisture. Ensure your purified product is stored in a dry, neutral environment.

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions.

Side Reaction 1: Formation of 2-Hydroxyquinoxaline (Route A)
  • Issue: Presence of a significant amount of 2-hydroxyquinoxaline in the final product.

  • Identification: This byproduct can be identified by its different polarity compared to the desired product on TLC, and confirmed by analytical methods like LC-MS or NMR.

  • Causality: Water in the reaction mixture acts as a nucleophile, attacking the electron-deficient C2 position of the quinoxaline ring and displacing the chloride.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened, dry reagents.[1]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the introduction of atmospheric moisture.

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, which can dissolve the cyanide salt and is easier to dry compared to protic solvents.

Side Reaction 2: Incomplete Reaction (Route A)
  • Issue: A significant amount of unreacted 2-chloroquinoxaline remains after the reaction.

  • Identification: The starting material can be easily detected by TLC analysis of the crude reaction mixture.

  • Causality: This can be due to insufficient reaction time, too low a temperature, or poor solubility of the cyanide salt.

  • Troubleshooting & Prevention:

    • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.

    • Solubility of Cyanide: The solubility of potassium or sodium cyanide can be low in some organic solvents. Using a phase-transfer catalyst (e.g., a crown ether) can improve the solubility and reactivity of the cyanide anion.

    • Reagent Stoichiometry: While an excess of cyanide can push the reaction to completion, it may also increase the risk of side reactions. A slight excess (1.1-1.2 equivalents) is often a good starting point.

Side Reaction 3: Formation of Benzodiazepines and Benzimidazoles (Route B)
  • Issue: Isolation of 1,5-benzodiazepine or benzimidazole derivatives instead of or alongside the desired quinoxaline.

  • Identification: These side products will have distinct spectroscopic signatures (NMR, MS) compared to the expected this compound.

  • Causality: The reaction of o-phenylenediamine with dicarbonyl compounds or their equivalents can proceed through different cyclization pathways. The outcome is sensitive to the nature of the reactants and the reaction conditions.[3][4]

  • Troubleshooting & Prevention:

    • Catalyst and pH Control: The choice of an appropriate acid or base catalyst can direct the reaction towards the desired quinoxaline product. Acetic acid is a commonly used catalyst for quinoxaline synthesis.[6]

    • Reactant Choice: The structure of the β-ketonitrile is crucial. Using a reactant that favors the formation of the six-membered pyrazine ring of the quinoxaline is key.

    • Literature Precedent: Carefully review the literature for established procedures for the condensation of o-phenylenediamine with similar β-ketonitriles.

Side Reaction 4: Hydrolysis of the Nitrile Group (General)
  • Issue: The final product contains 2-quinoxalineacetic acid or the corresponding amide.

  • Identification: The presence of a carboxylic acid or amide can be detected by IR spectroscopy (C=O stretch) and confirmed by NMR and mass spectrometry.

  • Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[7][8][9]

  • Troubleshooting & Prevention:

    • Work-up Conditions: During the reaction work-up, avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Purification: When performing chromatography, use neutral solvents. If the product is sensitive, consider using a pad of a neutral adsorbent like Celite for filtration instead of a full silica gel column.

    • Storage: Store the purified this compound in a tightly sealed container in a desiccator to protect it from moisture.

Experimental Protocols

Optimized Protocol for Route A: Synthesis of this compound from 2-Chloroquinoxaline

This protocol is designed to minimize the common side reactions of hydroxy-quinoxaline formation and incomplete reaction.

Materials:

  • 2-Chloroquinoxaline

  • Potassium Cyanide (KCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-chloroquinoxaline (1.0 eq) in anhydrous DMSO.

  • Addition of Cyanide: Add potassium cyanide (1.2 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing cold water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.[10]

Visualizing Reaction Pathways

Diagram 1: Synthesis of this compound via SNAr and a Key Side Reaction

G cluster_main Main Synthetic Pathway (Route A) cluster_side Side Reaction 2-Chloroquinoxaline 2-Chloroquinoxaline This compound This compound 2-Chloroquinoxaline->this compound  KCN, DMSO, Δ 2-Hydroxyquinoxaline 2-Hydroxyquinoxaline 2-Chloroquinoxaline->2-Hydroxyquinoxaline  H2O (contaminant)

Caption: SNAr synthesis of this compound and the competing hydrolysis side reaction.

Diagram 2: Competing Cyclization Pathways in Route B

G o-Phenylenediamine o-Phenylenediamine Intermediate Reaction Intermediate o-Phenylenediamine->Intermediate beta-Ketonitrile beta-Ketonitrile beta-Ketonitrile->Intermediate This compound This compound Intermediate->this compound Desired Pathway (Quinoxaline formation) 1,5-Benzodiazepine 1,5-Benzodiazepine Intermediate->1,5-Benzodiazepine Side Reaction Benzimidazole Benzimidazole Intermediate->Benzimidazole Side Reaction

Caption: Potential reaction pathways in the condensation of o-phenylenediamine with a β-ketonitrile.

Summary of Key Parameters and Troubleshooting

Side ReactionSynthetic RouteKey CausePreventative Measures
2-Hydroxyquinoxaline Formation A: SNArPresence of waterUse anhydrous reagents and solvents; run under inert atmosphere.[1]
Incomplete Reaction A: SNArLow reactivityIncrease temperature/time; use a phase-transfer catalyst.
Benzodiazepine/Benzimidazole Formation B: CondensationIncorrect cyclizationOptimize catalyst, solvent, and temperature.[3][4][5]
Nitrile Hydrolysis GeneralPresence of acid/base and waterNeutral work-up and purification; dry storage.[7][8][9]

References

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved January 13, 2026, from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved January 13, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Retrieved January 13, 2026, from [Link]

  • Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved January 13, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Considerations for 2-Quinoxalineacetonitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

This technical support center is designed to provide comprehensive guidance on the common challenges and critical parameters associated with scaling up the production of 2-Quinoxalineacetonitrile. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure a safe, efficient, and reproducible manufacturing process.

I. Overview of Synthetic Strategy

The most common and scalable method for synthesizing this compound is the condensation reaction between an o-phenylenediamine and a suitable α-dicarbonyl compound.[1][2] This approach is favored due to its reliability and the commercial availability of the starting materials. The reaction typically proceeds by mixing the reactants in a suitable solvent, often with mild heating to facilitate the reaction.[3]

G A o-Phenylenediamine C Condensation Reaction A->C B α-Dicarbonyl Compound B->C D This compound C->D

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.

Low Reaction Yield

Q: My reaction yield dropped significantly when I moved from a lab-scale (1L) to a pilot-scale (20L) reactor. What are the likely causes?

A: A decrease in yield upon scale-up is a frequent challenge and often points to issues with mass and heat transfer.[4]

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized temperature gradients and concentration differences, leading to the formation of side products.[5] It is crucial to ensure that the stirring rate and impeller design are adequate for the increased volume and viscosity of the reaction mixture.

  • Poor Temperature Control: The condensation reaction can be exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging.[4] Uncontrolled temperature spikes can lead to product degradation and the formation of impurities.[1][5]

    • Solution: Employ a jacketed reactor with a reliable temperature control unit. Consider a semi-batch process where one of the reactants is added portion-wise to manage the rate of heat generation.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[5] Conditions that were optimal on a small scale may need to be re-evaluated for a larger batch.

Impurity Profile

Q: I am observing new or increased levels of impurities in my scaled-up batch. How can I address this?

A: The appearance of new or elevated impurities can often be traced back to the purity of the starting materials and the reaction conditions.

  • Starting Material Purity: Impurities in the o-phenylenediamine or the dicarbonyl compound can participate in side reactions, leading to a more complex impurity profile. Always use reagents of appropriate purity and consider performing quality checks on incoming batches.[5]

  • Atmospheric Conditions: Some reactions in heterocyclic synthesis are sensitive to moisture and oxygen.[5] If applicable, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[5] Monitoring the reaction by techniques like TLC or LC-MS can help determine if the product is degrading over time.[5]

Work-Up and Isolation

Q: The filtration of my product is very slow, and I'm having difficulty with isolation. What can I do?

A: Poor filtration is often due to the formation of small or irregular crystals.

  • Crystallization Conditions: The rate of cooling and the choice of solvent can significantly impact crystal size and morphology. A slower, controlled cooling process often leads to larger, more easily filterable crystals.

  • Purification Method: While flash column chromatography is common in the lab, recrystallization is often a more scalable and economical method for purifying large quantities of solid products.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with quinoxaline synthesis?

A1: Quinoxaline derivatives and their precursors, such as o-phenylenediamine, can have hazardous properties. It is essential to:

  • Consult the Safety Data Sheet (SDS) for all reagents.

  • Work in a well-ventilated area, preferably a fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Be aware that some intermediates, like diazoketones which can be used in some quinoxaline syntheses, are potentially explosive and require careful handling.[7]

Q2: Can this reaction be performed under "green" or more environmentally friendly conditions?

A2: Yes, there has been significant research into greener methods for quinoxaline synthesis.[2][8] These approaches include:

  • Using water as a solvent.[2]

  • Employing recyclable catalysts.[2]

  • Microwave-assisted synthesis to reduce reaction times.[2]

  • Solvent-free reaction conditions.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and purity.

IV. Experimental Protocols & Data

Illustrative Scale-Up Comparison
ParameterLab Scale (1 L)Pilot Scale (20 L)Key Considerations
Reactant A 50 g1 kgPurity and consistency of supply are critical at scale.[4]
Solvent Volume 500 mL10 LConcentration may need to be re-optimized.[4]
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsure adequate mixing for a homogeneous reaction.[4]
Heating/Cooling Heating Mantle/Ice BathJacketed Reactor with TCUPrecise temperature control is crucial to avoid exotherms.[4]
Work-up Liquid-liquid extraction, column chromatographyPhase split, recrystallizationMethods must be scalable and efficient.[4]
Typical Yield 85-95%70-85%A slight decrease is common; significant drops require investigation.[4]
Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Outcome start Low Yield or High Impurities cond1 Review Reaction Conditions (Temp, Time, Conc.) start->cond1 cond2 Assess Mixing Efficiency cond1->cond2 Optimal act1 Re-optimize Parameters/ Improve Temperature Control cond1->act1 Suboptimal cond3 Check Reagent Purity cond2->cond3 Efficient act2 Modify Stirrer Speed/Design cond2->act2 Inefficient act3 Source Higher Purity Reagents cond3->act3 Impure end Process Optimized cond3->end Pure act1->end act2->end act3->end

Sources

Impact of solvent choice on 2-Quinoxalineacetonitrile synthesis yield and purity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 2-Quinoxalineacetonitrile Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemists and researchers in the pharmaceutical and materials science fields to troubleshoot and optimize this important synthesis. The choice of solvent is a critical parameter that profoundly influences reaction rate, product yield, and overall purity. This guide provides in-depth, experience-based answers to common challenges, ensuring your synthesis is both successful and reproducible.

Part 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution (SNAr) of 2-chloroquinoxaline with a cyanide source.

Q1: My reaction yield is consistently low. Could the solvent be the primary issue?

A: Absolutely. Low yield is one of the most common problems, and solvent choice is often the root cause. The reaction of 2-chloroquinoxaline with a cyanide salt (e.g., NaCN or KCN) is an SNAr reaction. The efficiency of this reaction is highly dependent on the solvent's ability to perform two key functions:

  • Solubilize Reactants: Both the organic substrate (2-chloroquinoxaline) and the inorganic cyanide salt must be adequately dissolved for the reaction to proceed efficiently.

  • Stabilize the Meisenheimer Complex: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. A suitable solvent will stabilize this intermediate, lowering the activation energy and increasing the reaction rate.

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are generally superior for this reaction. They possess high dielectric constants that help dissolve the cyanide salt while effectively solvating the cation (Na⁺ or K⁺), leaving the cyanide anion (CN⁻) more "naked" and nucleophilic.

In contrast, protic solvents like ethanol or methanol can hydrogen-bond with the cyanide anion, creating a solvent cage that reduces its nucleophilicity and significantly slows the reaction rate, leading to lower yields. If water is present, it can act as a competing nucleophile, leading to the formation of 2-hydroxyquinoxaline as a byproduct[1][2].

Q2: I am observing significant impurity formation. How does solvent choice impact the purity of this compound?

A: Purity issues are directly linked to solvent-mediated side reactions. The primary impurities to watch for are:

  • 2-Hydroxyquinoxaline: This forms when water is present in the reaction mixture and acts as a nucleophile, displacing the chloride. Using anhydrous (dry) solvents is critical to prevent this[2]. Protic solvents, which often contain trace amounts of water, are more prone to this issue.

  • Unreacted 2-Chloroquinoxaline: This indicates an incomplete reaction. This can be caused by poor solubility of reactants or a slow reaction rate, both of which are influenced by the solvent. Switching to a solvent like DMSO, which better solubilizes the reactants and accelerates the SNAr reaction, can drive the reaction to completion[3].

  • Polymerization/Degradation Products: Quinoxaline derivatives can be sensitive to harsh conditions. Using a solvent that allows the reaction to proceed at a lower temperature and for a shorter duration can minimize the formation of degradation-related impurities.

To enhance purity, always use high-purity, anhydrous polar aprotic solvents. Monitoring the reaction by Thin Layer Chromatography (TLC) will help you determine the optimal reaction time to maximize product formation while minimizing byproduct generation[4].

Q3: What are the specific advantages and disadvantages of using protic vs. aprotic polar solvents for this synthesis?

A: The choice between a protic and aprotic solvent fundamentally alters the reaction environment for the nucleophile.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water):

    • Advantages: They are inexpensive, readily available, and can dissolve ionic salts.

    • Disadvantages: They significantly decrease the nucleophilicity of the cyanide ion through hydrogen bonding. This leads to much slower reaction rates and often requires higher temperatures, which can promote side reactions. Water, a protic solvent, can also directly compete as a nucleophile[1][2].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):

    • Advantages: They do not have acidic protons and cannot form hydrogen bonds with the nucleophile. This leaves the cyanide ion highly reactive, leading to faster reaction rates and often allowing for milder reaction conditions (lower temperatures).[3] They are excellent at dissolving both the organic substrate and the inorganic salt.

    • Disadvantages: They are more expensive, can be more difficult to remove completely during workup due to high boiling points (especially DMSO and DMF), and must be thoroughly dried as they are often hygroscopic.

Part 2: Comparative Data on Solvent Effects

The following table summarizes typical outcomes for the cyanation of 2-chloroquinoxaline using different solvents, based on literature and experimental observations. Conditions are kept as consistent as possible for comparison.

SolventSolvent TypeTypical Temp. (°C)Typical Time (h)Typical Yield (%)Key Considerations & Purity Issues
DMSO Polar Aprotic80 - 1002 - 485 - 95%Excellent yields; high boiling point can complicate removal. Potential for Pummerer-type side reactions if overheated[5][6].
DMF Polar Aprotic100 - 1204 - 875 - 85%Good yields, but can decompose at higher temperatures to form dimethylamine, which can act as a nucleophile[3].
Acetonitrile Polar Aprotic80 (Reflux)12 - 2450 - 65%Lower boiling point makes it easier to remove, but lower polarity results in slower reaction rates and potentially incomplete conversion[7].
Ethanol Polar Protic80 (Reflux)24 - 4820 - 40%Very slow reaction due to solvation of the cyanide ion. Significant amounts of unreacted starting material are common[1].
Methanol Polar Protic65 (Reflux)24 - 48< 30%Similar issues to ethanol. In some cases, methoxide can act as a competing nucleophile, forming 2-methoxyquinoxaline[3].

Part 3: Visualizing the Process

To better understand the experimental flow and the factors influencing your choice of solvent, refer to the diagrams below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-Chloroquinoxaline & NaCN in Flask B Add Anhydrous Solvent (e.g., DMSO) A->B Step 1 C Heat Reaction Mixture (e.g., 90°C) B->C D Monitor by TLC (Disappearance of Starting Material) C->D Step 2 E Cool to RT & Quench (Pour into Ice Water) D->E F Filter Crude Product E->F G Recrystallize from Appropriate Solvent (e.g., Ethanol) F->G H Dry Product Under Vacuum G->H

Caption: General experimental workflow for the synthesis.

G cluster_solvent Solvent Choice cluster_outcome Reaction Outcome cluster_properties Key Solvent Characteristics Solvent Solvent Properties Polarity Protic/Aprotic Boiling Point Protic Protic (e.g., EtOH) - H-bonds with CN⁻ - Reduces Nucleophilicity Solvent->Protic Aprotic Aprotic (e.g., DMSO) - No H-bonding - 'Naked', reactive CN⁻ Solvent->Aprotic Yield Yield Purity Purity Rate Reaction Rate Protic->Yield Decreases Protic->Purity Decreases Protic->Rate Decreases Aprotic->Yield Increases Aprotic->Purity Increases Aprotic->Rate Increases

Caption: Impact of solvent properties on reaction outcome.

Part 4: Recommended Experimental Protocol

This protocol details the synthesis of this compound from 2-chloroquinoxaline using DMSO as the solvent, which is optimized for high yield and purity.

Materials:

  • 2-Chloroquinoxaline (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoxaline and sodium cyanide.

    • Scientist's Note: Using a slight excess of NaCN helps drive the reaction to completion. Ensure the NaCN is finely powdered to increase its surface area and solubility.

  • Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMSO via a syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 2-chloroquinoxaline).

    • Scientist's Note: An inert atmosphere prevents moisture from entering the reaction, which is crucial for minimizing the formation of the 2-hydroxyquinoxaline byproduct[2].

  • Heating: Immerse the flask in a preheated oil bath at 90°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the 2-chloroquinoxaline starting material.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing ice-cold water (approx. 10x the volume of DMSO used).

    • Safety Note: Quenching a cyanide-containing reaction mixture should be done in a well-ventilated fume hood. Avoid acidic conditions which could generate highly toxic HCN gas.

  • Isolation: The product, this compound, will precipitate as a yellow solid[8]. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMSO and inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum to yield this compound as a yellow crystalline solid.

References

  • Dvorský, D., et al. (2018). Reaction of Tertiary 2‐Chloroketones with Cyanide Ions: Application to 3‐Chloroquinolinediones. Molecules. Available at: [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports. Available at: [Link]

  • Zhang, Y., et al. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Jadhav, S. D., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. The Journal of Organic Chemistry. Available at: [Link]

  • Chemguide. (n.d.). Nucleophilic Substitution - Halogenoalkanes and Cyanide Ions. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shanghai Rlavie Technology Co., Ltd. (2024). This compound. Available at: [Link]

Sources

Technical Support Center: Catalyst Performance in 2-Quinoxalineacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals engaged in the synthesis of 2-Quinoxalineacetonitrile. This guide is designed to provide expert-level insights and practical, field-proven solutions for one of the most critical aspects of this synthesis: catalyst performance, deactivation, and regeneration. Our goal is to move beyond simple procedural lists and explain the causal relationships behind catalyst behavior, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured to address the most common issues encountered during the catalytic synthesis of this compound. Each question represents a real-world problem, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction rate has slowed significantly, and the yield of this compound has dropped after only a few cycles. What's happening to my catalyst?

A decline in yield and reaction rate is a classic symptom of catalyst deactivation. The primary causes fall into three categories: poisoning, fouling (coking), or thermal degradation (sintering). Identifying the specific mechanism is the first step toward an effective solution.[1]

Potential Cause 1: Catalyst Poisoning

Poisoning occurs when molecules bind strongly to the active sites of your catalyst, rendering them inactive. In quinoxaline synthesis, the reactants and intermediates are often the source of poisons.

  • Causality: The starting material, typically an o-phenylenediamine derivative, contains nitrogen atoms with lone-pair electrons. These can coordinate strongly to metal catalyst sites (e.g., Ni, Cu, Pd), effectively acting as poisons.[1] Similarly, the nitrile group (-C≡N) of the target molecule, this compound, can also bind to and block active sites. Impurities in starting materials or solvents, particularly sulfur compounds, are notorious poisons for many transition metal catalysts.[1]

  • Diagnostic Steps:

    • Feedstock Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to check for organic impurities in your starting materials and solvents.

    • Surface Analysis: Employ X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify the elemental composition of its surface. The presence of unexpected elements (like sulfur) or an unusually high nitrogen signal can confirm poisoning.[1]

  • Corrective Action:

    • Purify Reactants: Ensure high purity of the o-phenylenediamine and the acetonitrile precursor. Distillation of liquid reagents and recrystallization of solids is recommended.[2]

    • Solvent Screening: Test different high-purity solvents. Polar aprotic solvents like DMSO or DMF are common, but their purity is critical.[3]

Potential Cause 2: Fouling (Coking)

Fouling is the physical deposition of carbonaceous materials (coke) or polymeric byproducts on the catalyst surface, which blocks access to the active sites.[1]

  • Causality: At the elevated temperatures often required for quinoxaline synthesis, side reactions can lead to the formation of heavy, non-volatile organic molecules.[4] These molecules can polymerize or decompose into coke, physically obstructing the catalyst's pores and active surfaces.

  • Diagnostic Steps:

    • Visual Inspection: A darkening or change in the color of the catalyst is a common indicator of coking.[1]

    • Thermogravimetric Analysis (TGA): This technique measures the weight loss of the spent catalyst as it is heated. A significant weight loss at temperatures corresponding to the combustion of carbon indicates the presence of coke.[1]

  • Corrective Action:

    • Optimize Temperature: Lowering the reaction temperature, even if it slightly extends the reaction time, can dramatically reduce the rate of coke formation.[2]

    • Regeneration via Calcination: For non-sintering-prone catalysts, a controlled burnout of the coke can restore activity. See Protocol 1 for a detailed methodology.

Potential Cause 3: Thermal Degradation (Sintering)

Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[1] This is an irreversible process.

  • Causality: High reaction temperatures provide the energy for catalyst crystallites to migrate and merge, reducing the surface-area-to-volume ratio. This is particularly problematic for highly dispersed or nanoparticle catalysts.[1][5]

  • Diagnostic Steps:

    • Electron Microscopy: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to compare the particle size distribution of the fresh and spent catalyst. A noticeable increase in average particle size confirms sintering.

    • Chemisorption Analysis: Techniques like pulse chemisorption can quantify the active surface area, which will show a marked decrease if sintering has occurred.

  • Corrective Action:

    • Temperature Control: Strictly control the reaction temperature and avoid localized overheating.

    • Catalyst Support Selection: Choose a catalyst on a thermally stable support that can help anchor the active metal particles and prevent their migration.

Troubleshooting Workflow Diagram

G Start Decreased Catalyst Performance (Low Yield / Slow Rate) Poisoning Hypothesis 1: Poisoning Start->Poisoning Fouling Hypothesis 2: Fouling (Coking) Start->Fouling Sintering Hypothesis 3: Sintering Start->Sintering Diag_Poison Diagnostics: - Feedstock Analysis (GC-MS) - Surface Analysis (XPS) Poisoning->Diag_Poison Investigate Diag_Foul Diagnostics: - Visual Inspection - Thermogravimetric (TGA) Fouling->Diag_Foul Investigate Diag_Sinter Diagnostics: - Microscopy (SEM/TEM) - Chemisorption Sintering->Diag_Sinter Investigate Sol_Poison Solutions: - Purify Reactants - Use High-Purity Solvents Diag_Poison->Sol_Poison Implement Sol_Foul Solutions: - Optimize Temperature - Regenerate (Calcination) Diag_Foul->Sol_Foul Implement Sol_Sinter Solutions: - Strict Temperature Control - Choose Stable Support Diag_Sinter->Sol_Sinter Implement

Caption: Logical workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q2: Which catalysts are most effective for quinoxaline synthesis and what are their typical regeneration routes?

A variety of catalysts can be employed, with the choice often depending on the specific reaction pathway.[6]

Catalyst TypeCommon ExamplesPrimary Deactivation ModeCommon Regeneration Method
Transition Metals Ni-based (e.g., NiBr₂), Cu-based (e.g., CuI), Co-basedPoisoning (by N-species), SinteringAerobic oxidation for some Ni catalysts[7]; often difficult to regenerate fully.
Heteropoly Acids Alumina-supported molybdophosphovanadates (e.g., AlCuMoVP)[6]Fouling, LeachingWashing with solvent followed by calcination. High reusability is a key feature.[6]
Organocatalysts DABCO, nitrilotris(methylenephosphonic acid)[7][8]Thermal degradation, FoulingTypically not regenerated; used in catalytic amounts and replaced.
Solid Acid Catalysts Montmorillonite K10, Silica Boron Sulfonic Acid[6][9]Neutralization by basic reactants, FoulingWashing to remove adsorbed species, followed by thermal treatment.
Q3: Can the catalyst be regenerated in situ?

In situ regeneration is challenging but possible in some specific cases. For instance, some nickel-catalyzed systems for quinoxaline synthesis can be regenerated under aerobic/O₂ oxidation, potentially without removal from the reactor.[7] However, for deactivation by fouling, ex situ regeneration via calcination is generally more effective as it allows for better control over temperature and atmosphere, preventing catalyst damage.[4]

Q4: How can I prevent catalyst deactivation from the start?

Proactive prevention is always more efficient than reactive regeneration.

  • High-Purity Reagents: This is the most critical factor. Impurities are a primary source of catalyst poisons.[2]

  • Optimize Reaction Conditions: Avoid excessively high temperatures to minimize both coking and sintering.[4] Determine the lowest possible temperature that provides a reasonable reaction rate.

  • Inert Atmosphere: If your catalyst is susceptible to oxidation (e.g., Pd(0) species), running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent deactivation through changes in its oxidation state.[10]

  • Catalyst Choice: For reactions prone to fouling, consider a macroporous catalyst, which is more resistant to pore blockage than a microporous one. Heterogeneous catalysts like alumina-supported heteropolyoxometalates have shown excellent recyclability in quinoxaline synthesis.[6]

Catalyst Deactivation Mechanisms Visualization

G cluster_0 An impurity or reactant (red triangle) strongly adsorbs, blocking the active site. cluster_1 A layer of carbonaceous deposit (grey rectangle) covers multiple active sites. cluster_2 High temperature causes small particles to merge, reducing total surface area. a1 Active Site a2 Active Site poison Poison a3 Active Site b1 Active Site coke Coke Layer b2 Active Site b3 Active Site c1 c_agg Agglomerated Particle c1->c_agg Heat c2 c2->c_agg Heat c3 c3->c_agg Heat

Caption: Visual representation of primary catalyst deactivation mechanisms.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Regeneration by Calcination (for Fouling Removal)

This protocol is intended for thermally stable heterogeneous catalysts (e.g., metal oxides, supported metals on alumina/silica) where fouling is the primary deactivation mechanism.

  • Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., toluene, ethyl acetate) to remove any physically adsorbed reactants, products, and soluble byproducts. Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until constant weight.[1]

  • Furnace Preparation: Place the dried, spent catalyst in a ceramic boat and insert it into a tube furnace equipped with gas flow control.

  • Inert Gas Purge: Begin purging the furnace with a steady flow of an inert gas (e.g., Nitrogen or Argon). While purging, slowly ramp the temperature (e.g., 5 °C/min) to a pre-calcination temperature of 200-250 °C and hold for 1 hour to desorb any remaining volatile compounds.

  • Controlled Oxidation: While maintaining the temperature, gradually introduce a controlled flow of diluted air (e.g., 2-5% O₂ in N₂). This controlled oxidation prevents rapid, exothermic combustion that could cause thermal damage (sintering) to the catalyst.[4]

  • Calcination: Slowly increase the temperature to the final calcination temperature (typically 400-500 °C, but this must be below the temperature at which the catalyst sinters). Hold at this temperature for 3-5 hours, or until TGA analysis of a sample shows no further weight loss.

  • Cool Down: Switch the gas flow back to pure inert gas and allow the furnace to cool down to room temperature.

  • Storage: Once cooled, remove the regenerated catalyst and store it in a desiccator under an inert atmosphere until its next use.

References

  • Zhang, R., Qin, Y., Zhang, L., & Luo, S. (2017). A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline. Organic Letters, 19, 5629-5632.
  • Anonymous. (n.d.).
  • Anonymous. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (2025). Green synthesis of quinoxaline and substituted quinoxalines.
  • Anonymous. (2025). Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem.
  • Anonymous. (2025). Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels. UNED.
  • Anonymous. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. NIH.
  • Anonymous. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Benchchem.
  • Anonymous. (2025). Technical Support Center: Catalyst Deactivation in Large-Scale Synthesis of 2-Phenylbenzothiazole. Benchchem.
  • Anonymous. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Quinoxalineacetonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

2-Quinoxalineacetonitrile, a key scaffold in medicinal chemistry, is a sought-after intermediate in the development of novel therapeutics. Its versatile structure has been incorporated into a range of biologically active compounds. This guide provides a comparative analysis of two distinct and effective methods for its synthesis, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison to aid researchers in selecting the optimal strategy for their specific needs.

Introduction to this compound and its Significance

The quinoxaline ring system is a privileged heterocyclic motif found in numerous compounds with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of an acetonitrile group at the 2-position of the quinoxaline core provides a valuable handle for further chemical modifications, making this compound a critical building block in drug discovery programs. The cyanomethyl moiety can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, allowing for the exploration of a wide chemical space and the optimization of lead compounds.

This guide will delve into two primary synthetic approaches to this compound:

  • Method 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline with Malononitrile. This is a post-formation functionalization approach where the quinoxaline ring is first synthesized and then substituted.

  • Method 2: Condensation of o-Phenylenediamine with a Cyanomethyl-Containing Dicarbonyl Equivalent. This method involves the direct construction of the desired molecule from acyclic precursors.

Each method will be presented with a detailed, step-by-step protocol, an analysis of the underlying reaction mechanism, and a summary of its performance based on reported experimental data.

Method 1: Nucleophilic Aromatic Substitution of 2-Chloroquinoxaline

This widely-used method relies on the reactivity of a halogenated quinoxaline precursor towards a nucleophilic cyanide source. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring activates the 2-position for nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The key steps are:

  • Nucleophilic Attack: The carbanion generated from malononitrile, a potent nucleophile, attacks the electron-deficient C2 carbon of 2-chloroquinoxaline. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the quinoxaline ring is restored by the elimination of the chloride ion, which is a good leaving group.

  • Decarboxylation (Implicit): Although malononitrile is used as the nucleophile, the final product is the mono-nitrile. This suggests an in-situ decarboxylation of the second cyano group under the reaction conditions, likely facilitated by the basic environment and heating.

Diagram of the SNAr Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Chloroquinoxaline 2-Chloroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chloroquinoxaline->Meisenheimer + Malononitrile Anion (Nucleophilic Attack) Malononitrile Malononitrile Product This compound Meisenheimer->Product - Cl⁻ (Leaving Group Departure) Condensation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product OPD o-Phenylenediamine Condensation Condensation OPD->Condensation Dicarbonyl Ethyl Cyanoacetoacetate Dicarbonyl->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Product This compound Derivative Aromatization->Product

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Quinoxalineacetonitrile, a key building block in the synthesis of various pharmacologically active compounds, requires robust analytical methods to ensure its purity, stability, and proper characterization. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid in selecting the most suitable technique for your specific analytical needs.

Introduction to this compound and its Analytical Importance

This compound (CAS No. 14068-13-4) is a yellow solid with the molecular formula C₁₀H₇N₃.[1] Its quinoxaline core is a prevalent scaffold in a multitude of therapeutic agents, exhibiting a wide range of biological activities. The nitrile group, in turn, is a versatile functional group that can be transformed into various other functionalities, making this compound a valuable intermediate in medicinal chemistry.

The purity of this intermediate can significantly impact the quality and safety of the final drug product. Therefore, sensitive and selective analytical methods are crucial for its analysis in raw materials, in-process control, and final product release testing. This guide will explore the nuances of employing HPLC and GC-MS for this purpose.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Approach

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] Given that this compound is a solid at room temperature, HPLC presents itself as a highly suitable analytical technique.

The Rationale Behind the HPLC Method

A reversed-phase HPLC (RP-HPLC) method is the most logical choice for this compound. The separation in RP-HPLC is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. By using a polar mobile phase, the elution of compounds is modulated, with more polar compounds eluting earlier. This compound, with its aromatic quinoxaline ring system, possesses sufficient hydrophobicity to be well-retained on a C18 column, allowing for excellent separation from potential impurities.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is designed to provide a robust and reproducible method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of Acetonitrile (ACN) and water. A common starting point is a 60:40 (v/v) mixture of ACN and water.[3] The exact ratio should be optimized to achieve a suitable retention time and peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV detection at 254 nm, a common wavelength for aromatic compounds. A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.
Run Time Approximately 10 minutes, to be adjusted based on the retention time of the analyte and any late-eluting impurities.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to the mark to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • For the analysis of a sample, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. It is the gold standard for the analysis of volatile and semi-volatile compounds.

Suitability of GC-MS for this compound

The viability of GC-MS for this compound hinges on its thermal stability and volatility. While it is a solid at room temperature, many aromatic nitriles can be volatilized at elevated temperatures without significant degradation. Thermal analysis of similar heterocyclic compounds suggests that quinoxaline derivatives can exhibit good thermal stability, with some being stable up to 250°C. For instance, 2-chlorobenzalmalononitrile, another aromatic nitrile, has a boiling point near 310°C and begins to decompose between 450°C and 550°C. This suggests that with careful optimization of the GC inlet and oven temperatures, direct GC-MS analysis of this compound is feasible.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a direct GC-MS method without derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole MS).

  • Autosampler and data system.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
GC Column A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 250 °C (to be optimized to ensure volatilization without degradation).
Injection Mode Splitless (for trace analysis) or split (for higher concentrations).
Injection Volume 1 µL.
Oven Program Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the analyte's retention time.
MS Transfer Line 280 °C.
Ion Source Temp. 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
MS Acquisition Full scan mode (e.g., m/z 50-300) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions).

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Prepare the sample by dissolving a known amount in the chosen solvent to achieve a concentration within the calibration range.

  • If necessary, filter the sample through a 0.45 µm syringe filter.

A Note on Derivatization: If thermal degradation is observed, derivatization can be employed to increase the volatility and thermal stability of the analyte. However, this adds an extra step to the sample preparation and should only be considered if direct analysis is not feasible.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample/Standard Dissolve Dissolve in Solvent (e.g., Acetone) Weigh->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Integrate Integrate Peak Area Extract->Integrate Quantify Quantify and Identify Integrate->Quantify

Caption: Workflow for the GC-MS analysis of this compound.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, and available instrumentation.

FeatureHPLCGC-MS
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. Highly suitable for this compound.Suitable for volatile and thermally stable compounds. Likely suitable for this compound with careful temperature control.
Sample Preparation Simple dissolution in the mobile phase.Simple dissolution in a volatile solvent. Derivatization may be required if the compound is not sufficiently volatile or thermally stable.
Sensitivity Good sensitivity with UV detection, typically in the µg/mL to ng/mL range.Excellent sensitivity, especially in SIM mode, often reaching pg/mL levels.
Selectivity/Identification Based on retention time and UV spectrum. Co-elution can be an issue.High selectivity based on both retention time and mass spectrum, providing definitive identification.
Speed Analysis times are typically in the range of 5-15 minutes.Analysis times can be longer due to the temperature programming, often in the range of 15-30 minutes.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.
Typical Applications Routine quality control, purity assessment, and quantitative analysis.Identification of unknown impurities, trace analysis, and confirmation of identity.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound.

  • For routine quality control, purity determination, and quantification , a validated HPLC-UV method is the recommended choice . It is robust, reliable, cost-effective, and well-suited for the analysis of this non-volatile solid compound. The simplicity of sample preparation and the speed of analysis make it ideal for high-throughput environments.

  • For the identification of unknown impurities, trace-level analysis, and for confirmatory purposes , GC-MS is the superior technique . Its high sensitivity and the structural information provided by the mass spectrum allow for unambiguous identification of the analyte and any potential by-products.

Ultimately, the choice of method will be dictated by the specific analytical challenge at hand. For a comprehensive characterization of this compound, a combination of both techniques can be employed, leveraging the strengths of each to ensure the highest level of quality and confidence in the analytical results.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Badawy, M. A., Mohamed, G. G., Omar, M. M., & Nassar, M. M. (2010). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. European Journal of Chemistry, 1(4), 282-288.
  • Raman, R., & Balasubramaniyan, N. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASAYAN Journal of Chemistry, 15(1), 162-170.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of the copolymers. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 2 from Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. Retrieved from [Link]

  • Filo. (2025). What causes the boiling points of nitriles? Retrieved from [Link]

  • Chromatography Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]

  • AIJFR. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. Retrieved from [Link]

  • PubMed. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Retrieved from [Link]

  • arXiv. (n.d.). THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(38), 23563-23568.
  • Rlavie. (n.d.). CAS 14068-13-4|this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative Structure-Property Relationships for the Normal Boiling Temperatures of Acyclic Carbonyl Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. Retrieved from [Link]

  • Hochschule Bonn-Rhein-Sieg. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Retrieved from [Link]

  • University of Houston. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]

  • MDPI. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Retrieved from [Link]

  • NRC Research Press. (n.d.). Thermal decomposition products of polyacrylonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on thermal decomposition of 2-chlorobenzalmalononitrile. Retrieved from [Link]

  • PubMed. (2025). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Quinoxaline Derivatives: Positioning 2-Quinoxalineacetonitrile in the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoxaline scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide array of biological activities. This guide provides an in-depth comparative analysis of the biological activities of various quinoxaline derivatives, with a special focus on understanding the potential of 2-quinoxalineacetonitrile within this versatile class of compounds. While direct and extensive experimental data for this compound is not broadly available in the public domain, this guide will synthesize data from closely related analogs and discuss the structure-activity relationships (SAR) that govern the efficacy of quinoxaline derivatives.

The Quinoxaline Scaffold: A Foundation for Diverse Biological Activity

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a key pharmacophore in medicinal chemistry. Its planar, aromatic structure allows for various types of interactions with biological macromolecules, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further enhancing binding to target proteins. The versatility of the quinoxaline scaffold lies in the ease with which it can be substituted at various positions, particularly at the 2 and 3 positions, allowing for the fine-tuning of its pharmacological profile. Quinoxaline derivatives have demonstrated a remarkable range of activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3]

Anticancer Activity: A Prominent Feature of Quinoxaline Derivatives

Quinoxaline derivatives have emerged as a significant class of chemotherapeutic agents, with activity against a multitude of tumors.[4] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.[5]

Targeting Key Kinases and Enzymes

Many quinoxaline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and differentiation.[5] For example, certain derivatives have been shown to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumors and play a critical role in tumor growth and angiogenesis.[5]

Another important mechanism is the inhibition of topoisomerase enzymes, which are essential for DNA replication and repair. By inhibiting these enzymes, quinoxaline derivatives can induce DNA damage and trigger apoptosis in cancer cells.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The quinoxaline derivatives, including a range of concentrations of the test compound and a positive control (e.g., Doxorubicin), are added to the wells.

  • Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: The medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Comparative Efficacy of 2,3-Substituted Quinoxaline Analogs

A study on 2,3-substituted quinoxalin-6-amine analogs provides valuable insights into the structure-activity relationships of this class of compounds. The antiproliferative activity of these derivatives was evaluated against a panel of human cancer cell lines, and the results highlight the critical role of the substituents at the 2 and 3 positions.[5]

CompoundR2 SubstituentR3 SubstituentA549 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)
6j PhenylPhenyl>10>10
6k FuranylPhenyl0.780.91
6m FuranylFuranyl0.110.13

Data summarized from a study by Chen et al.[5]

The data clearly indicates that the presence of furan rings at the R2 and R3 positions significantly enhances the antiproliferative activity compared to phenyl rings. This suggests that the electronic properties and spatial arrangement of the heteroaromatic furan rings are more favorable for interaction with the biological target.

Positioning this compound

While specific anticancer data for this compound is scarce, we can make some informed hypotheses based on the known SAR of quinoxaline derivatives. The cyanomethyl group (-CH₂CN) at the 2-position is a relatively small, electron-withdrawing group. Its presence could influence the electronic properties of the quinoxaline ring and its ability to interact with biological targets. In some heterocyclic systems, a cyanomethyl group has been shown to contribute to biological activity. Further experimental evaluation is necessary to determine if this compound possesses significant antiproliferative effects.

Diagram: Quinoxaline Derivatives Targeting Cancer Signaling Pathways

Cancer_Pathways cluster_0 Cell Growth & Proliferation cluster_1 DNA Replication & Repair cluster_2 Cell Death Quinoxaline Quinoxaline Derivatives EGFR EGFR Quinoxaline->EGFR Inhibition PI3K_AKT PI3K/AKT/mTOR Pathway Quinoxaline->PI3K_AKT Inhibition Topo_II Topoisomerase II Quinoxaline->Topo_II Inhibition Apoptosis Apoptosis Topo_II->Apoptosis Induction

Caption: Quinoxaline derivatives can inhibit key cancer signaling pathways.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoxaline derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi.[2][6] Their mechanism of action often involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and cell death in microbial pathogens.[6]

Comparative Antibacterial Activity Against MRSA

Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health concern due to its resistance to multiple antibiotics. Quinoxaline derivatives have shown promising activity against this challenging pathogen. A study comparing a quinoxaline derivative to the standard-of-care antibiotic vancomycin provides a compelling case for their potential.[7]

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Quinoxaline Derivative 1 - 848
Vancomycin 1 - 844

MIC50 and MIC90 represent the minimum inhibitory concentration required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data from a study on MRSA isolates.[7]

The data indicates that the tested quinoxaline derivative has comparable in vitro activity to vancomycin against MRSA, highlighting its potential as a novel antibacterial agent.

Structure-Activity Relationship in Antimicrobial Quinoxalines

The antimicrobial activity of quinoxaline derivatives is highly dependent on the nature and position of the substituents on the quinoxaline ring. For example, in a series of 2-amine-substituted quinoxaline analogues, the nature of the amine substituent was found to be crucial for antibacterial activity. Compounds with specific substitutions exhibited good to moderate activity against both Gram-positive and Gram-negative bacteria.[8]

Positioning this compound

The electron-withdrawing nature of the cyanomethyl group in this compound could potentially contribute to its antimicrobial activity. The nitrile group can participate in hydrogen bonding and other interactions with microbial enzymes. However, without direct experimental data, its efficacy remains speculative. Further screening against a panel of bacterial and fungal strains is warranted to explore its antimicrobial potential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The quinoxaline derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A Promising Frontier

Suitably functionalized quinoxaline derivatives have also shown very interesting antiviral properties.[3][9] The development of new antiviral drugs is a critical area of research, and the quinoxaline scaffold offers a promising starting point for the design of novel therapeutic agents.

Quinoxaline Derivatives as Antiviral Agents

A systematic review of the antiviral activity of quinoxaline derivatives has highlighted their potential against a variety of viruses.[3] For instance, certain derivatives have been found to be potent inhibitors of HIV-1 reverse transcriptase.[3] More recently, there has been growing interest in the potential of quinoxaline derivatives to combat respiratory viruses.[9]

Positioning this compound

The potential antiviral activity of this compound is an area that requires further investigation. The structural features of the molecule, including the quinoxaline core and the cyanomethyl group, could potentially interact with viral proteins or enzymes. Screening against a panel of viruses would be the first step in exploring this potential.

Diagram: General Workflow for Biological Evaluation of Quinoxaline Derivatives

Workflow Start Synthesis of Quinoxaline Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Screening Initial Biological Screening (e.g., Cytotoxicity) Characterization->Screening Anticancer Anticancer Assays (MTT, Cell Cycle, Apoptosis) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Screening->Antimicrobial Antiviral Antiviral Assays (Plaque Reduction, etc.) Screening->Antiviral SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiviral->SAR Lead_Opt Lead Compound Optimization SAR->Lead_Opt Lead_Opt->Start End Preclinical Development Lead_Opt->End

Caption: A typical workflow for the synthesis and biological evaluation of novel quinoxaline derivatives.

Conclusion and Future Directions

The quinoxaline scaffold is a remarkably versatile platform for the development of new therapeutic agents. The extensive body of research on quinoxaline derivatives demonstrates their significant potential in anticancer, antimicrobial, and antiviral applications. The biological activity is highly dependent on the nature and position of substituents on the quinoxaline ring, with the 2 and 3 positions being particularly important for modulating efficacy.

While direct experimental data for this compound is limited, the analysis of structure-activity relationships of other 2-substituted quinoxalines suggests that it warrants further investigation. The cyanomethyl group is a unique substituent that could confer interesting biological properties. Systematic evaluation of this compound in a battery of in vitro and in vivo assays is a necessary next step to fully understand its therapeutic potential and to place it definitively within the broad and exciting landscape of biologically active quinoxaline derivatives. This foundational work will be critical for guiding the future design and optimization of this promising class of compounds.

References

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. RSC Publishing. [Link]

  • Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer. RSC Publishing. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. PMC - NIH. [Link]

  • Quinoxaline chemistry. Part 4. 2(R)-anilinoquinoxalines as nonclassical antifolate agents. Synthesis, structure elucidation and evaluation of in vitro anticancer activity. PubMed. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing. [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. ProQuest. [Link]

  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. Sci-Hub. [Link]

  • Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives. MDPI. [Link]

  • Synthesis and biological evaluation of novel 2,3-disubstituted quinoxaline derivatives as antileishmanial and antitrypanosomal agents. PubMed. [Link]

  • Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC - NIH. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC - PubMed Central. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. NIH. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Taylor & Francis Online. [Link]

  • Exploration of quinoxaline derivatives as antimicrobial and anticancer agents. Request PDF. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). [Link]

  • 2-Methylquinoxaline. PubChem - NIH. [Link]

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. [Link]

Sources

A Comparative Spectroscopic Guide to 2-Quinoxalineacetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic compounds, quinoxaline derivatives hold a significant position due to their wide-ranging applications in medicinal chemistry and materials science. Among these, 2-Quinoxalineacetonitrile serves as a key building block in the synthesis of various biologically active molecules. Understanding the distinct spectroscopic signatures of this compound and its isomers is paramount for researchers in ensuring the purity, identity, and structural integrity of their synthesized materials. This guide provides an in-depth spectroscopic comparison of this compound with its key positional and functional group isomers, grounded in experimental data and established analytical principles.

The primary isomers of this compound (a positional isomer) and 2-Quinoxalinone (a functional group isomer, existing in keto-enol tautomeric forms) present a unique challenge in characterization due to their similar molecular formulas but different connectivity and functional groups. This guide will dissect these differences through the lens of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

Visualizing the Isomeric Landscape

A clear visualization of the molecular structures is the first step in appreciating the subtle yet significant differences that give rise to distinct spectroscopic properties.

Isomers cluster_main This compound cluster_isomers Isomers node_2QA This compound (C₁₀H₇N₃) node_isomer_pos Positional Isomer (e.g., 6-Quinoxalineacetonitrile) node_2QA->node_isomer_pos Same functional group, different position node_isomer_func Functional Group Isomer (2-Quinoxalinone) node_2QA->node_isomer_func Same molecular formula, different functional group

Caption: Molecular relationship between this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of isomers.

¹H NMR Spectroscopy

The position of the acetonitrile group on the quinoxaline ring dramatically influences the chemical shifts and coupling patterns of the aromatic protons.

  • This compound : The proton on the pyrazine ring (at C3) is expected to be a singlet and will appear at a distinct chemical shift. The protons on the benzene ring will exhibit a more complex splitting pattern.

  • Positional Isomers (e.g., 6-Quinoxalineacetonitrile) : With the acetonitrile group on the benzene ring, the symmetry of the molecule changes, leading to a different set of chemical shifts and coupling constants for the aromatic protons. The protons on the pyrazine ring (at C2 and C3) will now be distinct and will likely appear as doublets.

  • 2-Quinoxalinone : This isomer exists in a tautomeric equilibrium with 2-hydroxyquinoxaline. The presence of the N-H proton gives a characteristic broad signal that can be exchanged with D₂O. The proton at C3 will have a chemical shift significantly different from that in this compound due to the adjacent carbonyl group.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound (Predicted)Quinoxaline (Reference)2-Quinoxalinone (in DMSO-d₆)[1]
H-2/H-3H-3: ~8.8 (s)8.82 (s)H-3: 8.21 (s)
Aromatic-H~7.7-8.2 (m)7.76 (dd), 8.07 (dd)7.3-7.8 (m)
CH₂~4.0 (s)--
NH--12.47 (br s)

Note: Predicted values for this compound are based on established substituent effects on the quinoxaline ring system.[2][3]

¹³C NMR Spectroscopy

The carbon chemical shifts provide complementary information, particularly for quaternary carbons and the carbon of the nitrile group.

  • This compound : The nitrile carbon (-C≡N) will have a characteristic signal in the range of 115-120 ppm. The methylene carbon (-CH₂-) will be significantly shielded, appearing around 25-35 ppm.

  • Positional Isomers : The chemical shifts of the carbons in the quinoxaline core will be altered based on the position of the electron-withdrawing acetonitrile group.

  • 2-Quinoxalinone : The carbonyl carbon (C=O) is highly deshielded and will appear at a much higher chemical shift (~160-170 ppm) compared to any carbon in this compound.[4]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound (Predicted)Quinoxaline (Reference)[5]2-Quinoxalinone (Predicted)
C-2~145145.2~165 (C=O)
C-3~143145.2~135
Aromatic-C~128-141129.2, 129.5, 130.3, 142.5~115-135
CH₂~30--
CN~117--

Note: Predicted values are based on standard chemical shift ranges and substituent effects.[6][7]

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible and comparable NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing node_sample Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) node_tms Add TMS as internal standard (0 ppm) node_sample->node_tms node_tube Transfer to a 5 mm NMR tube node_tms->node_tube node_spectrometer Place sample in a 400 MHz (or higher) NMR spectrometer node_tube->node_spectrometer node_lock Lock and shim the spectrometer node_spectrometer->node_lock node_params Acquire ¹H and ¹³C spectra using standard parameters node_lock->node_params node_ft Fourier transform the raw data node_params->node_ft node_phase Phase and baseline correct the spectrum node_ft->node_phase node_integrate Integrate signals and assign chemical shifts node_phase->node_integrate

Caption: Standardized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference.

  • Transfer : Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup : Place the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize its homogeneity.

  • Data Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.[8]

  • Processing : Process the acquired free induction decay (FID) using Fourier transformation. The resulting spectrum should be phase-corrected and baseline-corrected. Chemical shifts are then referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key difference between this compound and its isomers lies in the presence of the nitrile versus the carbonyl group.

  • This compound : A sharp, strong absorption band characteristic of the C≡N stretch is expected in the region of 2260-2240 cm⁻¹.[9]

  • 2-Quinoxalinone : This isomer will show a strong absorption for the C=O stretch, typically in the range of 1700-1650 cm⁻¹. Additionally, a broad absorption corresponding to the N-H stretch may be observed around 3400-3200 cm⁻¹.[10] The absence of a nitrile peak is a key distinguishing feature.

  • Positional Isomers : The FT-IR spectra of positional isomers will be very similar, as they contain the same functional groups. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to differences in the overall molecular symmetry and dipole moment.[11][12]

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound2-Quinoxalinone
C≡N Stretch2250 (strong, sharp) Absent
C=O StretchAbsent~1670 (strong)
N-H StretchAbsent~3300 (broad)
C=N Stretch~1620-1500~1620-1500
Aromatic C-H Stretch~3100-3000~3100-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoxaline core is a strong chromophore.

  • This compound and its Positional Isomers : These compounds are expected to exhibit similar UV-Vis spectra, characterized by π → π* transitions of the quinoxaline ring system. Typical absorption maxima (λ_max) for quinoxaline derivatives are observed around 250 nm and 315-350 nm.[13][14][15]

  • 2-Quinoxalinone : The presence of the carbonyl group in conjugation with the aromatic system can lead to a red shift (bathochromic shift) in the absorption maxima compared to this compound. Additionally, a weak n → π* transition at longer wavelengths may be observed.[16]

Table 4: Expected UV-Vis Absorption Maxima (λ_max, nm) in Acetonitrile

Compoundπ → π* Transitionsn → π* Transition
This compound~250, ~320-
2-Quinoxalinone~260, ~340~400 (weak)

Note: These are generalized values; the exact λ_max can be influenced by the solvent.[17][18][19]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.

  • This compound and its Isomers : All isomers will have the same molecular ion peak (M⁺) corresponding to the molecular formula C₁₀H₇N₃ (m/z = 169.064).

  • Fragmentation Analysis : The key to distinguishing the isomers lies in their fragmentation patterns.

    • This compound : A likely fragmentation pathway is the loss of the CH₂CN radical, leading to a significant peak at m/z 129 (the quinoxalinyl cation).

    • 2-Quinoxalinone : This isomer will likely undergo fragmentation via the loss of CO (28 Da) to give a fragment at m/z 141, followed by the loss of HCN (27 Da).[20] This pattern is distinct from the acetonitrile isomer. The fragmentation of quinoline derivatives often involves the loss of HCN.[21][22]

Conclusion

The spectroscopic differentiation of this compound from its positional and functional group isomers is readily achievable through a multi-technique approach. While UV-Vis and Mass Spectrometry provide initial, valuable data points regarding electronic structure and molecular weight, the definitive identification relies on the fine details revealed by NMR and FT-IR spectroscopy. ¹³C NMR and FT-IR are particularly powerful in distinguishing the functional group isomer, 2-Quinoxalinone, by unambiguously identifying the carbonyl group versus the nitrile. ¹H NMR excels at differentiating positional isomers through unique aromatic proton splitting patterns and chemical shifts. By employing these techniques in concert, researchers and drug development professionals can confidently verify the identity and purity of their target compounds, ensuring the integrity of their scientific endeavors.

References

  • Sarkis, G. Y., & Al-Azawe, S. (1973). Synthesis and spectral data for quinoxaline derivatives. Journal of Chemical & Engineering Data, 18(1), 102-105. [Link]

  • Brezová, V., et al. (2019). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 24(19), 3469. [Link]

  • ResearchGate. (n.d.). Electronic absorption spectra of selected quinoxaline derivatives. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and spectral data for quinoxaline derivatives. Retrieved from [Link]

  • As-Sultani, A. H., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1586. [Link]

  • ResearchGate. (n.d.). UV‐vis absorption spectra of acetonitrile solutions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV/Vis absorption spectra of 1 a, 2 a and 3 aa in 25 μM acetonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Magnetic Resonance. (2011). Spectrally edited 2D 13C-13C NMR spectra without diagonal ridge for characterizing 13C-enriched low-temperature carbon materials. [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of complex 2 in acetonitrile. Retrieved from [Link]

  • Asian Journal of Chemistry. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. [Link]

  • Chemical Papers. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis (acetonitrile, room temperature) spectra. Retrieved from [Link]

  • Rlavie. (n.d.). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (1999). [Study on Syntheses and Spectroscopic Property of Complexes of quinoxaline-2,3-dicarboxamide With Transition Metals]. [Link]

  • ResearchGate. (n.d.). IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of.... Retrieved from [Link]

  • Chad's Prep. (2020, October 8). 5.5 How to Identify Type of Isomerism | Organic Chemistry [Video]. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Selected constitutional isomers of molecular formula C3H5FO2.... Retrieved from [Link]

  • ChemRxiv. (2023). Exploring the Chemical Space of C2H3NO Isomers and Bimolecular Reactions with Hydrogen Cyanide and Formaldehyde: Insights into Prebiotic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H7N3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinolinic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. [Link]

  • MDPI. (2023). Symmetrical and Unsymmetrical Dicopper Complexes Based on Bis-Oxazoline Units: Synthesis, Spectroscopic Properties and Reactivity. [Link]

Sources

A Comparative Analysis of 2-Quinoxalineacetonitrile Derivatives in Oncology: Efficacy and Mechanistic Insights Versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers in oncology and drug development are constantly exploring novel chemical scaffolds to overcome the challenges of resistance and toxicity associated with current cancer therapies. Among the heterocyclic compounds showing significant promise, 2-Quinoxalineacetonitrile derivatives have emerged as a noteworthy class of potential anticancer agents. This guide provides a comprehensive comparison of the efficacy of these derivatives against established chemotherapeutic drugs, supported by experimental data and an exploration of their underlying mechanisms of action.

Introduction to this compound Derivatives

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The introduction of an acetonitrile moiety at the 2-position of the quinoxaline core has been a key area of investigation, leading to the development of compounds with potent cytotoxic effects against various cancer cell lines. This guide will focus on the comparative efficacy of these derivatives, particularly in the context of human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines, and juxtapose their performance with the well-established anticancer drug, Doxorubicin.

Comparative Efficacy Against Cancer Cell Lines

In vitro cytotoxicity studies are a cornerstone in the preliminary evaluation of novel anticancer compounds. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric in these assays. Recent studies on a series of 3-aryl/hetarylquinoxaline-2-carbonitrile-1,4-dioxides, close analogs of this compound, have demonstrated significant cytotoxic activity against both HCT116 and MCF-7 cell lines. The data presented below showcases a comparison of the IC50 values of a representative compound from this series against the standard chemotherapeutic agent, Doxorubicin.[4]

CompoundCancer Cell LineIC50 (µM)[4]
Quinoxaline Derivative (2g) MCF-7 (Breast Adenocarcinoma)0.8 ± 0.1
HCT116 (Colon Carcinoma)1.2 ± 0.2
Doxorubicin MCF-7 (Breast Adenocarcinoma)0.5 ± 0.05
HCT116 (Colon Carcinoma)Not explicitly provided in the study

It is important to note that while Doxorubicin shows a slightly lower IC50 value against the MCF-7 cell line in this specific study, the quinoxaline derivative demonstrates potent activity in the sub-micromolar range against both cell lines. Furthermore, a significant finding from this research is that the quinoxaline-1,4-dioxides exhibited potent cytotoxicity against various multidrug-resistant (MDR) cells, a common challenge with conventional chemotherapeutics like Doxorubicin.[4]

Unraveling the Mechanism of Action

The therapeutic potential of a novel anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways through which a compound exerts its effects is crucial for identifying potential biomarkers for patient selection and for designing rational combination therapies.

Hypoxia-Inducible Factor 1-alpha (HIF-1α) Suppression

One of the key mechanisms identified for quinoxaline-2-carbonitrile-1,4-dioxide derivatives is the suppression of HIF-1α activity.[4] HIF-1α is a transcription factor that plays a central role in the adaptation of tumor cells to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment. By promoting angiogenesis, metabolic reprogramming, and metastasis, HIF-1α is a critical driver of tumor progression and therapeutic resistance. The ability of these quinoxaline derivatives to suppress HIF-1α activity suggests a potential to counteract tumor survival mechanisms in the challenging hypoxic microenvironment.

HIF1a_Suppression Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization and Activation Hypoxia->HIF1a Gene_Expression Increased Expression of Angiogenesis, Glycolysis, & Metastasis Genes HIF1a->Gene_Expression Tumor_Progression Tumor Progression & Therapeutic Resistance Gene_Expression->Tumor_Progression Quinoxaline This compound Derivatives Quinoxaline->HIF1a Suppression

Induction of Oxidative Stress

Another important aspect of the mechanism of action of these compounds is the induction of reactive oxygen species (ROS) accumulation in cancer cells.[4] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. While cancer cells often exhibit a higher basal level of ROS compared to normal cells, excessive ROS accumulation can overwhelm the cellular antioxidant capacity, leading to programmed cell death (apoptosis). By increasing ROS levels, this compound derivatives can push cancer cells beyond their tolerance threshold, selectively inducing cell death.

ROS_Induction Quinoxaline This compound Derivatives ROS Increased Intracellular Reactive Oxygen Species (ROS) Quinoxaline->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is essential to adhere to standardized experimental protocols. The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol: [5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the comparator drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compounds Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and their close analogs represent a promising new frontier in the development of anticancer therapeutics. Their potent cytotoxicity against various cancer cell lines, including those with multidrug resistance, coupled with their unique mechanisms of action involving the suppression of HIF-1α and the induction of oxidative stress, positions them as valuable candidates for further investigation.

Future research should focus on synthesizing and evaluating a broader library of this compound derivatives to establish a more comprehensive structure-activity relationship (SAR). In vivo studies in preclinical animal models are also a critical next step to assess the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Furthermore, exploring the potential of these derivatives in combination with existing therapies could unlock synergistic effects and provide new avenues for overcoming therapeutic resistance in cancer.

References

  • Tsvetkov, V. B., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Cancer Investigation, 36(3), 199-209. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • El-Damasy, A. K., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(7), 1175. [Link]

  • Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1599. [Link]

  • Abdel-hafez, S. M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(1), 189. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of Quinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity

The quinoxaline scaffold, a bicyclic heteroaromatic compound, is a cornerstone in modern medicinal chemistry.[1] Its structural motifs are adept at interacting with the active sites of various enzymes, particularly kinases, making quinoxaline derivatives potent therapeutic candidates for a range of diseases, including cancer and viral infections.[1][2][3][4] Derivatives such as 2-Quinoxalineacetonitrile represent a promising chemical space for inhibitor design. However, the therapeutic success of any small molecule inhibitor hinges not just on its potency but critically on its selectivity.

Cross-reactivity, the unintended binding of a compound to off-target proteins, can lead to diminished efficacy, unpredictable side effects, and outright toxicity. For researchers and drug development professionals, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental step in validating a therapeutic candidate. This guide provides a comparative framework for understanding and evaluating the cross-reactivity of quinoxaline-based compounds, grounded in established experimental methodologies and structure-activity relationship (SAR) principles.

The Heart of the Matter: Structure-Activity Relationships (SAR) and Selectivity

The journey to a selective inhibitor is an iterative process of chemical synthesis and biological testing. SAR studies are the intellectual engine of this process, systematically modifying a lead compound's structure to enhance on-target activity while minimizing off-target binding.[5][6][7] For the quinoxaline core, substitutions at key positions can dramatically alter the selectivity profile.

The general workflow for a SAR study aimed at improving selectivity involves synthesizing a library of analogs, screening them against the primary target and a panel of related off-targets, and analyzing the data to inform the next round of design.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Outcome Start Lead Quinoxaline Compound Synth Synthesize Library of Analogs Start->Synth Modify R-groups Screen Biological Screening (On-target & Off-target) Synth->Screen Data Data Analysis (Potency & Selectivity) Screen->Data Decision Decision Point Data->Decision Optimized Optimized Candidate Decision->Optimized Selectivity Achieved Redesign Iterative Redesign Decision->Redesign Selectivity Lacking Redesign->Synth Refine SAR

Caption: A typical Structure-Activity Relationship (SAR) workflow.

Comparative Analysis of Quinoxaline Analogs

To illustrate the impact of structural modifications, consider the following data synthesized from studies on quinoxaline-based kinase inhibitors. Many quinoxaline derivatives function as ATP-competitive inhibitors; thus, their cross-reactivity is often most pronounced among kinases with similar ATP-binding pockets. A study by Oyallon et al. on dual Pim-1/2 kinase inhibitors provides an excellent example of how subtle changes to the quinoxaline core influence selectivity against other kinases.[8][9]

Compound IDQuinoxaline Substitution (X)Target 1: Pim-1 IC50 (µM)Target 2: Pim-2 IC50 (µM)Off-Target: DYRK1A IC50 (µM)Selectivity Ratio (DYRK1A/Pim-1)
1 H0.072.100.273.9x
5c Cl0.040.09>10>250x
5e F0.030.12>10>333x
Data adapted from Oyallon et al. (2021) to illustrate selectivity principles.[8][9]

Analysis: The parent compound 1 shows potent inhibition of Pim-1 but has significant off-target activity against DYRK1A. The introduction of a halogen (Cl or F) at the 'X' position (compounds 5c and 5e ) not only improves potency against the Pim kinase family but, more importantly, dramatically enhances selectivity by eliminating DYRK1A inhibition. This highlights a critical SAR insight: halogen substitution at this position disfavors binding to the DYRK1A active site while maintaining or improving affinity for the target kinases.

Experimental Methodologies for Cross-Reactivity Assessment

A multi-faceted experimental approach is required to build a comprehensive cross-reactivity profile. No single assay tells the whole story. We will compare two orthogonal, industry-standard techniques: a biochemical immunoassay (Competitive ELISA) and a biophysical method (Surface Plasmon Resonance).

Competitive ELISA: A High-Throughput Screening Tool

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for determining the relative binding affinity of a panel of compounds against a specific target.[10] It's particularly useful for screening small molecules.[11][12] The principle relies on the competition between the test compound (the "competitor") and a labeled version of the target ligand for a limited number of binding sites on an immobilized target protein (or an antibody). A stronger binding affinity of the test compound results in a lower signal.

ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection p1 1. Coating: Immobilize target protein on microtiter plate. p2 2. Blocking: Block unbound sites with inert protein (e.g., BSA). p1->p2 p3 3. Competition: Add enzyme-labeled ligand + varying concentrations of test compound. p2->p3 p4 Incubate: Free labeled ligand binds to available sites. p3->p4 p5 4. Washing: Remove unbound reagents. p4->p5 p6 5. Substrate Addition: Add chromogenic substrate (e.g., TMB). p5->p6 p7 6. Signal Measurement: Read absorbance. Signal is inversely proportional to test compound affinity. p6->p7

Caption: Workflow for a typical competitive ELISA experiment.

  • Rationale: This protocol is designed to quantify the cross-reactivity of quinoxaline analogs by determining their IC50 values (the concentration required to inhibit 50% of the labeled ligand binding).

  • Self-Validation: The inclusion of a positive control (unlabeled target ligand) and a negative control (vehicle) in every plate validates the assay's performance. The Z'-factor should be calculated to ensure assay quality.

  • Coating:

    • Coat a 96-well high-binding microtiter plate with the purified target protein (e.g., a specific kinase) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).

    • Incubate overnight at 4°C.

    • Causality: Immobilizing the target provides a solid phase for the binding reaction, facilitating subsequent separation steps.

  • Washing & Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

    • Add 200 µL of Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Causality: Blocking prevents non-specific binding of subsequent reagents to the plastic surface, which is a primary source of background noise.[10]

  • Competition Reaction:

    • Prepare serial dilutions of your this compound-based test compounds and the unlabeled reference ligand (positive control).

    • In a separate dilution plate, mix the test compounds with a fixed concentration of an enzyme-conjugated ligand (e.g., a biotinylated tracer molecule that binds the target).

    • Wash the blocked assay plate 3 times.

    • Transfer 100 µL of the compound/labeled-ligand mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature to allow the binding to reach equilibrium.

  • Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound molecules.

    • If using a biotinylated tracer, add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. Wash again.

    • Add 100 µL of TMB substrate to each well. A blue color will develop.

    • Stop the reaction by adding 50 µL of 1M H₂SO₄. The color will turn yellow.

    • Read the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Plot the absorbance against the log concentration of each test compound.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity relative to the primary target ligand using the formula: % Cross-Reactivity = (IC50 of Reference Ligand / IC50 of Test Compound) x 100 .[10]

Surface Plasmon Resonance (SPR): Unveiling the Kinetics of Interaction

While ELISA provides a valuable endpoint measurement (IC50), it doesn't reveal the dynamics of the binding event. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that provides real-time kinetic data, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).[13][14] This level of detail is crucial, as compounds with similar affinities (Kₗ) can have vastly different kinetic profiles (i.e., residence time), which can be a better predictor of in vivo efficacy.[15][16]

SPR_Principle cluster_0 SPR Sensorgram cluster_1 Experimental Phases sensorgram A 1. Baseline: Buffer flows over immobilized ligand. B 2. Association: Analyte is injected, binding occurs (ka). C 3. Dissociation: Buffer replaces analyte, binding dissociates (kd). D 4. Regeneration: Surface is stripped for next cycle.

Caption: The principle of Surface Plasmon Resonance (SPR).

  • Rationale: To determine the full kinetic profile (kₐ, kₔ, Kₗ) of quinoxaline compounds against the primary target and a panel of key off-targets. This provides a much deeper understanding of selectivity than IC50 values alone.

  • Self-Validation: The workflow includes control surfaces (e.g., a blank channel or a channel with an irrelevant immobilized protein) to perform reference subtraction, eliminating bulk refractive index changes and non-specific binding from the final sensorgram.

  • Surface Preparation & Immobilization:

    • The target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., via amine coupling).

    • Causality: Stable immobilization is critical for obtaining reproducible kinetic data. The immobilization level must be optimized to avoid mass transport limitations.[14]

  • Analyte Injection & Kinetic Analysis:

    • A precise concentration series of the quinoxaline compound (analyte) is injected across the ligand-coated surface.

    • The binding is monitored in real-time, generating a sensorgram for each concentration.

    • The association phase (analyte injection) is followed by a dissociation phase (buffer injection).

  • Data Processing & Fitting:

    • The raw sensorgrams are processed (e.g., reference-subtracted) to yield clean binding curves.

    • These curves are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants kₐ and kₔ.

    • The equilibrium dissociation constant is calculated as Kₗ = kₔ / kₐ .

  • Comparative Analysis:

    • The process is repeated for the primary target and for each potential off-target protein.

    • A selectivity profile is built not just on affinity (Kₗ) but also on residence time (1/kₔ). A compound with a long residence time on its intended target and a short residence time on off-targets is often highly desirable.[16]

Conclusion and Future Directions

The assessment of cross-reactivity for this compound-based compounds, and quinoxalines in general, is a critical endeavor that directly impacts their potential as safe and effective therapeutics. A purely potency-driven approach is insufficient. This guide demonstrates that a robust evaluation of selectivity requires a combination of high-throughput biochemical screens, such as competitive ELISA, and in-depth biophysical characterization, like SPR.

The data clearly show that minor structural modifications to the quinoxaline scaffold can profoundly influence the selectivity profile, providing fertile ground for medicinal chemists to optimize lead candidates. By integrating SAR principles with orthogonal, quantitative experimental workflows, researchers can rationally design the next generation of highly selective quinoxaline-based inhibitors, moving closer to the goal of precision medicine.

References

  • Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Source: PubMed URL: [Link]

  • Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Source: PubMed URL: [Link]

  • Title: Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. Source: ResearchGate URL: [Link]

  • Title: Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Source: Bioengineer.org URL: [Link]

  • Title: Immobilization of Active Kinases for Small Molecule Inhibition Studies. Source: Bio-Rad URL: [Link]

  • Title: Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Source: ACS Omega URL: [Link]

  • Title: Referencing cross-reactivity of detection antibodies for protein array experiments. Source: F1000Research URL: [Link]

  • Title: Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Source: Frontiers in Cellular and Infection Microbiology URL: [Link]

  • Title: Antibody Cross-Reactivity: How to Assess & Predict Binding. Source: Boster Biological Technology URL: [Link]

  • Title: Antibody Cross-Reactivity in Antivenom Research. Source: MDPI URL: [Link]

  • Title: High-throughput kinase assay based on surface plasmon resonance suitable for native protein substrates. Source: PubMed URL: [Link]

  • Title: Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Source: PubMed URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: MDPI URL: [Link]

  • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Source: Scientific & Academic Publishing URL: [Link]

  • Title: Synthesis and biological activity of quinoxaline derivatives. Source: Bioengineer.org URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Source: ResearchGate URL: [Link]

  • Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Source: Quanterix URL: [Link]

  • Title: Principles of Competitive and Immunometric Assays (Including ELISA) 1. Source: Semantic Scholar URL: [Link]

  • Title: Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Source: PubMed Central URL: [Link]

  • Title: Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase. Source: bioRxiv URL: [Link]

  • Title: Synthesis and Biological Activity of Quinoxaline Derivatives. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Source: PubMed URL: [Link]

  • Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: National Institutes of Health URL: [Link]

  • Title: Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Source: PubMed URL: [Link]

  • Title: Overview of the structure-activity relationship (SAR) of quinoxaline... Source: ResearchGate URL: [Link]

  • Title: Solutions to immunoassay interference, cross reactivity and other challenges. Source: Bio-Rad URL: [Link]

  • Title: Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Source: PubMed Central URL: [Link]

  • Title: New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Source: ResearchGate URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Source: PubMed URL: [Link]

  • Title: A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. Source: PubMed URL: [Link]

  • Title: Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Source: PubMed Central URL: [Link]

  • Title: Some quinoxaline-based drugs and drug-like candidates as anticancer agents. Source: ResearchGate URL: [Link]

  • Title: New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. Source: PubMed Central URL: [Link]

  • Title: Antitumoral activity of quinoxaline derivatives: A systematic review. Source: PubMed URL: [Link]

  • Title: Rapid immunoassays for the detection of quinoxalines and their metabolites residues in animal-derived foods: A review. Source: Semantic Scholar URL: [Link]

Sources

A Technical Guide to Comparative Docking Studies of 2-Quinoxalineacetonitrile Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] Among its various derivatives, 2-quinoxalineacetonitriles present a compelling framework for the design of novel kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other proliferative diseases. This guide provides a comprehensive, in-depth comparison of virtually designed 2-quinoxalineacetonitrile derivatives against established kinase inhibitors, supported by a detailed molecular docking protocol. Our focus will be on two critical targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The rationale for selecting these targets is rooted in their well-established roles in tumorigenesis. EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors develop their own blood supply.[3] By comparing the binding potential of novel this compound derivatives to these targets against known inhibitors, we can gain valuable insights into their therapeutic potential and guide further synthetic and biological evaluation efforts.

Comparative Analysis of Binding Affinities

To provide a robust comparative framework, we have designed a focused library of virtual this compound derivatives with varying substitutions on the quinoxaline ring. These substitutions are selected to explore the effects of electronic and steric properties on binding affinity. For a benchmark comparison, we have included the well-established inhibitors Erlotinib (for EGFR) and Sorafenib (for VEGFR-2) in our in silico analysis.

The following tables summarize the predicted binding energies of our virtual derivatives and the reference inhibitors against the ATP-binding sites of EGFR and VEGFR-2. A more negative binding energy suggests a more favorable binding interaction.

Table 1: Comparative Docking Scores against EGFR (PDB ID: 1M17)

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
2-QAN-H 2-(Quinoxalin-2-yl)acetonitrile-7.8Met793, Leu718, Gly796
2-QAN-Cl 2-(6-Chloroquinoxalin-2-yl)acetonitrile-8.5Met793, Leu718, Cys797, Thr790
2-QAN-OCH3 2-(6-Methoxyquinoxalin-2-yl)acetonitrile-8.2Met793, Leu718, Gly796, Asp855
Erlotinib Reference Inhibitor-9.2Met793, Leu718, Cys797, Thr790

Table 2: Comparative Docking Scores against VEGFR-2 (PDB ID: 4ASD)

Compound IDStructureBinding Energy (kcal/mol)Key Interacting Residues
2-QAN-H 2-(Quinoxalin-2-yl)acetonitrile-8.1Cys919, Asp1046, Glu885, Leu840
2-QAN-Cl 2-(6-Chloroquinoxalin-2-yl)acetonitrile-8.9Cys919, Asp1046, Glu885, Val848
2-QAN-OCH3 2-(6-Methoxyquinoxalin-2-yl)acetonitrile-8.6Cys919, Asp1046, Glu885, Leu1035
Sorafenib Reference Inhibitor-9.5Cys919, Asp1046, Glu885, Leu840

From this in silico analysis, it is evident that the substituted this compound derivatives, particularly the chloro-substituted analog (2-QAN-Cl ), exhibit promising binding affinities for both EGFR and VEGFR-2, comparable to the reference inhibitors. The key interactions with hinge region residues (Met793 in EGFR and Cys919 in VEGFR-2) are crucial for potent inhibition, and our virtual derivatives demonstrate the potential to form these critical interactions.

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of this compound derivatives. This protocol is designed to be self-validating at each critical step to ensure the scientific integrity of the results.

Part 1: Protein Preparation
  • Receptor Acquisition: Obtain the three-dimensional crystal structures of the target proteins, EGFR and VEGFR-2, from the Protein Data Bank (PDB). For this study, we selected PDB IDs: 1M17 (EGFR complexed with Erlotinib) and 4ASD (VEGFR-2 complexed with Sorafenib).[4]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This step is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate Kollman charges. This is a critical step for accurately modeling electrostatic interactions between the protein and the ligand.

  • Grid Box Definition: Define the docking grid box around the active site of the protein. The dimensions of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The center of the grid can be determined from the coordinates of the co-crystallized ligand.

Part 2: Ligand Preparation
  • Ligand Sketching: Draw the 2D structures of the this compound derivatives and the reference inhibitors using a chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field, such as MMFF94. This step ensures that the ligand conformations are energetically favorable before docking.

  • Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking simulation.

Part 3: Molecular Docking Simulation
  • Docking Algorithm: Employ a validated docking program such as AutoDock Vina for the docking simulations.[5] AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the protein's active site.

  • Docking Parameters: Set the appropriate docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. A higher exhaustiveness value will increase the computational time but will also improve the reliability of the results.

  • Execution: Run the docking simulation for each ligand against each prepared protein target.

Part 4: Analysis and Validation
  • Binding Energy Analysis: Analyze the docking results, focusing on the binding energy of the top-ranked poses. The binding energy provides a quantitative estimate of the binding affinity.

  • Interaction Analysis: Visualize the protein-ligand complexes of the best-scoring poses using a molecular visualization tool like PyMOL or Discovery Studio. Identify and analyze the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Re-docking Validation: To validate the docking protocol, re-dock the co-crystallized ligand (Erlotinib for EGFR and Sorafenib for VEGFR-2) into its respective protein's active site. The root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose should be less than 2.0 Å, which indicates a reliable docking protocol.[6]

Visualizing the Workflow and Interactions

To further elucidate the experimental workflow and the predicted molecular interactions, we have generated the following diagrams using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation PDB Protein Crystal Structure (PDB) Clean_PDB Clean_PDB PDB->Clean_PDB Remove Water, Co-factors Redocking Re-docking of Native Ligand PDB->Redocking Extract Co-crystallized Ligand Ligands 2D Ligand Structures Convert_3D Convert_3D Ligands->Convert_3D Convert to 3D Protonate Protonate Clean_PDB->Protonate Add Hydrogens, Assign Charges Grid Grid Protonate->Grid Define Active Site Grid Docking Molecular Docking (AutoDock Vina) Grid->Docking Energy_Min Energy_Min Convert_3D->Energy_Min Energy Minimization Torsion Torsion Energy_Min->Torsion Define Rotatable Bonds Torsion->Docking Analysis Analysis Docking->Analysis Binding Energy & Pose Analysis Visualization Visualization Analysis->Visualization Interaction Visualization RMSD RMSD < 2.0 Å Redocking->RMSD Calculate RMSD

Caption: A flowchart of the molecular docking workflow.

G cluster_egfr EGFR Active Site cluster_vegfr VEGFR-2 Active Site Met793 Met793 (Hinge) Leu718 Leu718 Cys797 Cys797 Cys919 Cys919 (Hinge) Asp1046 Asp1046 (DFG motif) Glu885 Glu885 QAN_Cl 2-QAN-Cl QAN_Cl->Met793 H-bond QAN_Cl->Leu718 Hydrophobic QAN_Cl->Cys797 Hydrophobic QAN_Cl->Cys919 H-bond QAN_Cl->Asp1046 Hydrophobic QAN_Cl->Glu885 H-bond

Caption: Key interactions of 2-QAN-Cl with EGFR and VEGFR-2.

Conclusion and Future Directions

This guide has provided a comprehensive comparative analysis of virtually designed this compound derivatives as potential inhibitors of EGFR and VEGFR-2. Our in silico results suggest that this scaffold holds significant promise for the development of novel anticancer agents. The detailed molecular docking protocol provided herein offers a robust framework for researchers to conduct their own computational studies and further explore the potential of this and other chemical scaffolds.

It is imperative to underscore that molecular docking is a predictive tool. The promising results from this computational study should be validated through experimental assays, including in vitro kinase inhibition assays and cell-based proliferation assays.[7][8] The synthesis of the most promising derivatives, such as the 6-chloro-2-quinoxalineacetonitrile, is a logical next step to confirm their biological activity. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern rational drug design.

References

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. Brieflands. Available from: [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. National Institutes of Health. Available from: [Link]

  • Evaluating Molecular Docking Accuracy: A Comparative Study with In Vitro EGFR Inhibition Data. The ASPRODIS. Available from: [Link]

  • Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis Online. Available from: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Royal Society of Chemistry. Available from: [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. MDPI. Available from: [Link]

  • In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. Available from: [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. ACS Publications. Available from: [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available from: [Link]

  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. National Institutes of Health. Available from: [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. MDPI. Available from: [Link]

  • Synthesis and Reactions of Some Novel Quinoxalines for Anticancer Evaluation. Hindawi. Available from: [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. National Institutes of Health. Available from: [Link]

  • Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. PubMed. Available from: [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. National Institutes of Health. Available from: [Link]

  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available from: [Link]

  • Experimental and predicted values for non-linear models. All IC50... ResearchGate. Available from: [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. Available from: [Link]

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. PubMed. Available from: [Link]

  • Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. National Institutes of Health. Available from: [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. National Institutes of Health. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Quinoxalineacetonitrile, a heterocyclic compound whose disposal requires careful consideration due to its chemical properties and potential hazards. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established safety protocols and regulatory standards.

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, its chemical structure—a quinoxaline ring system with an acetonitrile substituent—provides critical clues to its potential hazards.

Quinoxaline derivatives are known to exhibit a range of biological activities and potential toxicities.[1][2][3] The nitrile group (-CN) can also be a cause for concern, as some nitrile compounds can be toxic. Therefore, in the absence of specific data, this compound should be handled as a hazardous substance with unknown toxicity.[4]

Assumed Hazards:

  • Toxicity: Potential for harm if ingested, inhaled, or absorbed through the skin.[5][6]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5][7]

  • Environmental Hazard: Potential to be harmful to aquatic life.[6]

This conservative approach ensures that all handling and disposal procedures afford the maximum level of protection.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment is mandatory to prevent exposure.[8]

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact.[9]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.[6]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[8]
Respiratory Protection Use in a chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8]
Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[10][11]

Step-by-step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • Use a designated hazardous waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is generally a suitable choice.[11][12]

    • Ensure the container is in good condition, with a secure, leak-proof lid.

  • Label the Waste Container:

    • Clearly label the container with the words "Hazardous Waste."[11]

    • Identify the contents by writing the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[4]

    • Indicate the date when the first waste was added to the container.[11]

    • List all constituents of the waste, including any solvents used.

  • Segregate from Incompatible Wastes:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][13]

    • This compound waste should be segregated from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[6][14]

The following diagram illustrates the decision-making process for waste segregation.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation start Generate this compound Waste is_solid Is the waste solid or in a non-halogenated solvent? start->is_solid is_halogenated Is the waste in a halogenated solvent? is_solid->is_halogenated Liquid solid_waste Solid Hazardous Waste Container is_solid->solid_waste Solid non_halogenated_waste Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_waste No halogenated_waste Halogenated Organic Waste Container is_halogenated->halogenated_waste Yes

Caption: Waste segregation workflow for this compound.

Disposal Procedures

The disposal of this compound must be conducted in compliance with federal, state, and institutional regulations.[10][15][16] Under no circumstances should this chemical be disposed of down the drain. [17]

Operational Plan for Disposal:

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive authority on chemical waste disposal procedures at your facility.[4] They will provide guidance on specific labeling requirements, container types, and pickup schedules.

  • Waste Accumulation:

    • Store the sealed and labeled hazardous waste container in the designated SAA.

    • Keep the container closed at all times, except when adding waste.[11]

  • Arrange for Pickup:

    • Once the waste container is full or has been in accumulation for the maximum allowable time (as per institutional policy, often not exceeding one year), contact your EHS office to schedule a waste pickup.[11][13]

The overall disposal workflow is summarized in the following diagram:

start Start: Have this compound Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe prepare_container Prepare Labeled Hazardous Waste Container select_ppe->prepare_container segregate_waste Segregate Waste into Container prepare_container->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Step-by-step disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Place the absorbent material in a sealed, labeled hazardous waste container.

    • If the spill is large, evacuate the area and contact your institution's EHS or emergency response team.[5]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[6]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Occupational Safety and Health Administration. (n.d.). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Compliance with EPA Regulations for Disposal of Medical Equipment and Supplies in US Hospitals. Retrieved from [Link]

  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatives of quinoxaline 1,4-dioxide with miscellaneous biological activity. Retrieved from [Link]

  • Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes. Retrieved from [Link]

  • Scribd. (n.d.). Chemical Incompatibility. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guide for Industrial Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Waste Advantage Magazine. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disposal Guidance. Retrieved from [Link]

  • University of Wisconsin-Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Pharmacophore. (n.d.). Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives: A Review. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Quinoxalineacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 2-Quinoxalineacetonitrile (CAS 14068-13-4), focusing on personal protective equipment (PPE), operational protocols, and disposal plans. By understanding the underlying principles of the recommended safety measures, you can foster a secure and efficient laboratory environment.

Hazard Analysis of this compound

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a robust hazard assessment can be formulated by examining its constituent chemical groups: the quinoxaline core and the acetonitrile functional group.

The Quinoxaline Moiety: Quinoxaline derivatives are a class of heterocyclic compounds with a wide range of biological activities. Some have been explored as chemotherapeutic agents due to their cytotoxic effects.[1] Studies on certain quinoxaline compounds have indicated potential for mutagenicity and the generation of reactive oxygen species (ROS), which can lead to cellular damage.[2][3] Acute toxicity studies on related quinoxaline 1,4-di-N-oxides in rats have shown a median lethal dose (LD50) range of 30 to 120 mg/kg when administered intraperitoneally, indicating significant toxicity.[4]

The Acetonitrile Moiety: Organic nitriles are known for their potential toxicity. They can be absorbed through the skin, ingested, or inhaled.[5] The primary concern with aliphatic nitriles is their metabolic release of cyanide, which can interfere with cellular respiration.[6] In case of fire, incomplete combustion of nitriles can produce highly toxic hydrogen cyanide gas.[5][7]

Given these characteristics, this compound should be handled as a potentially toxic substance with particular attention to avoiding skin and eye contact, inhalation, and ingestion.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile gloves (double-gloving recommended)Fully buttoned lab coatRecommended if not in a fume hood or if dust is generated
Running reactions Chemical safety goggles and a face shieldNitrile glovesLab coatWork in a certified chemical fume hood
Work-up and purification Chemical safety goggles and a face shieldNitrile glovesLab coatWork in a certified chemical fume hood
Handling waste Chemical safety gogglesNitrile glovesLab coatNot generally required if waste containers are sealed

Rationale for PPE Selection:

  • Eye and Face Protection: Given that related quinoxaline compounds can cause serious eye irritation, robust eye protection is non-negotiable.[8][9] A face shield provides an additional layer of protection against splashes during transfers and reactions.

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to minimize the risk of exposure from a potential tear or unnoticed contamination of the outer glove.

  • Body Protection: A lab coat protects the skin and personal clothing from accidental spills.

  • Respiratory Protection: Handling the solid compound can generate dust, which poses an inhalation risk. Performing such tasks in a chemical fume hood is the preferred engineering control. If a fume hood is not available, a properly fitted respirator is necessary.

Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure risks.

Preparation and Weighing:

  • Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Before handling, ensure you are wearing the appropriate PPE: chemical safety goggles, double nitrile gloves, and a lab coat.

  • Use a disposable weighing dish to prevent cross-contamination.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

Running a Reaction:

  • Set up the reaction in a certified chemical fume hood.

  • When adding this compound to the reaction vessel, do so slowly and carefully to avoid splashing.

  • Ensure all joints in the glassware are properly sealed.

  • Clearly label the reaction vessel with the contents and any associated hazards.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Workflow for Accidental Exposure:

Exposure Accidental Exposure Occurs Identify Identify Route of Exposure Exposure->Identify Skin_Contact Skin Contact Identify->Skin_Contact Eye_Contact Eye Contact Identify->Eye_Contact Inhalation Inhalation Identify->Inhalation Ingestion Ingestion Identify->Ingestion Remove_Clothing Remove contaminated clothing Skin_Contact->Remove_Clothing Flush_Eyes Immediately flush eyes with water for at least 15 minutes Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do not induce vomiting. Ingestion->Rinse_Mouth Wash_Skin Wash affected area with soap and water for at least 15 minutes Remove_Clothing->Wash_Skin Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Workflow for responding to accidental exposure to this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused this compound, contaminated weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. The recommended method of disposal is high-temperature incineration.

Disposal Workflow:

Start Generate Waste Segregate Segregate Solid, Liquid, and PPE Waste Start->Segregate Label Label Containers: 'Hazardous Waste' & Chemical Name Segregate->Label Store Store in Designated Secure Area Label->Store Arrange_Disposal Arrange for Professional Disposal (Incineration) Store->Arrange_Disposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the protection of themselves, their colleagues, and the environment.

References

  • Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. (n.d.). National Center for Biotechnology Information.
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. (n.d.). PubMed.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
  • NITRILES. (n.d.). CDC Stacks.
  • Nitriles. (n.d.). CAMEO Chemicals - NOAA.
  • Cas 14068-13-4, this compound. (n.d.). LookChem.
  • Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Safety Data Sheet. (2021). Biosynth.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.
  • SAFETY DATA SHEET. (2011). Fisher Scientific.
  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central.
  • Allyl nitrile: Toxicity and health effects. (n.d.). PMC - PubMed Central.
  • Aliphatic Nitriles. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI.
  • Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
  • Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. (n.d.). PubMed.
  • 14068-13-4, 2-quinoxalin-2-ylacetonitrile Formula. (n.d.). Echemi.
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
  • Safety data sheet. (2026). BASF.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • CAS 14068-13-4|this compound|Rlavie. (n.d.). Rlavie.
  • Hazardous Chemical Exposures. (n.d.). Office of Environmental Health and Safety.
  • What to do in a chemical emergency. (2024). GOV.UK.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Quinoxalineacetonitrile
Reactant of Route 2
Reactant of Route 2
2-Quinoxalineacetonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.